molecular formula C5H6N2O B025083 2-Hydroxy-3-methylpyrazine CAS No. 19838-07-4

2-Hydroxy-3-methylpyrazine

Numéro de catalogue: B025083
Numéro CAS: 19838-07-4
Poids moléculaire: 110.11 g/mol
Clé InChI: LDQRWMQHTORUIY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Hydroxy-3-methylpyrazine (CAS 19838-07-4) is a high-purity heterocyclic compound serving as a critical building block in flavor and fragrance research, medicinal chemistry, and environmental science. With a molecular formula of C 5 H 6 N 2 O and a molecular weight of 110.11 g/mol, this compound is characterized by its pyrazine ring—a six-membered aromatic ring containing two nitrogen atoms—substituted with a hydroxy group and a methyl group. Key Chemical Properties: • CAS Number: 19838-07-4 • Molecular Formula: C 5 H 6 N 2 O • Molecular Weight: 110.11 g/mol • Melting Point: 152-153 °C • Physical Form: White to yellow or orange powder to crystal • Storage: Sealed in dry, at room temperature Research Applications and Value: Flavor and Fragrance Precursor: Pyrazines are renowned for their role in food aromas, contributing roasted, nutty, and toasted notes. This compound is a key intermediate in the study of pyrazine formation mechanisms, such as the Maillard reaction and the thermal degradation of ascorbic acid in the presence of amino acids like glutamic acid . It is a vital precursor for synthesizing other aroma-active pyrazines, such as 2-methoxy-3-methylpyrazine . Medicinal Chemistry Scaffold: The 2(1H)-pyrazinone core is a privileged structure in drug discovery. Researchers utilize this compound as a versatile scaffold for developing novel bioactive molecules, particularly in the synthesis of kinase inhibitors investigated for anticancer therapies . Environmental and Metabolic Studies: This compound and its derivatives are subjects of interest in microbial metabolism and bioremediation. Studies have identified hydroxylated pyrazines like 5,6-diethyl-2-hydroxy-3-methylpyrazine as key intermediates in the bacterial degradation of alkylpyrazines, highlighting their role in breaking down environmental pollutants . Note for Researchers: The classic synthesis of 2-hydroxypyrazines, such as the Jones synthesis involving the condensation of 1,2-dicarbonyl compounds with α-amino acid amides, remains a foundational and actively researched method . This compound is offered with a purity of >98.0% (GC) and is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-methyl-1H-pyrazin-2-one
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InChI

InChI=1S/C5H6N2O/c1-4-5(8)7-3-2-6-4/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LDQRWMQHTORUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173577
Record name 2-Hydroxy-3-methylpyrazine
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Molecular Weight

110.11 g/mol
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CAS No.

19838-07-4
Record name 3-Methyl-2(1H)-pyrazinone
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Record name 2-Hydroxy-3-methylpyrazine
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Record name 2-Hydroxy-3-methylpyrazine
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Record name 3-methyl-(1H)-pyrazin-2-one
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Record name 2-HYDROXY-3-METHYLPYRAZINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the synthetic pathways of key heterocyclic compounds is paramount. 2-Hydroxy-3-methylpyrazine, a significant flavor component and a versatile scaffold in medicinal chemistry, can be synthesized through various methodologies. This guide provides a detailed exploration of the primary synthesis routes, complete with experimental protocols, quantitative data for comparison, and visual diagrams of the reaction pathways.

Core Synthesis Pathways

The formation of this compound is primarily achieved through three main routes: the Maillard reaction, direct chemical synthesis from dicarbonyl and amino acid precursors, and microbial or enzymatic transformations. Each pathway offers distinct advantages and challenges in terms of yield, purity, and scalability.

Maillard Reaction

The Maillard reaction is a complex cascade of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating. It is a common source of flavor and aroma compounds in cooked foods, including pyrazines. The formation of this compound in this pathway involves the degradation of sugars to form reactive α-dicarbonyl compounds, which then react with amino acids through Strecker degradation to form α-aminocarbonyl intermediates that cyclize and oxidize to form the pyrazine ring.[1]

While this pathway is fundamental to food chemistry, its complexity and the multitude of potential side products make it less suitable for the targeted, high-purity synthesis required in pharmaceutical applications. The yields of specific pyrazines are often low and difficult to control.

Chemical Synthesis from Dicarbonyl Compounds and Amino Acid Derivatives

A more direct and controlled approach to synthesizing 2-hydroxypyrazines is the condensation of 1,2-dicarbonyl compounds with α-amino acid derivatives. This method, a variation of the classical Jones synthesis, offers higher yields and greater control over the final product.[1]

One patented method involves the reaction of an α-aminonitrile, such as alpha-aminopropionitrile, with a vicinal dicarbonyl compound like methylglyoxal in an alkaline medium. The resulting product can be isolated by neutralization and extraction.[2]

dot

Caption: Chemical synthesis of this compound.

A similar approach utilizes 2-amino malonamide, which reacts with methylglyoxal in an alkaline solution to form 3-hydroxy-5-methylpyrazine-2-carboxamide. This intermediate is then hydrolyzed to yield the corresponding carboxylic acid, which can be further processed.[3]

Microbial and Enzymatic Synthesis

Microbial biotransformation presents an environmentally friendly alternative for pyrazine synthesis. Certain microorganisms can produce alkylpyrazines from amino acids. For instance, Bacillus subtilis has been shown to produce 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine from L-threonine.[4][5] The key enzyme in this pathway is L-threonine-3-dehydrogenase, which initiates the conversion of L-threonine.[4][5]

While direct microbial synthesis of this compound is not as well-documented, the underlying enzymatic machinery for pyrazine ring formation from amino acid precursors exists in nature. Chemoenzymatic approaches, combining enzymatic reactions with chemical steps, are also emerging. For example, L-threonine 3-dehydrogenase can be used to produce an aminoacetone intermediate, which can then undergo condensation reactions to form various pyrazines.[6]

dot

Microbial_Synthesis L_Threonine L-Threonine L_2_amino_acetoacetate L-2-Amino-acetoacetate L_Threonine->L_2_amino_acetoacetate L-threonine-3-dehydrogenase Aminoacetone Aminoacetone L_2_amino_acetoacetate->Aminoacetone Decarboxylation Dihydropyrazine 3,6-Dihydro-2,5-dimethylpyrazine Aminoacetone->Dihydropyrazine Self-condensation Pyrazine 2,5-Dimethylpyrazine Dihydropyrazine->Pyrazine Dehydrogenation

Caption: Microbial synthesis pathway of a related pyrazine.

Quantitative Data Summary

The following table summarizes quantitative data from various synthesis methods for 2-hydroxypyrazines and related compounds to provide a basis for comparison.

Synthesis MethodReactantsCatalyst/MediumTemperature (°C)Reaction TimeYield (%)Reference
Chemical Synthesis alpha-Aminopropionitrile, BenzilSodium Methylate in MethanolReflux2 hoursNot specified[2]
Chemical Synthesis alpha-Alanine nitrile, Diacetyl50% Sodium Hydroxide in Methanol10 - 252 hoursNot specified[2]
Chemical Synthesis Methylglyoxal (40% aq.), 2-Amino malonamide40% Sodium Hydroxide (aq.)~56 hours78 (crude)[3]
Chemoenzymatic Synthesis L-ThreonineCnTDH and CnKBL enzymes303 hours16.2 (for EDMP)[6]
Microwave-assisted 3-Hydroxy-2-propanone, Ammonium Hydroxide, Amino AcidWater10560 min~3500 µg/mL (total pyrazines)[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-3,5,6-trimethylpyrazine[2]
  • Reactants:

    • alpha-Alanine nitrile (14 parts by weight, 0.2 mole)

    • Diacetyl (16 parts, 0.2 mole)

    • Methanol (50 parts by volume)

    • 50% Sodium hydroxide (33 parts by weight)

    • 36% Hydrochloric acid

  • Procedure:

    • Mix alpha-alanine nitrile and diacetyl with cooling to 0°C.

    • Add methanol to the mixture.

    • Add 50% sodium hydroxide at a temperature of 10°C to 20°C.

    • Let the mixture stand for two hours at 20-25°C.

    • Neutralize the solution to pH 7-7.5 with 36% hydrochloric acid.

    • Evaporate the solution to a volume of 60 parts.

    • Extract the syrupy residue with two 100 parts (by volume) of chloroform.

    • Evaporate the chloroform to dryness to obtain the crude product.

Protocol 2: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxamide[3]
  • Reactants:

    • 40% Methylglyoxal aqueous solution (216g)

    • 2-Amino malonamide (117g)

    • 40% Sodium hydroxide aqueous solution (100g)

    • 10% Hydrochloric acid solution

  • Procedure:

    • In a 500mL three-mouth reaction bottle, sequentially add the 40% methylglyoxal aqueous solution and 2-amino malonamide.

    • Place the mixture in an ice water bath and cool to approximately 5°C.

    • Slowly and dropwise, add the 40% sodium hydroxide aqueous solution while stirring, maintaining the internal temperature at 5°C.

    • After 6 hours, add 10% hydrochloric acid solution dropwise to adjust the pH to about 6.

    • A large amount of brown-yellow solid will precipitate.

    • Filter the solid, wash once with water, and dry the filter cake in an oven to obtain the crude product.

dotdot digraph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reactant_Prep" [label="Prepare Reactants\n(e.g., Methylglyoxal, 2-Amino malonamide)"]; "Cooling" [label="Cool Reaction Mixture\n(Ice Bath, ~5°C)"]; "Base_Addition" [label="Slowly Add Base\n(e.g., NaOH aq.)\nMaintain Temperature"]; "Reaction" [label="Stir for 6 hours"]; "Neutralization" [label="Adjust pH to ~6\n(e.g., HCl aq.)"]; "Precipitation" [label="Precipitate Product"]; "Filtration" [label="Filter Solid Product"]; "Washing" [label="Wash with Water"]; "Drying" [label="Dry Product in Oven"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Reactant_Prep"; "Reactant_Prep" -> "Cooling"; "Cooling" -> "Base_Addition"; "Base_Addition" -> "Reaction"; "Reaction" -> "Neutralization"; "Neutralization" -> "Precipitation"; "Precipitation" -> "Filtration"; "Filtration" -> "Washing"; "Washing" -> "Drying"; "Drying" -> "End"; }

References

An In-Depth Technical Guide to the Maillard Reaction Formation of 2-Hydroxy-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds. This intricate process is responsible for the desirable color, aroma, and flavor of a vast array of cooked foods. Among the myriad of compounds generated, pyrazines are a critical class of heterocyclic aromatic compounds that contribute significantly to roasted, nutty, and toasted flavor profiles. This technical guide provides a comprehensive overview of the formation of a specific pyrazine, 2-Hydroxy-3-methylpyrazine, a key intermediate and flavor compound. This document will delve into the core mechanisms of its formation, present quantitative data from model systems, detail experimental protocols for its synthesis and analysis, and provide visual representations of the key pathways and workflows.

Core Mechanism of this compound Formation

The formation of this compound during the Maillard reaction primarily proceeds through the condensation of specific precursor molecules. The key reactants are α-dicarbonyl compounds, which are degradation products of sugars, and amino compounds, typically amino acids or their derivatives.

One of the most established pathways for the synthesis of 2-hydroxypyrazines is the Jones synthesis . This reaction involves the double condensation of a 1,2-dicarbonyl compound with an α-aminoamide in the presence of a base.[1]

For the specific formation of this compound, a plausible pathway involves the reaction of methylglyoxal (an α-ketoaldehyde) with an amino acid amide , such as alaninamide . Methylglyoxal is a common α-dicarbonyl compound formed from the degradation of glucose and other reducing sugars during the Maillard reaction.[2]

Another proposed mechanism involves the condensation of two α-dicarbonyl compounds with an ammonia source.[3] In this scenario, the reaction of two molecules of an α-dicarbonyl, such as methylglyoxal, with ammonia could lead to the formation of the pyrazine ring.

The general reaction can be summarized as the condensation of reactive intermediates derived from both the sugar and the amino acid, followed by cyclization and subsequent aromatization to form the stable pyrazine ring. The '3-methyl' group on the pyrazine ring likely originates from a three-carbon precursor, such as methylglyoxal or an amino acid like alanine.

Signaling Pathway Diagram

Maillard_Reaction_Pathway Pathway for this compound Formation cluster_jones Jones Synthesis Pathway cluster_dicarbonyl Dicarbonyl Condensation Pathway Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base/Glycosylamine Reducing_Sugar->Schiff_Base Amino_Acid Amino Acid (e.g., Alanine) Amino_Acid->Schiff_Base Amino_Acid_Amide Amino Acid Amide (e.g., Alaninamide) Amino_Acid->Amino_Acid_Amide Decarboxylation/Amidation Ammonia Ammonia Amino_Acid->Ammonia Strecker Degradation Amadori_Product Amadori Product Schiff_Base->Amadori_Product Amadori Rearrangement Alpha_Dicarbonyls α-Dicarbonyls (e.g., Methylglyoxal) Amadori_Product->Alpha_Dicarbonyls Degradation Intermediate_1 Condensation Intermediate Alpha_Dicarbonyls->Intermediate_1 Condensation Alpha_Dicarbonyls->Intermediate_1 Amino_Acid_Amide->Intermediate_1 Ammonia->Intermediate_1 Dihydropyrazine Dihydropyrazine Intermediate Intermediate_1->Dihydropyrazine Cyclization Product This compound Dihydropyrazine->Product Oxidation/Aromatization

Formation pathway of this compound.

Quantitative Data on Pyrazine Formation

The yield of pyrazines in the Maillard reaction is influenced by several factors, including the type of amino acid and reducing sugar, pH, temperature, and reaction time. Alkaline conditions generally favor the formation of pyrazines.

While specific quantitative data for this compound is not extensively available in the literature, studies on similar pyrazines in model systems provide valuable insights. The following tables summarize the influence of key parameters on the yield of various pyrazines.

Table 1: Effect of pH on Pyrazine Concentration in Rice Bran Protein Hydrolysate [4]

Pyrazine CompoundConcentration at pH 7 (µg/g)Concentration at pH 9 (µg/g)Concentration at pH 10 (µg/g)
Methylpyrazine0.120.25 0.22
2,5-Dimethylpyrazine0.350.850.86
2-Ethyl-5-methylpyrazine0.080.210.22
2-Ethyl-3,5-dimethylpyrazine0.050.15 0.13
2-Ethyl-6-methylpyrazine0.030.09 0.08

Data presented as mean values. The highest concentration for each compound is highlighted in bold.

Table 2: Total Pyrazine Yield from Different Amino Acids Reacted with Glucose [5]

Amino AcidTotal Pyrazine Yield (relative abundance)
LysineHighest
GlutamineHigh
Glutamic AcidMedium
AlanineLow

This table provides a qualitative comparison of total pyrazine yields.

Experimental Protocols

Synthesis of 2-Hydroxypyrazines via the Jones Synthesis (Model Protocol)

This protocol is a generalized procedure for the synthesis of 2-hydroxypyrazines based on the Jones synthesis and can be adapted for the specific synthesis of this compound.[1]

Materials:

  • 1,2-Dicarbonyl compound (e.g., Methylglyoxal)

  • α-Aminoamide hydrochloride (e.g., Alaninamide hydrochloride)

  • Methanol

  • Concentrated Sodium Hydroxide solution

  • Concentrated Hydrochloric Acid

  • Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Sodium Sulfate

Procedure:

  • Disperse the α-ketoaldehyde (1 equivalent) and the hydrochloride salt of the α-aminoamide (1 equivalent) in methanol in a reaction vessel.

  • Cool the suspension to a low temperature (typically between -30°C and 0°C) using an appropriate cooling bath.

  • Slowly add a concentrated solution of sodium hydroxide (e.g., 12 N) to the cooled suspension with stirring. The rate of addition is a critical parameter.

  • Allow the resulting solution to warm to room temperature and continue stirring for several hours.

  • After the reaction is complete, acidify the mixture by adding concentrated hydrochloric acid.

  • Extract the product from the aqueous solution using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product using techniques such as column chromatography or recrystallization.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the quantitative analysis of this compound in a model system or food matrix.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector.

  • Capillary column suitable for the analysis of volatile and semi-volatile compounds (e.g., DB-5ms or equivalent).

Sample Preparation (Liquid-Liquid Extraction):

  • To a known volume of the sample, add a known amount of an appropriate internal standard (e.g., a deuterated analog or a similar pyrazine not present in the sample).

  • Adjust the pH of the sample to slightly alkaline (pH ~8) to ensure the analyte is in its neutral form.

  • Extract the sample with a suitable organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume under a gentle stream of nitrogen.

GC-MS Analysis:

  • Injector: Set to a temperature of ~250°C. Inject a small volume (e.g., 1 µL) of the concentrated extract in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: ~40°C, hold for 2 minutes.

    • Ramp to ~250°C at a rate of 10°C/minute.

    • Hold at 250°C for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for qualitative identification and Selected Ion Monitoring (SIM) mode for quantitative analysis. Select characteristic ions for this compound and the internal standard.

    • Source Temperature: ~230°C.

    • Quadrupole Temperature: ~150°C.

Quantification:

  • Create a calibration curve by analyzing standard solutions of this compound of known concentrations containing the internal standard.

  • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Synthesis and Analysis of this compound cluster_synthesis Synthesis (Jones Reaction) cluster_analysis Quantitative Analysis (GC-MS) Reactants 1,2-Dicarbonyl + α-Aminoamide HCl Dispersion Disperse in Methanol Reactants->Dispersion Cooling Cool to -30°C Dispersion->Cooling Base_Addition Add NaOH Solution Cooling->Base_Addition Reaction Stir and Warm to RT Base_Addition->Reaction Acidification Acidify with HCl Reaction->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Purification Purification Extraction->Purification Pure_Product Pure this compound Purification->Pure_Product Sample Sample containing This compound IS_Addition Add Internal Standard Sample->IS_Addition pH_Adjustment Adjust pH to ~8 IS_Addition->pH_Adjustment LLE Liquid-Liquid Extraction pH_Adjustment->LLE Concentration Concentrate Extract LLE->Concentration GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis Quantification Quantification using Calibration Curve GCMS_Analysis->Quantification Result Concentration of This compound Quantification->Result

Synthesis and analysis workflow.

Conclusion

The formation of this compound is a significant event within the complex network of the Maillard reaction, contributing to the characteristic sensory profiles of many thermally processed foods. Understanding the underlying mechanisms, the influence of various reaction parameters, and having robust analytical methods are crucial for researchers in food science, flavor chemistry, and related fields. This technical guide provides a foundational understanding of these aspects, offering a starting point for further investigation and application in both academic and industrial research settings. The provided diagrams and protocols serve as practical tools for visualizing the reaction pathways and for the synthesis and quantification of this important pyrazine derivative.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-3-methylpyrazine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analysis of this compound. This heterocyclic compound is a significant building block in various fields, including flavor and fragrance chemistry, medicinal chemistry, and environmental science.

Core Chemical and Physical Properties

This compound, also known as 3-Methyl-2(1H)-pyrazinone, is a pyrazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms, substituted with a hydroxyl and a methyl group.[1][2] It exists in tautomeric equilibrium with its keto form, 3-methylpyrazin-2(1H)-one.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 19838-07-4[1][3]
Molecular Formula C₅H₆N₂O[1][3]
Molecular Weight 110.11 g/mol [1][3]
Melting Point 152-153 °C[1]
Physical Form White to yellow or orange powder/crystal[1]
InChI Key LDQRWMQHTORUIY-UHFFFAOYSA-N[1]
Storage Sealed in a dry place at room temperature[1]

Synthesis of this compound

The synthesis of 2-hydroxypyrazines is a well-established area of research. The classical and most cited method is the Jones synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an α-amino acid amide.[1] This compound is also a known product of the Maillard reaction, which occurs between amino acids and reducing sugars at elevated temperatures, contributing to the aromas of roasted, nutty, and toasted foods.[1]

Experimental Protocol: Jones Synthesis (Generalized)

A general method for the synthesis of 2-hydroxypyrazines like this compound is as follows:

  • Reactant Preparation : An α-amino acid amide (e.g., alaninamide) and a 1,2-dicarbonyl compound (e.g., glyoxal or methylglyoxal) are prepared in a suitable solvent.

  • Condensation Reaction : The reactants are mixed, often under basic conditions, and heated to facilitate the condensation and subsequent cyclization to form the pyrazine ring.

  • Purification : The resulting product is then purified using standard techniques such as recrystallization or column chromatography to yield the final this compound.

A patent describes a specific example for a related compound, 3-hydroxy-5-methylpyrazine-2-carboxamide, by reacting methylglyoxal with 2-aminomalonamide in an alkaline solution at a controlled temperature.[4]

G Generalized Synthesis Workflow for this compound A 1,2-Dicarbonyl Compound (e.g., Methylglyoxal) C Condensation & Cyclization (Jones Synthesis) A->C B α-Amino Acid Amide (e.g., Alaninamide) B->C D Crude Product C->D E Purification (Recrystallization/Chromatography) D->E F Pure this compound E->F

Caption: Generalized workflow for the synthesis of this compound.

Reactivity and Applications

The chemical reactivity of this compound is centered around its hydroxyl group and the pyrazine ring itself. It serves as a versatile intermediate for the synthesis of other functionalized pyrazines.

Derivatization at the Hydroxyl Moiety

The hydroxyl group can be readily alkylated to form alkoxy derivatives. A key example is the synthesis of 2-methoxy-3-methylpyrazine, a significant aroma compound, which can be achieved through direct alkylation with an alkylating agent in the presence of a base.[1]

Applications

This compound is a valuable compound with diverse applications:

  • Flavor and Fragrance Precursor : It is a crucial intermediate in the study of pyrazine formation, such as in the Maillard reaction, and a precursor for synthesizing other aroma-active pyrazines like 2-methoxy-3-methylpyrazine.[1]

  • Medicinal Chemistry Scaffold : The 2(1H)-pyrazinone core is a "privileged structure" in drug discovery. This compound is used as a scaffold for developing novel bioactive molecules, particularly kinase inhibitors for anticancer therapies.[1]

  • Environmental and Metabolic Studies : Hydroxylated pyrazines are key intermediates in the bacterial degradation of alkylpyrazines, making them important in bioremediation and metabolic studies of environmental pollutants.[1]

G Applications of this compound A This compound B Flavor & Fragrance (Precursor to aroma compounds) A->B C Medicinal Chemistry (Scaffold for kinase inhibitors) A->C D Environmental Science (Metabolic & Bioremediation studies) A->D

Caption: Key application areas of this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and identification of this compound.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Signals
¹H NMR - A singlet for the methyl group protons.- Two distinct signals for the two aromatic protons on the pyrazine ring.
¹³C NMR - A signal for the methyl carbon.- Signals for the carbon atoms of the pyrazine ring, with the carbon attached to the hydroxyl group being the most deshielded.
Mass Spec (MS) - A molecular ion peak corresponding to the molecular weight (110.11 g/mol ).- Characteristic fragmentation patterns of the pyrazine ring.

Note: Detailed experimental spectra were not available in the search results; this table is based on general principles of NMR and MS for similar structures.

Analytical and Experimental Protocols

Experimental Protocol: Liquid Chromatography (LC) Analysis

A general High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method suitable for the analysis of this compound and related compounds is outlined below.[1]

  • System : UPLC or HPLC system equipped with a Mass Spectrometer (MS/MS) detector.

  • Column : C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase :

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile or Methanol with 0.1% Formic Acid

  • Flow Rate : 0.2 - 0.5 mL/min.[1]

  • Detection : Electrospray Ionization (ESI) in positive mode, using Multiple Reaction Monitoring (MRM) for quantitative analysis.[1]

G Analytical Workflow using UPLC-MS/MS A Sample Preparation B UPLC Separation (C18 Column) A->B C Ionization (Electrospray - ESI+) B->C D Mass Analysis (MS/MS) C->D E Data Acquisition & Analysis D->E

Caption: A typical analytical workflow for this compound.

References

An In-depth Technical Guide to 2-Hydroxy-3-methylpyrazine (CAS: 19838-07-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methylpyrazine (CAS: 19838-07-4), a heterocyclic organic compound with significant potential in flavor chemistry and medicinal drug discovery. This document consolidates available physicochemical data, synthesis protocols, and explores the known and potential biological activities of the broader pyrazine class, providing a foundational resource for research and development.

Physicochemical Properties

PropertyValueSource(s)
CAS Number 19838-07-4[1]
Molecular Formula C₅H₆N₂O[1]
Molecular Weight 110.11 g/mol [1]
Melting Point 152-154 °C[1]
Physical Form White to yellow or orange powder to crystal[1]
Boiling Point Data not available
Solubility Data not available
Boiling Point (2-methoxy-3-methylpyrazine) 105 - 110 °C[2]
Solubility in water (2-methoxy-3-methylpyrazine) 8457 mg/L @ 25 °C (estimated)[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a variation of the Jones synthesis, which involves the condensation of an α-dicarbonyl compound with an α-amino acid derivative. A specific experimental protocol is detailed in U.S. Patent 2,805,223.

Experimental Protocol: Synthesis from α-Alanine Nitrile and Glyoxal

This protocol describes the reaction of α-alanine nitrile with a glyoxal solution in an alkaline medium.

Materials:

  • α-Alanine nitrile

  • Saturated sodium chloride solution

  • Glyoxal solution (e.g., 40% in water)

  • 50% Sodium hydroxide solution

Procedure:

  • To 20 parts by volume of a saturated aqueous sodium chloride solution, add 14 parts (0.2 mole) of alpha-alanine nitrile and 48 parts by weight (0.24 mole) of a glyoxal solution. Maintain the temperature between 0 °C and 10 °C with cooling.

  • With continued cooling to maintain a temperature of 10 °C to -20 °C, add 21 parts by weight of a 50% sodium hydroxide solution over a period of 30 minutes.

  • Warm the reaction mixture to 50 °C and hold at this temperature for 10 minutes.

  • Cool the mixture to 20 °C.

  • Add approximately 450 parts by weight of 50% sodium hydroxide solution.

  • Cool the resulting slurry to 10 °C to precipitate the product.

  • Isolate the crystalline solid, this compound, which has a melting point of 150-152 °C.

G cluster_reactants Reactants cluster_conditions Reaction Conditions alpha-Alanine Nitrile alpha-Alanine Nitrile Reaction Reaction Mixture alpha-Alanine Nitrile->Reaction Condensation Glyoxal Solution Glyoxal Solution Glyoxal Solution->Reaction Condensation NaOH Sodium Hydroxide NaOH->Reaction Temp_Control Temperature Control (0°C to 50°C) Temp_Control->Reaction Product This compound Reaction->Product

Caption: Synthesis workflow for this compound.

Applications

This compound serves as a versatile building block in different areas of chemical research and development.

  • Flavor and Fragrance Industry: Pyrazines are known for their characteristic nutty, roasted, and toasted aromas which are formed during the Maillard reaction in cooked foods.[4] this compound is a key precursor for the synthesis of other aroma-active pyrazines, such as 2-methoxy-3-methylpyrazine, which is valued for its nutty and roasted notes in food flavorings.[1]

  • Medicinal Chemistry: The 2(1H)-pyrazinone core is a privileged scaffold in drug discovery.[1] This compound is utilized in the synthesis of novel bioactive molecules. Pyrazine derivatives have been investigated as kinase inhibitors for potential anticancer therapies.[1] For instance, various pyrazine derivatives have been synthesized and evaluated as inhibitors of FGFR (Fibroblast Growth Factor Receptor) and MK-2 (mitogen-activated protein kinase-activated protein kinase 2).

  • Environmental and Metabolic Studies: Hydroxylated pyrazines have been identified as key intermediates in the bacterial degradation of alkylpyrazines, indicating their role in the bioremediation of environmental pollutants.[1]

Biological Activities of Pyrazine Derivatives

While specific biological activity and quantitative data for this compound are not extensively documented in the public literature, the broader class of pyrazine derivatives exhibits a wide range of pharmacological activities.

Biological ActivityDescriptionExample Pyrazine DerivativesSource(s)
Antimicrobial Pyrazine derivatives have shown broad-spectrum antimicrobial activity against various bacteria and fungi. They are thought to act by diffusing into bacterial structures, leading to cell envelope disintegration and DNA damage.2-ethyl-3-methylpyrazine, 2,5-dimethylpyrazine[5][6]
Anticancer The pyrazine scaffold is present in several compounds with potent anticancer activity. These compounds can act through various mechanisms, including the inhibition of protein tyrosine phosphatases like SHP2 and as kinase inhibitors.Cephalostatins, Ritterazines, various synthetic aminopyrazine derivatives[4][7]
Anti-inflammatory Certain pyrazine derivatives have demonstrated anti-inflammatory properties by inhibiting the production of inflammatory mediators.Paeonol derivatives containing a pyrazine structure[8]
Antioxidant Some pyrazine compounds have been shown to possess antioxidant activities.Trimethyl pyrazines[8]
Antiparasitic Pyrazine-modified natural product derivatives have been reported to have antiparasitic activity.General pyrazine derivatives[8]
Potential Signaling Pathway Inhibition

As pyrazine derivatives are explored as kinase inhibitors, a potential mechanism of action could involve the inhibition of signaling pathways crucial for cell proliferation and survival, such as the MAPK pathway. For instance, aminopyrazine derivatives have been designed as inhibitors of MK-2, a downstream target of the p38 MAPK pathway.

G Extracellular_Signal Extracellular Signal (e.g., Stress, Cytokines) p38_MAPK p38 MAPK Extracellular_Signal->p38_MAPK Activates MK2 MK-2 p38_MAPK->MK2 Phosphorylates & Activates Downstream_Targets Downstream Targets (e.g., TNF-α production) MK2->Downstream_Targets Regulates Pyrazine_Inhibitor Pyrazine Derivative (e.g., this compound based) Pyrazine_Inhibitor->MK2 Inhibits

Caption: Potential inhibition of the p38/MK-2 signaling pathway.

Experimental Protocols for Biological Activity Assessment

Given the known activities of pyrazine derivatives, the following are general experimental protocols that could be employed to assess the biological potential of this compound.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include positive (microorganism in medium without the compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

In Vitro Anti-inflammatory Activity Assay (Inhibition of Albumin Denaturation)

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of this compound in a suitable solvent.

  • Prepare a reaction mixture containing 0.2 mL of BSA solution (1% w/v) and 2.8 mL of PBS.

  • Add 0.5 mL of the test compound solution to the reaction mixture. A control group will receive only the solvent.

  • Incubate the samples at 37°C for 20 minutes.

  • Induce denaturation by heating at 72°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Safety and Toxicity

Safety & Toxicity InformationDetailsSource(s)
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.AK Scientific
Acute Oral Toxicity (related compounds) LD50 values for various pyrazine derivatives in rats range from 160 mg/kg bw to >4000 mg/kg bw. For 2-methylpyrazine, the LD50 is 1800 mg/kg bw.[9]
Genotoxicity (related compounds) Structurally similar pyrazine derivatives have been found to be non-mutagenic in bacterial assays but some have shown clastogenic effects in mammalian cells.[10]

It is crucial to handle this compound in accordance with standard laboratory safety procedures, including the use of personal protective equipment, and to conduct a thorough risk assessment before use.

Disclaimer: This document is intended for informational purposes for a technical audience and is based on a review of publicly available scientific literature and databases. It is not a substitute for rigorous experimental validation. The safety and biological activity of this compound should be confirmed through appropriate studies before any practical application.

References

Molecular structure of 2-Hydroxy-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Hydroxy-3-methylpyrazine

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 19838-07-4), a heterocyclic compound of significant interest in medicinal chemistry, flavor science, and environmental studies. The document details its molecular structure, physicochemical properties, and key spectroscopic data. Furthermore, it outlines established synthesis protocols, including the Maillard reaction and the Jones synthesis. The role of its 2(1H)-pyrazinone core as a privileged scaffold in drug discovery, particularly for kinase inhibitors, is explored. Detailed experimental methodologies and visualizations of chemical pathways are provided to support researchers, scientists, and drug development professionals in their work with this versatile molecule.

Molecular Structure and Chemical Properties

This compound is a substituted pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. It exists in tautomeric equilibrium with its more stable keto form, 3-methyl-1H-pyrazin-2-one.[1] This tautomerism is a critical feature of its chemical reactivity and biological interactions. The molecule's structure combines the aromaticity of the pyrazine ring with the functional characteristics of a methyl group and a hydroxyl/keto group, making it a valuable building block in organic synthesis.[2]

Structural and Chemical Identifiers

The fundamental structural and identifying information for this compound is summarized below.

IdentifierValueReference
CAS Number 19838-07-4[2][3][4]
Molecular Formula C₅H₆N₂O[1][2][3][4]
Molecular Weight 110.11 g/mol [2][3][4]
IUPAC Name 3-methyl-1H-pyrazin-2-one[1]
SMILES CC1=NC=CNC1=O[1]
InChI InChI=1S/C5H6N2O/c1-4-5(8)7-3-2-6-4/h2-3H,1H3,(H,7,8)[1]
InChIKey LDQRWMQHTORUIY-UHFFFAOYSA-N[1]
Physicochemical Properties

The physical and chemical properties determine the compound's behavior in various systems and are crucial for handling, storage, and application.

PropertyValueReference
Physical Form White to yellow or orange powder/crystal[2]
Melting Point 152-153 °C[2]
Monoisotopic Mass 110.04801 Da[1]
Predicted XlogP -0.7[1]
Storage Sealed in dry, room temperature conditions[2]
Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide information about the ion's size and shape in the gas phase, which is useful in analytical techniques like ion mobility-mass spectrometry. The following table lists predicted CCS values for various adducts of this compound.[1]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 111.05529117.4
[M+Na]⁺ 133.03723127.5
[M-H]⁻ 109.04073117.7
[M+NH₄]⁺ 128.08183137.2
[M+K]⁺ 149.01117125.3

Synthesis and Formation Mechanisms

This compound can be formed through complex chemical reactions during the heating of food and can also be synthesized in the laboratory via several established methods.

Maillard Reaction

This compound is a known product of the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during the heating of food.[2][5] This reaction is responsible for many of the desirable flavor and aroma compounds in cooked foods.[2] The process involves the formation of reactive α-dicarbonyl intermediates from sugars, which then react with amino acids to form the pyrazine ring.[2]

Maillard_Reaction ReducingSugar Reducing Sugar SchiffBase Schiff Base Formation ReducingSugar->SchiffBase AminoAcid Amino Acid AminoAcid->SchiffBase Condensation Condensation & Cyclization AminoAcid->Condensation Strecker Degradation Amadori Amadori Rearrangement SchiffBase->Amadori Dicarbonyls α-Dicarbonyl Intermediates Amadori->Dicarbonyls Degradation Dicarbonyls->Condensation Strecker Degradation Pyrazine This compound Condensation->Pyrazine

Figure 1: Generalized workflow of pyrazine formation via the Maillard reaction.
Jones Synthesis

The Jones synthesis is a classic and foundational method for preparing 2-hydroxypyrazines.[2] The protocol involves the condensation of a 1,2-dicarbonyl compound (like glyoxal or methylglyoxal) with an α-amino acid amide. The resulting dihydropyrazinone is subsequently oxidized to yield the aromatic 2-hydroxypyrazine derivative.

Jones_Synthesis Dicarbonyl 1,2-Dicarbonyl (e.g., Methylglyoxal) Condensation Condensation Dicarbonyl->Condensation Amide α-Amino Acid Amide (e.g., Alaninamide) Amide->Condensation Dihydropyrazinone Dihydropyrazinone Intermediate Condensation->Dihydropyrazinone Oxidation Oxidation Dihydropyrazinone->Oxidation Product This compound Oxidation->Product

Figure 2: Logical workflow for the Jones synthesis of 2-hydroxypyrazines.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable molecule in several scientific fields.

Medicinal Chemistry Scaffold

The 2(1H)-pyrazinone core is recognized as a "privileged structure" in drug discovery.[2] This means it is a molecular scaffold that is capable of binding to multiple biological targets with high affinity. Consequently, this compound serves as a versatile starting material for the synthesis of novel bioactive molecules.[2] A primary application is in the development of kinase inhibitors, which are a critical class of drugs for anticancer therapies.[2] Pyrazine-based compounds have demonstrated a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[6][7]

Kinase_Inhibition cluster_normal Normal Kinase Activity cluster_inhibited Inhibition by Pyrazinone Scaffold Kinase1 Kinase Enzyme Phosphorylated Phosphorylated Protein (Signal) Kinase1->Phosphorylated Transfers Phosphate ATP1 ATP ATP1->Kinase1 Binds to Active Site Substrate1 Substrate Protein Substrate1->Kinase1 Kinase2 Kinase Enzyme Blocked No Phosphorylation (Signal Blocked) Kinase2->Blocked ATP2 ATP ATP2->Kinase2 Binding Blocked Inhibitor Pyrazinone-based Inhibitor Inhibitor->Kinase2 Competitively Binds to Active Site

Figure 3: Signaling pathway diagram illustrating kinase inhibition by a pyrazinone-based compound.
Flavor and Environmental Science

As an intermediate in the Maillard reaction, this compound is a precursor to potent aroma compounds, such as 2-methoxy-3-methylpyrazine, which contributes roasted and nutty notes to food.[2] In environmental science, hydroxylated pyrazines are studied as key intermediates in the microbial degradation of alkylpyrazines, which can be environmental pollutants.[2]

Key Experimental Protocols

The characterization and synthesis of this compound rely on standard analytical and synthetic chemistry techniques.

Synthesis via Jones Condensation (General Protocol)
  • Reactant Preparation : Dissolve the α-amino acid amide (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Initiation : Add the 1,2-dicarbonyl compound (1.0-1.2 eq) to the solution. The reaction may be performed at room temperature or with gentle heating.

  • pH Adjustment : Maintain a neutral to slightly basic pH by adding a base (e.g., sodium bicarbonate) to facilitate the condensation and cyclization.

  • Monitoring : Monitor the formation of the dihydropyrazinone intermediate using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Oxidation : Once the intermediate is formed, introduce an oxidizing agent (e.g., air, manganese dioxide, or a chemical oxidant) to aromatize the ring.

  • Workup and Purification : After the reaction is complete, neutralize the mixture, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Final Purification : Purify the crude product using column chromatography on silica gel or recrystallization to obtain pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard parameters for acquisition, including pulse sequences, acquisition time, and relaxation delays, should be used.

  • Data Processing : Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis : Integrate the ¹H NMR signals to determine proton ratios and analyze chemical shifts and coupling constants to elucidate the molecular structure. Analyze the chemical shifts in the ¹³C spectrum to identify all unique carbon atoms.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization : Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (LC or GC). Use an appropriate ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

  • Mass Analysis : Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500). For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement for molecular formula confirmation.

  • Data Analysis : Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and analyze the fragmentation pattern to confirm the structure of the compound. Compare the exact mass to the theoretical mass calculated from the molecular formula.

References

The Microbial Forge: An In-depth Technical Guide to Alkylpyrazine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkylpyrazines, a class of nitrogen-containing heterocyclic compounds, are pivotal in the flavor and aroma profiles of numerous foods and beverages and hold significant potential in the pharmaceutical industry. While traditionally associated with thermally induced Maillard reactions, the microbial biosynthesis of these compounds offers a sustainable and controllable alternative. This technical guide delves into the core mechanisms of alkylpyrazine biosynthesis in microorganisms, providing a comprehensive overview of the precursors, enzymatic pathways, and regulatory elements that govern their formation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate biochemical pathways to facilitate a deeper understanding and further research in this field.

Core Biosynthetic Pathways

The microbial synthesis of alkylpyrazines predominantly revolves around the condensation of α-aminoketone intermediates, which are derived from amino acid and carbohydrate metabolism. Different microorganisms utilize distinct precursors and enzymatic machinery to generate a diverse array of alkylpyrazines.

2,5-Dimethylpyrazine (2,5-DMP) and 2,3,5-Trimethylpyrazine (TMP) Biosynthesis

A significant body of research has elucidated the biosynthesis of 2,5-DMP and TMP, particularly in Bacillus subtilis. The primary precursor for these compounds is the amino acid L-threonine.[1][2][3][4]

The key enzyme in this pathway is L-threonine-3-dehydrogenase (TDH) , which catalyzes the NAD+-dependent oxidation of L-threonine to form L-2-amino-acetoacetate.[1][2][3][4][5] This intermediate is unstable and undergoes spontaneous decarboxylation to yield aminoacetone.[1][2][3][4] The subsequent condensation of two aminoacetone molecules leads to the formation of 3,6-dihydro-2,5-DMP, which is then oxidized to the final product, 2,5-DMP.[1] This final condensation and oxidation is a pH-dependent, non-enzymatic reaction.[1][2][4]

The biosynthesis of TMP in B. subtilis also involves TDH and utilizes L-threonine as a substrate, but additionally requires D-glucose metabolites.[1][2][3][4] The proposed mechanism suggests the condensation of aminoacetone (derived from L-threonine) with another precursor derived from glucose metabolism.

A competing pathway for the intermediate L-2-amino-acetoacetate is its conversion to glycine and acetyl-CoA, a reaction catalyzed by 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) .[1][2][4][5] The activity of KBL can therefore limit the flux of precursors towards alkylpyrazine synthesis.[1][2][4]

2,5-DMP and TMP Biosynthesis Pathway L_Threonine L-Threonine L_2_amino_acetoacetate L-2-amino-acetoacetate L_Threonine->L_2_amino_acetoacetate TDH Aminoacetone Aminoacetone L_2_amino_acetoacetate->Aminoacetone Spontaneous Decarboxylation Glycine_AcetylCoA Glycine + Acetyl-CoA L_2_amino_acetoacetate->Glycine_AcetylCoA KBL Dihydro_2_5_DMP 3,6-dihydro-2,5-DMP Aminoacetone->Dihydro_2_5_DMP Condensation (2 molecules) TMP 2,3,5-Trimethylpyrazine Aminoacetone->TMP Condensation DMP 2,5-Dimethylpyrazine Dihydro_2_5_DMP->DMP Oxidation D_Glucose D-Glucose Glucose_Metabolite Glucose Metabolite D_Glucose->Glucose_Metabolite Glycolysis Glucose_Metabolite->TMP Condensation

Biosynthesis of 2,5-DMP and TMP from L-Threonine and D-Glucose.
2,3,5,6-Tetramethylpyrazine (TTMP) Biosynthesis

The biosynthesis of 2,3,5,6-tetramethylpyrazine (TTMP) follows a different pathway, primarily utilizing acetoin as a precursor.[6][7] Acetoin, a product of carbohydrate metabolism, can react with an amino group donor, such as ammonia released from amino acids, to form α-hydroxyimine. This intermediate is then converted to an α-aminoketone which subsequently condenses to form the dihydropyrazine ring, followed by oxidation to TTMP.

Quantitative Data on Alkylpyrazine Production

The production of alkylpyrazines by microorganisms is highly strain-dependent and can be significantly influenced by culture conditions and precursor availability. The following tables summarize quantitative data from studies on various microbial strains.

Table 1: Alkylpyrazine Production by Different Bacillus subtilis Strains

StrainAlkylpyrazineConcentrationPrecursors AddedReference
B. subtilis 1682,5-DMP0.27 mML-threonine (sole substrate)[1]
B. subtilis 168 (KBL inactivated)2,5-DMP2.82 mML-threonine[1]
B. subtilis BcP42-Methylpyrazine690 µg/LL-threonine, Acetoin[6][8]
B. subtilis BcP42,3-Dimethylpyrazine680 µg/LL-threonine, Acetoin[6][8]
B. subtilis BcP42,6-Dimethylpyrazine1891 µg/LL-threonine, Acetoin[6][8]
B. subtilis BcP212,5-Dimethylpyrazine4.5 mg/LL-threonine, Acetoin[6][8]
B. subtilis BcP212,3,5-Trimethylpyrazine52.6 mg/LL-threonine, Acetoin[6][8]
B. subtilis BcP212,3,5,6-Tetramethylpyrazine501.1 mg/LL-threonine, Acetoin[6][8]
B. subtilis IFO 30132,5-DMP0.85 g/kg i.d.w.L-threonine (75 g/kg)[9]

Table 2: Alkylpyrazine Production by Pseudomonas spp.

StrainAlkylpyrazineNotesReference
Pseudomonas koreensis TCA20Branched alkyl-substituted pyrazinesProduction observed[10]
Pseudomonas palleroniana TCA1614 identified pyrazinesProduction influenced by C and N source[10]
Pseudomonas putida N714 identified pyrazines2,5-di(1-methylethyl)pyrazine dominant[10]
Pseudomonas stutzeri TRA27aBranched alkyl-substituted pyrazinesProduction observed[10]

Experimental Protocols

A clear and reproducible experimental workflow is crucial for the study of microbial alkylpyrazine biosynthesis. The following sections detail the key methodologies cited in the literature.

Microbial Culture and Precursor Feeding
  • Strain Cultivation : Bacillus subtilis strains are typically cultured in Lysogeny Broth (LB) medium (10 g/L casein peptone, 5 g/L yeast extract, 10 g/L NaCl, pH 7.2).[6][11] Cultures are grown in baffled conical flasks to ensure adequate aeration.[6][11]

  • Precursor Supplementation : To stimulate alkylpyrazine production, precursors are added to the culture medium. For B. subtilis, L-threonine (up to 50 g/L) and acetoin (up to 60 g/L) have been used.[6][11]

  • Incubation : Cultures are typically incubated at a controlled temperature (e.g., 37°C) with shaking for a defined period (e.g., 48-72 hours).[1]

Experimental Workflow for Alkylpyrazine Production Inoculation Inoculate Microbial Strain in Culture Medium Precursor_Addition Add Precursors (e.g., L-threonine, Acetoin) Inoculation->Precursor_Addition Incubation Incubate under Controlled Conditions Precursor_Addition->Incubation Sampling Collect Culture Samples Incubation->Sampling Extraction Extract Alkylpyrazines (e.g., HS-SPME) Sampling->Extraction Analysis Analyze by GC-MS Extraction->Analysis Quantification Quantify Alkylpyrazines Analysis->Quantification Genetic Engineering Strategy Wild_Type Wild-Type Microorganism Target_Identification Identify Key Genes (e.g., tdh, kbl) Wild_Type->Target_Identification Genetic_Modification Genetic Modification Target_Identification->Genetic_Modification Overexpression Overexpress Biosynthetic Genes (e.g., tdh) Genetic_Modification->Overexpression Knockout Inactivate Competing Genes (e.g., kbl) Genetic_Modification->Knockout Engineered_Strain Engineered Strain with Enhanced Production Overexpression->Engineered_Strain Knockout->Engineered_Strain

References

The Pivotal Role of 2-Hydroxy-3-methylpyrazine as a Flavor Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methylpyrazine, a heterocyclic compound belonging to the pyrazine family, serves as a crucial intermediate in the formation of a diverse array of potent flavor and aroma compounds. Primarily generated during the Maillard reaction in thermally processed foods, this molecule is a key building block for nutty, roasted, and toasted flavor profiles. Its strategic position as a precursor allows for its transformation into other significant aroma compounds, most notably 2-methoxy-3-methylpyrazine, which is renowned for its characteristic nutty and earthy notes. This technical guide provides an in-depth exploration of the formation, sensory impact, and analytical methodologies related to this compound, offering valuable insights for professionals in flavor chemistry, food science, and related fields.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are significant contributors to the desirable aromas of a wide variety of cooked foods, including coffee, cocoa, baked goods, and roasted nuts.[1] Among these, this compound (CAS 19838-07-4) holds a unique position. While not always a potent aroma compound in its own right, its true importance lies in its role as a reactive intermediate, or flavor precursor.

This guide will delve into the fundamental aspects of this compound, including its formation pathways, its sensory characteristics in comparison to other alkylpyrazines, and its transformation into other key flavor molecules. Furthermore, detailed experimental protocols for its synthesis and analysis are provided to facilitate further research and application.

Formation of this compound

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occur during thermal processing.[2]

The Maillard Reaction Pathway

The generally accepted mechanism for the formation of this compound involves the condensation of an α-dicarbonyl compound, such as glyoxal, with an α-amino acid containing a methyl side chain, like alanine. The key steps are as follows:

  • Strecker Degradation: An α-dicarbonyl compound reacts with an amino acid. In the case of this compound formation, glyoxal (a C2 α-dicarbonyl) reacts with alanine. This reaction produces an α-aminocarbonyl intermediate.

  • Condensation and Cyclization: Two molecules of α-aminocarbonyl intermediates, or one molecule of an α-aminocarbonyl and another α-dicarbonyl followed by amination, can undergo condensation to form a dihydropyrazine ring.

  • Oxidation and Tautomerization: The unstable dihydropyrazine intermediate is then oxidized to form the aromatic pyrazine ring. In the case of hydroxypyrazines, the final structure exists in equilibrium between the keto (pyrazinone) and enol (hydroxypyrazine) forms, with the hydroxy form being a significant contributor.

A plausible pathway for the formation of this compound from glyoxal and alanine is depicted in the following diagram.

G cluster_0 Precursors cluster_1 Intermediate Formation cluster_2 Cyclization and Oxidation Glyoxal Glyoxal alpha-Aminocarbonyl α-Aminocarbonyl Intermediate Glyoxal->alpha-Aminocarbonyl Strecker Degradation Alanine Alanine Alanine->alpha-Aminocarbonyl Dihydropyrazine Dihydropyrazine Intermediate alpha-Aminocarbonyl->Dihydropyrazine Condensation This compound This compound Dihydropyrazine->this compound Oxidation & Tautomerization

Figure 1: Plausible Maillard reaction pathway for the formation of this compound.

Sensory Properties and Role as a Flavor Precursor

Predicted Sensory Profile

The presence of a hydroxyl group in this compound increases its polarity and reduces its volatility compared to its non-hydroxylated counterpart, 2-methylpyrazine. This structural difference is expected to result in:

  • Higher taste threshold: A higher concentration would be required to perceive its taste.

  • Different aroma description: It is likely to have less of the typical "roasty" and "nutty" notes associated with many alkylpyrazines and may contribute more "caramel-" or "bready-" like aromas.[1]

Comparative Sensory Data of Related Alkylpyrazines

To provide a framework for understanding the potential sensory impact of this compound, the following table summarizes the odor and taste thresholds of several well-characterized alkylpyrazines.

PyrazineOdor Threshold (ppb in water)Taste Threshold (ppb in water)Predominant Sensory Descriptors
2-Methylpyrazine35,0001,500Nutty, roasted, coffee, cocoa
2,5-Dimethylpyrazine35,0001,500Roasted, nutty, potato, chocolate
2-Ethyl-3-methylpyrazine1100Earthy, nutty, roasted potato
2-Methoxy-3-methylpyrazine0.002-Nutty, roasted, earthy, peanut

Data compiled from various sources.

Transformation into Potent Aroma Compounds

The primary role of this compound as a flavor precursor is exemplified by its conversion to 2-methoxy-3-methylpyrazine. This transformation, which involves the O-methylation of the hydroxyl group, has been identified as a key step in the biosynthesis of methoxypyrazines in wine grapes. 2-Methoxy-3-methylpyrazine is an extremely potent aroma compound with a very low odor threshold, contributing significantly to the nutty and earthy aromas of many foods and beverages.[3]

G 2H3MP This compound 2M3MP 2-Methoxy-3-methylpyrazine (Potent Aroma Compound) 2H3MP->2M3MP O-methylation

Figure 2: Conversion of this compound to 2-methoxy-3-methylpyrazine.

Experimental Protocols

Synthesis of this compound

The following protocol is based on a patented method for the preparation of 2-hydroxypyrazines.

Materials:

  • alpha-Alanine nitrile

  • Glyoxal (40% aqueous solution)

  • Sodium hydroxide (50% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Methanol

  • Chloroform

  • Sodium sulfate (anhydrous)

  • Activated carbon

Procedure:

  • In a reaction vessel equipped with a stirrer and cooling bath, mix alpha-alanine nitrile and an equimolar amount of glyoxal in methanol.

  • Cool the mixture to 0-5 °C.

  • Slowly add a 50% sodium hydroxide solution while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-10 °C for 2 hours.

  • Neutralize the reaction mixture to a pH of 7.0-7.5 with concentrated hydrochloric acid.

  • Extract the aqueous solution with chloroform (2 x 500 mL).

  • Dry the combined chloroform extracts over anhydrous sodium sulfate.

  • Filter and evaporate the chloroform to dryness to obtain the crude product.

  • Recrystallize the crude product from acetone to yield pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the presence of an active hydrogen in the hydroxyl group, which can lead to poor peak shape and thermal instability during GC analysis, derivatization is often necessary. Silylation is a common derivatization technique for this purpose.

4.2.1. Sample Preparation and Derivatization (Silylation)

  • Extraction: Extract the pyrazines from the food matrix using a suitable solvent (e.g., dichloromethane or ethyl acetate) via liquid-liquid extraction or solid-phase extraction (SPE).

  • Concentration: Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a sealed vial.

    • Heat the vial at 60-80 °C for 30-60 minutes to ensure complete derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether.

4.2.2. GC-MS Instrumental Parameters (General)

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

    • Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature of 250-280 °C.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Full scan to identify unknown compounds and Selected Ion Monitoring (SIM) for targeted quantification of the TMS-derivatized this compound.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Food Sample Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (Silylation) Concentration->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data Data Acquisition (Full Scan / SIM) GC_MS->Data Identification Compound Identification Data->Identification Quantification Quantification Data->Quantification

Figure 3: General workflow for the GC-MS analysis of this compound in a food matrix.

Conclusion

This compound is a fundamentally important molecule in the realm of flavor chemistry. While its direct contribution to the sensory profile of foods may be subtle, its role as a precursor to more potent aroma compounds, such as 2-methoxy-3-methylpyrazine, is undeniable. Understanding the mechanisms of its formation during the Maillard reaction and its subsequent transformations is crucial for controlling and optimizing the flavor of thermally processed foods. The experimental protocols provided in this guide offer a foundation for further investigation into this versatile flavor precursor, enabling researchers to explore its formation kinetics, sensory properties, and potential applications in greater detail. Future research should focus on obtaining quantitative data for this compound in various food systems and further elucidating its role in the complex network of flavor-generating reactions.

References

A Technical Guide to the Thermal Degradation of 2-Hydroxy-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methylpyrazine is a heterocyclic organic compound with applications in flavor and fragrance chemistry, as well as a potential scaffold in medicinal chemistry. Understanding its thermal stability and degradation profile is crucial for applications in food processing, pharmaceutical formulation, and for ensuring safety and stability under various thermal stresses. This guide outlines the standard methodologies for investigating the thermal degradation of this compound, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Pyrazine derivatives are generally known for their thermal stability.[1][2][3] Studies on various substituted pyrazines have shown decomposition temperatures often exceeding 400°C.[1][2][3] The thermal decomposition of pyrazine itself has been studied at very high temperatures (1200-1480 K), yielding products like acetylene and HCN through a free radical mechanism.[4] For substituted and more complex pyrazine derivatives, the degradation pathways are expected to be influenced by the nature and position of the substituents on the pyrazine ring.

Experimental Protocols

A thorough investigation of the thermal degradation of this compound would involve a combination of thermoanalytical and spectrometric techniques.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of a material.[5][6][7][8]

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place a small amount of this compound (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina).[7]

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.

    • Heating Rate: A linear heating rate, typically 10 °C/min, is applied.[9]

    • Temperature Range: Heat the sample from ambient temperature to a final temperature where complete decomposition is observed (e.g., 25 °C to 600 °C).

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting point, glass transition, and to study exothermic or endothermic decomposition processes.[5][6][8][10]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 2-5 mg) into a DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

    • Heating Rate: A linear heating rate, typically 10 °C/min, is applied.[9]

    • Temperature Range: Scan from a sub-ambient temperature to a temperature beyond any expected transitions (e.g., 0 °C to 400 °C).

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) are identified by peaks. The peak onset temperature, peak maximum, and the enthalpy of the transition (area under the peak) are determined.

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[11][12][13] The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by GC and identified by MS.

Methodology:

  • Instrument Setup: A pyrolysis unit is interfaced with a GC-MS system.

  • Sample Preparation: A small amount of this compound (in the microgram range) is placed in a pyrolysis sample holder.[13]

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: A single-shot pyrolysis is typically performed at a high temperature (e.g., 600-800 °C) to ensure complete fragmentation.[11][12] Evolved Gas Analysis (EGA) can be used to determine the optimal pyrolysis temperature.[11]

    • Atmosphere: The pyrolysis is carried out in an inert atmosphere (e.g., helium).

  • GC-MS Conditions:

    • GC Column: A capillary column suitable for separating a wide range of volatile and semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Oven Temperature Program: A temperature program is used to separate the pyrolysis products, for example, starting at 40 °C and ramping up to 300 °C.

    • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 35-500.

  • Data Analysis: The resulting chromatogram shows the separated degradation products. Each peak is identified by its mass spectrum, which is compared to a mass spectral library (e.g., NIST).

Data Presentation

The following tables summarize the hypothetical quantitative data that could be obtained from the thermal analysis of this compound.

Table 1: Hypothetical TGA/DTG Data for this compound

ParameterValue
Onset of Decomposition (Tonset)250 °C
Temperature of Maximum Decomposition Rate (Tmax)285 °C
Final Decomposition Temperature350 °C
Mass Loss in Main Decomposition Step85%
Residual Mass at 600 °C5%

Table 2: Hypothetical DSC Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting152 °C155 °C120 (Endothermic)
Decomposition255 °C290 °C-450 (Exothermic)

Table 3: Hypothetical Major Degradation Products Identified by Py-GC-MS

Retention Time (min)Identified CompoundMolecular FormulaKey Mass Fragments (m/z)
3.5AcetonitrileC2H3N41, 40, 39
4.2PyridineC5H5N79, 52, 78
5.8MethylpyrazineC5H6N294, 67, 42
7.1PhenolC6H6O94, 66, 65
8.52-Methylphenol (o-cresol)C7H8O108, 107, 77

Visualization of Experimental Workflows

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing start Start prep Weigh 5-10 mg of This compound start->prep place Place sample in Alumina Crucible prep->place tga Load into TGA Instrument place->tga heat Heat from 25°C to 600°C at 10°C/min under N2 tga->heat record Record Mass Loss vs. Temperature heat->record plot Plot TGA and DTG Curves record->plot determine Determine Tonset, Tmax, and % Mass Loss plot->determine end End determine->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing start Start prep Weigh 2-5 mg of This compound start->prep seal Seal sample in Aluminum Pan prep->seal dsc Load into DSC Instrument with Reference seal->dsc heat Heat from 0°C to 400°C at 10°C/min under N2 dsc->heat record Record Heat Flow vs. Temperature heat->record plot Plot DSC Thermogram record->plot determine Identify Melting and Decomposition Peaks plot->determine end End determine->end

Caption: Workflow for Differential Scanning Calorimetry (DSC).

PyGCMS_Workflow start Start prep Load µg amount of sample into Pyrolyzer start->prep pyrolysis Pyrolyze at 700°C in Helium Atmosphere prep->pyrolysis injection Inject Pyrolyzates into GC-MS pyrolysis->injection separation Separate Fragments on GC Column injection->separation detection Detect Fragments by Mass Spectrometer separation->detection analysis Identify Compounds via Mass Spectra Library detection->analysis end End analysis->end Degradation_Pathway cluster_initial Initial Fragmentation cluster_secondary Secondary Products parent This compound frag1 Loss of -CH3 radical parent->frag1 frag2 Loss of -OH radical parent->frag2 frag3 Ring Opening parent->frag3 prod1 Methylpyrazine frag1->prod1 prod4 Smaller Volatiles (e.g., HCN, C2H2) frag2->prod4 prod2 Acetonitrile frag3->prod2 prod3 Pyridine frag3->prod3 frag3->prod4

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Hydroxy-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-3-methylpyrazine (CAS No. 19838-07-4), a heterocyclic compound of interest in flavor and fragrance research, as well as medicinal chemistry. Due to the limited availability of experimentally verified public data for this specific compound, this guide combines predicted spectroscopic information with established experimental protocols for pyrazine derivatives to serve as a valuable resource for its identification and characterization.

It is important to note that this compound exists in tautomeric equilibrium with its more stable keto form, 3-methylpyrazin-2(1H)-one . Spectroscopic data will reflect the characteristics of this predominant tautomer.

Molecular Structure and Properties

  • Molecular Formula: C₅H₆N₂O

  • Molecular Weight: 110.11 g/mol

  • Tautomerism: this compound exists predominantly as 3-methylpyrazin-2(1H)-one.

Spectroscopic Data Summary

The following tables summarize the predicted and analogous spectroscopic data for 3-methylpyrazin-2(1H)-one.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
¹H NMR (in DMSO-d₆) Predicted Chemical Shift (δ, ppm)Multiplicity
H-5~7.3d
H-6~7.1d
-CH₃~2.2s
-NH~11.5br s
¹³C NMR (in DMSO-d₆) Predicted Chemical Shift (δ, ppm)
C-2~158
C-3~130
C-5~128
C-6~125
-CH₃~20

Note: Predicted values are based on computational models and data from structurally similar compounds. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)
Vibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H Stretch3400-3200Broad
C-H Stretch (aromatic)3100-3000Medium
C=O Stretch (amide)~1660Strong
C=C/C=N Stretch1600-1450Medium-Strong
C-N Stretch1300-1200Medium
Table 3: Mass Spectrometry (MS) Data (Predicted)
Ionization Mode[M]+ or [M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI+111Not available
Table 4: UV-Vis Spectroscopy Data (Predicted)
Solventλmax 1 (nm)λmax 2 (nm)
Ethanol~225~315

Note: Solvent effects can cause significant shifts in absorption maxima.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable spectroscopic data. Below are generalized protocols for the key techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of high-purity this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Ensure complete dissolution by gentle vortexing or sonication.

¹H NMR Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: ~16 ppm, centered around 8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: ~220 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

Infrared (IR) Spectroscopy

Sample Preparation (ATR):

  • Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

  • Grind a small amount of the sample with dry potassium bromide (KBr).

  • Press the mixture into a thin, transparent disk using a pellet press.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The concentration should be in the low ppm to ppb range.

Data Acquisition (Electrospray Ionization - ESI):

  • Instrument: Mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive or negative, depending on the desired adduct.

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, water).

  • Adjust the concentration to obtain an absorbance value between 0.1 and 1.0 at the λmax.

Data Acquisition:

  • Instrument: Double-beam UV-Vis spectrophotometer.

  • Wavelength Range: Scan from approximately 200 to 400 nm.

  • Blank: Use the pure solvent as a reference.

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis & Interpretation cluster_report Final Output Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Functional_Groups Functional Group ID IR->Functional_Groups Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight Electronic_Transitions Electronic Transitions UVVis->Electronic_Transitions Report Comprehensive Technical Report Structure->Report Purity->Report Functional_Groups->Report Molecular_Weight->Report Electronic_Transitions->Report

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While a complete set of experimental data is not yet publicly available, the predicted data and generalized protocols herein offer a robust starting point for researchers. The tautomeric nature of this compound is a critical consideration in the interpretation of its spectra. As a compound of interest in multiple fields, further publication of its experimental spectroscopic data is anticipated and will be a valuable addition to the scientific literature.

The Discovery and History of Hydroxypyrazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and core technical data of hydroxypyrazines. These heterocyclic compounds, existing in tautomeric equilibrium with their pyrazinone form, are pivotal scaffolds in medicinal chemistry, flavor science, and molecular biology. This document details their seminal synthetic routes, metabolic significance, and roles in biological signaling pathways, supported by experimental protocols, quantitative data, and logical diagrams.

Foundational Discoveries: The Dawn of Hydroxypyrazine Synthesis

The mid-20th century marked a significant era for heterocyclic chemistry, with foundational methods for hydroxypyrazine synthesis being established. These early discoveries paved the way for the widespread availability and study of this important class of compounds.

The Jones Synthesis (1949)

A landmark in the history of hydroxypyrazines was the original synthesis disclosed by Reuben G. Jones in 1949. Working at Eli Lilly's research facilities, Jones reported a sodium hydroxide-promoted condensation between 1,2-dicarbonyl compounds and α-aminoamides at low temperatures.[1][2] This method proved to be robust and remains one of the most practical and widely used routes for accessing substituted 2-hydroxypyrazines even today.[1]

The reaction typically involves dispersing the α-ketoaldehyde and the hydrochloride salt of the α-aminoamide in methanol, cooling the mixture, and adding a concentrated base like sodium hydroxide.[2] Despite its utility, the reaction can present regioselectivity issues when using asymmetric α-ketoaldehydes, often yielding a mixture of 3,5- and 3,6-substituted isomers.[1][2]

Table 1: Quantitative Data on the Jones Synthesis of 3-Phenyl-5-methyl-2-hydroxypyrazine

EntryBase (equiv.)Temperature (°C)Time (h)Yield (3,5-isomer) %Yield (3,6-isomer) %
1NaOH (2.5)-782524
2NaOH (2.5)-782683
3NaOH (1.5)-7823418
4NEt₃ (2.5)2018011
5NEt₄OH (2.5)-782763

Data sourced from Legrand and Janin (2022). Reaction of phenylglyoxal and alanine amide hydrochloride.[1]

The logical workflow for the Jones synthesis is a multi-step process involving initial condensation, cyclization, and subsequent workup to isolate the final product.

Jones_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Reactants 1. Disperse α-ketoaldehyde and α-aminoamide HCl in Methanol Cooling 2. Cool suspension to low temperature (e.g., -78°C) Reactants->Cooling Base_Add 3. Add concentrated NaOH solution dropwise Cooling->Base_Add Stir 4. Allow to warm to RT and stir for several hours Base_Add->Stir Quench 5. Quench with concentrated HCl Stir->Quench Extract 6. Neutralize, extract with organic solvent, and purify (e.g., chromatography) Quench->Extract Product Isolated 2-Hydroxypyrazine Extract->Product

Workflow for the Reuben G. Jones synthesis of 2-hydroxypyrazines.

This protocol is adapted from the general procedure described by Legrand and Janin (2022) for the Jones synthesis.[2]

  • Preparation: In a double-necked flask equipped with a magnetic stirrer and under a calcium chloride-protected atmosphere, disperse phenyl glyoxal hydrate (2.0 g, 13.1 mmol) and alanine amide hydrochloride (1.63 g, 13.1 mmol) in methanol (35 mL).

  • Cooling: Cool the resulting suspension to -78 °C using an ethanol and dry ice bath.

  • Reaction: Slowly add a 20% aqueous solution of tetraethylammonium hydroxide (24.12 g, 32.8 mmol, 2.5 equiv) dropwise over several minutes while maintaining the low temperature.

  • Incubation: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2 hours.

  • Workup: Quench the reaction by adding 4 equivalents of 37% hydrochloric acid. Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the title compound.[2][3]

Hydroxypyrazines in Biology and Medicine

The discovery of hydroxypyrazines in biological systems, often as metabolic byproducts or biosynthetic precursors, has cemented their importance in drug development and food science.

Metabolism of Pyrazinamide

5-Hydroxypyrazine-2-carboxylic acid (5-OH-PA) is a major metabolite of pyrazinamide (PZA), a first-line antituberculosis drug.[4] The discovery of this metabolite was crucial for understanding both the efficacy and the dose-dependent hepatotoxicity associated with PZA.[4][5] The metabolic conversion occurs primarily in the liver through a two-step enzymatic process. First, a microsomal amidase hydrolyzes PZA to pyrazinoic acid (PA). Subsequently, the enzyme xanthine oxidase (XO) hydroxylates PA to form 5-OH-PA.[5][6][7] An alternative minor pathway involves the initial oxidation of PZA to 5-hydroxypyrazinamide (5-OH-PZA), which is then hydrolyzed to 5-OH-PA.[5][6] Studies have shown that 5-OH-PA is more toxic than PZA itself, and elevated levels of this metabolite are correlated with hepatotoxicity in patients.[4]

Pyrazinamide_Metabolism PZA Pyrazinamide (PZA) PA Pyrazinoic Acid (PA) PZA->PA Amidase (Major Pathway) OH_PZA 5-Hydroxypyrazinamide (5-OH-PZA) PZA->OH_PZA Xanthine Oxidase (Minor Pathway) OH_PA 5-Hydroxypyrazinoic Acid (5-OH-PA) PA->OH_PA Xanthine Oxidase OH_PZA->OH_PA Amidase Methoxypyrazine_Biosynthesis cluster_precursors Precursors AA Amino Acids (e.g., Leucine, Isoleucine, Valine) HP 3-Alkyl-2-hydroxypyrazine (HP) AA->HP Condensation & Cyclization GC Glyoxylic Compound (e.g., Glyoxal) GC->HP Condensation & Cyclization MP 3-Alkyl-2-methoxypyrazine (MP) (Flavor Compound) HP->MP O-Methyltransferase (OMT) SAH SAH MP->SAH SAM SAM SAM->HP Klebsiella_Signaling cluster_host Host Environment cluster_bacteria Klebsiella oxytoca cluster_response Bacterial & Host Response Neu5Ac Mucosal Sugar (Neu5Ac) Leup Leupeptin-derived Pyrazinone Biosynthesis Neu5Ac->Leup Carbs General Carbohydrates Pyr General Pyrazine Biosynthesis Carbs->Pyr Iron Iron Acquisition (Enterobactin) Leup->Iron induces Yersin Virulence Factor (Yersiniabactin) Leup->Yersin enhances HRH4 Host Immune Activation (HRH4 Receptor) Leup->HRH4 activates Pyr->Iron induces

References

Methodological & Application

Application Note: Quantification of 2-Hydroxy-3-methylpyrazine in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy-3-methylpyrazine is a heterocyclic aromatic compound that belongs to the pyrazine family. These compounds are significant contributors to the desirable nutty, roasted, and toasted aromas in a wide variety of thermally processed foods, including baked goods, coffee, and roasted nuts. The formation of this compound primarily occurs through the Maillard reaction between amino acids and reducing sugars at elevated temperatures. The concentration of this and other pyrazines is a critical determinant of the final flavor profile and overall sensory acceptance of these food products.

This application note provides detailed protocols for the quantification of this compound in various food matrices. The methodologies described are essential for researchers in food science, quality control laboratories, and professionals involved in flavor development. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) coupled with various sample preparation methods, which are the gold standard for volatile and semi-volatile compound analysis.

Quantitative Data of Pyrazines in Food Matrices

The concentration of pyrazines can vary significantly depending on the food matrix, processing conditions (time, temperature), and the specific precursors present. While specific quantitative data for this compound is not extensively documented across all food types, the following table summarizes the concentrations of other relevant pyrazines found in common food products to provide a comparative context.

Food MatrixPyrazine CompoundConcentration Range
Whole Wheat Bread Crust 2,3-Diethyl-5-methylpyrazine3.1 µg/kg
Intermediate Wheatgrass Bread Crust 2,3-Diethyl-5-methylpyrazine1.1 µg/kg
Roasted Coffee (Ground) Total Alkylpyrazines82.1 - 211.6 mg/kg[1]
2-MethylpyrazineMost abundant
2,6-DimethylpyrazineSecond most abundant
2,5-DimethylpyrazineThird most abundant
Soy Sauce Aroma Type Baijiu 2,3,5,6-Tetramethylpyrazine475 - 1862 µg/L[2]
2,6-Dimethylpyrazine460 - 1590 µg/L[2]
2,3,5-Trimethylpyrazine317 - 1755 µg/L[2]
2,3-Diethyl-5-methylpyrazine1.1 - 15.5 µg/L[2]
Microbial Samples 2-Methylpyrazine6.0 - 34.0 ng/g[3]
2,5-Dimethylpyrazine6.0 - 34.0 ng/g[3]

Experimental Protocols

Accurate quantification of this compound requires robust and validated analytical methods. The choice of sample preparation is critical and depends on the complexity of the food matrix.[4]

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from food matrices.[5]

Objective: To extract and quantify this compound from solid or liquid food samples.

Materials:

  • Food sample (e.g., ground coffee, bread crust, liquid sample)

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)[5]

  • 20 mL headspace vials with magnetic screw caps and septa

  • Heater-stirrer or water bath

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 g of homogenized solid sample (or pipette 1-5 mL of liquid sample) into a 20 mL headspace vial.

    • Add a saturated solution of NaCl to liquid samples to improve the release of volatile compounds.

    • Spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated pyrazine analog).

    • Immediately seal the vial.

  • Extraction:

    • Place the vial in the heater-stirrer or water bath.

    • Equilibration: Equilibrate the sample at a specific temperature (e.g., 60-70°C) for a set time (e.g., 30 minutes) to allow volatiles to partition into the headspace.[6]

    • Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-50 minutes) at the same temperature to adsorb the analytes.[3][6]

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column.[7]

    • Start the GC-MS data acquisition.

    • GC Column: Use a medium-polarity capillary column (e.g., DB-WAX or HP-5ms).[3][7]

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 250°C at 5-10°C/min, and hold for 5 min.[7]

    • MS Detection: Operate in Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of this compound and the internal standard.

Workflow for HS-SPME-GC-MS Analysis

HS-SPME-GC-MS Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Homogenized Food Sample Vial Place in Headspace Vial with Internal Standard Sample->Vial Equilibrate Equilibrate at 60-70°C Vial->Equilibrate Seal Vial Expose Expose SPME Fiber to Headspace Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Transfer Fiber Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for the analysis of this compound using HS-SPME-GC-MS.

Protocol 2: Solvent-Assisted Flavor Evaporation (SAFE) with GC-MS

SAFE is a robust distillation technique under high vacuum for the isolation of volatile compounds from complex matrices, minimizing the risk of artifact formation.

Objective: To exhaustively extract volatile and semi-volatile compounds, including this compound, from a food matrix.

Materials:

  • SAFE apparatus

  • High-vacuum pump

  • Dichloromethane (DCM) or other suitable solvent

  • Liquid nitrogen

  • Rotary evaporator

  • GC-MS system

Procedure:

  • Sample Homogenization and Extraction:

    • Homogenize a significant amount of the sample (e.g., 500-600 g of bread crust) with a suitable solvent like dichloromethane (DCM).[8]

    • Add an internal standard and an antioxidant (e.g., BHT).[8]

    • Agitate the mixture for an extended period (e.g., 15 hours) at room temperature.[8]

  • SAFE Distillation:

    • Filter the extract to remove solid particles.

    • Introduce the solvent extract into the dropping funnel of the SAFE apparatus.

    • Apply a high vacuum to the system.

    • Gently heat the dropping funnel while cooling the collection flask with liquid nitrogen.

    • The solvent and volatile compounds will distill and be collected in the cold trap.

  • Concentration and Analysis:

    • Carefully dry the collected distillate (e.g., using anhydrous sodium sulfate).

    • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator followed by a gentle stream of nitrogen.

    • Inject an aliquot of the concentrated extract into the GC-MS system for analysis, following the conditions described in Protocol 1.

Workflow for SAFE-GC-MS Analysis

SAFE-GC-MS Workflow cluster_extraction Solvent Extraction cluster_safe SAFE Distillation cluster_analysis Concentration & Analysis Homogenize Homogenize Sample with Solvent & IS Agitate Agitate for 15h Homogenize->Agitate Filter Filter Extract Agitate->Filter Distill High Vacuum Distillation Filter->Distill Collect Collect Distillate in Cold Trap Distill->Collect Dry Dry Distillate Collect->Dry Concentrate Concentrate Extract Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS SPE Cleanup Workflow Condition 1. Condition Cartridge (Methanol, Water) Load 2. Load Sample Extract Condition->Load Wash 3. Wash (Remove Interferences) Load->Wash Elute 4. Elute Analyte (Methanol/Acetonitrile) Wash->Elute Concentrate 5. Evaporate & Reconstitute Elute->Concentrate

References

Application Note and Protocol for the GC-MS Analysis of 2-Hydroxy-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the qualitative and quantitative analysis of 2-Hydroxy-3-methylpyrazine using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined are intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrazine family. Pyrazines are significant contributors to the aroma and flavor profiles of many cooked or fermented foods, often generated through Maillard reactions.[1] Beyond their sensory importance, pyrazine derivatives are also investigated for their potential biological activities, making their accurate quantification crucial for quality control in the food industry and for research in pharmacology.[1] This application note details a robust GC-MS method for the analysis of this compound, covering sample preparation, instrument parameters, and data analysis.

Experimental Protocols

The following protocols are based on established methods for pyrazine analysis and may require optimization for specific matrices.

  • Standards: this compound (≥98% purity), Internal Standard (IS) such as 2-methylpyrazine (≥99% purity) or a deuterated analog.[1]

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc) - all GC or HPLC grade.[1]

  • Reagents: Anhydrous sodium sulfate, deionized water, and a suitable buffer or dilute base for pH adjustment.[1]

  • Sample Matrix: A representative matrix (e.g., coffee brew, cell culture medium) for method validation.[1]

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration is recommended:

  • Gas Chromatograph (GC): Agilent 7890B or equivalent.[1]

  • Mass Spectrometer (MS): Agilent 5977A or equivalent single quadrupole mass selective detector.[1]

  • GC Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1][2]

  • Autosampler: For automated and precise injections.[1]

This protocol is suitable for aqueous samples like beverages or biological fluids.[1]

  • Sample Aliquoting: Transfer 5 mL of the liquid sample into a 15 mL centrifuge tube.[1]

  • Internal Standard Spiking: Add a known concentration of the internal standard (e.g., 10 µL of a 100 µg/mL solution of 2-methylpyrazine in methanol) to the sample.[1]

  • pH Adjustment: Adjust the sample's pH to approximately 8.0 to ensure the analyte is in a neutral form for efficient extraction.[1]

  • Extraction: Add 5 mL of dichloromethane (DCM) to the tube.[1]

  • Vortexing: Vigorously vortex the mixture for 2 minutes to ensure thorough mixing.[1]

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[1]

  • Collection of Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean glass tube.[1]

  • Repeat Extraction: Repeat the extraction process to maximize recovery.[1]

  • Drying: Pass the combined organic extracts through anhydrous sodium sulfate to remove residual water.[1]

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.[1]

  • Transfer: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.[1]

For solid samples, a headspace solid-phase microextraction (HS-SPME) method may be more appropriate.[3][4]

The following are recommended starting parameters. Optimization may be necessary.

  • Injection Mode: Splitless (1 µL injection volume).[2][5]

  • Injector Temperature: 250 °C.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.[2]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2][6]

    • Acquisition Mode: Full Scan for initial identification and Selected Ion Monitoring (SIM) for quantification.[1]

    • MS Transfer Line Temperature: 250 °C.[6]

    • Ion Source Temperature: 230 °C.[7]

Note: The exact mass spectrum and retention time of this compound should be experimentally determined by injecting a pure standard in full scan mode to confirm the characteristic ions and their relative abundances.[1]

Data Presentation

The following table summarizes representative quantitative data for the GC-MS analysis of a related isomer, 2-Hydroxy-5-methylpyrazine. This data should be considered illustrative, and specific performance characteristics must be determined for this compound during method validation.

ParameterValue
Linearity Range 0.05 - 10 µg/mL[5]
Correlation Coefficient (r²) > 0.995[5]
Limit of Detection (LOD) ~0.015 µg/mL[5]
Limit of Quantification (LOQ) ~0.05 µg/mL[5]
Accuracy (Recovery) 95 - 105%
Precision (%RSD) < 10%

Data presented is for the isomer 2-Hydroxy-5-methylpyrazine and serves as a guideline.[5]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis GC-MS Analysis cluster_data Data Processing sample 5 mL Liquid Sample spike Spike with Internal Standard sample->spike ph Adjust pH to ~8.0 spike->ph extract1 Add 5 mL DCM, Vortex, Centrifuge ph->extract1 collect1 Collect Organic Layer extract1->collect1 extract2 Repeat Extraction collect1->extract2 collect2 Combine Organic Layers extract2->collect2 dry Dry with Na2SO4 collect2->dry concentrate Concentrate under Nitrogen to 1 mL dry->concentrate vial Transfer to Autosampler Vial concentrate->vial inject Inject 1 µL into GC vial->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (Full Scan/SIM) ionize->detect identify Identify by Retention Time & Mass Spectrum detect->identify quantify Quantify using Calibration Curve identify->quantify report Generate Report quantify->report

GC-MS analysis workflow for this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound. The use of an internal standard and appropriate sample preparation ensures high accuracy and precision, making it suitable for a wide range of applications in research, quality control, and drug development. The provided protocols and validation guidelines serve as a comprehensive starting point for scientists and researchers to implement this method in their laboratories.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of 2-Hydroxy-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantitative analysis of 2-Hydroxy-3-methylpyrazine. This method is applicable for the analysis of the compound in various matrices, including in-process control samples and final product formulations. The described protocol utilizes a C18 stationary phase with an isocratic mobile phase, coupled with UV detection, ensuring reliable and reproducible results. This method is suitable for routine quality control, stability studies, and quantitative analysis of this compound.

Introduction

This compound is a key heterocyclic organic compound belonging to the pyrazine family. Pyrazine derivatives are of significant interest in the pharmaceutical and food industries due to their diverse biological activities and roles as flavor and aroma components. The development of a reliable and accurate analytical method is crucial for the quality control of raw materials, monitoring of synthesis processes, and the assessment of stability in finished products. This document provides a comprehensive protocol for an HPLC-UV method, ensuring that the quantification of the analyte is accurate and specific.

Experimental Protocol

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade

  • Orthophosphoric Acid (H₃PO₄): Analytical grade

  • Water: Deionized water, filtered through a 0.22 µm filter

Instrumentation
  • An HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterSetting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0) and Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Preparation of Solutions
  • Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm nylon filter before use.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 90:10 (v/v) ratio. Degas the solution for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity studies.

Sample Preparation

Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration, targeting a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes the hypothetical performance data for the HPLC method, based on typical validation parameters. Actual results may vary depending on the specific instrumentation and sample matrix.

Validation ParameterAcceptance CriteriaTypical Performance Data
Linearity (r²) ≥ 0.998> 0.999
Concentration Range -1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.2 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:10.6 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
Specificity No interference at the retention time of the analytePeak purity > 99.5%

Experimental Workflow

HPLC_Workflow A Sample Preparation (Dissolution and Filtration) D Injection of Sample/Standard A->D B Preparation of Mobile Phase and Standards C HPLC System Setup (Column Equilibration) B->C C->D E Chromatographic Separation (C18 Column) D->E F UV Detection at 275 nm E->F G Data Acquisition and Processing F->G H Quantification and Reporting G->H

Caption: Workflow for the HPLC analysis of this compound.

Discussion

The developed HPLC method provides a straightforward and reliable approach for the separation and quantification of this compound. The use of a common C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The validation data demonstrates good linearity, accuracy, and precision, indicating that the method is suitable for its intended purpose. The specificity of the method should be confirmed in the presence of potential impurities and degradation products, particularly when used for stability studies. For complex matrices, further sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to minimize interference.[1]

References

Application Notes and Protocols for the Structural Elucidation of 2-Hydroxy-3-methylpyrazine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of 2-Hydroxy-3-methylpyrazine using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed predicted spectral analysis based on established NMR principles and data from structurally analogous compounds. Furthermore, detailed experimental protocols are provided to enable researchers to acquire high-quality NMR data.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the analysis of similar pyrazine derivatives, such as 2-hydroxy-5-methylpyrazine, 2-methylpyrazine, and 2-methoxy-3-methylpyrazine.[1][2][3][4]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.6 - 7.8Doublet~2.5 - 3.5
H-67.4 - 7.6Doublet~2.5 - 3.5
-CH₃2.3 - 2.5Singlet-
-OH11.0 - 13.0Broad Singlet-

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2158 - 162
C-3135 - 140
C-5130 - 135
C-6125 - 130
-CH₃18 - 22

Experimental Protocols

This section outlines standard protocols for the preparation of a this compound sample and its analysis by various NMR techniques.

Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation.[5][6][7]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.[8]

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is a good choice due to its ability to dissolve a wide range of compounds and its non-interference with the hydroxyl proton signal.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[7] Ensure complete dissolution; gentle warming or vortexing can be applied if necessary.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[5]

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.

NMR Instrument Setup
  • Spectrometer: Use a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • Probe Tuning: Tune and match the probe for both ¹H and ¹³C frequencies.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp and symmetrical peaks.[9]

1D NMR Spectroscopy

2.3.1. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 15 ppm, centered around 7.5 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

2.3.2. ¹³C NMR Spectroscopy

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: Approximately 200 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-8192, due to the lower natural abundance of ¹³C.

  • Temperature: 298 K.

2D NMR Spectroscopy

2.4.1. COSY (Correlation Spectroscopy)

The COSY experiment is used to identify proton-proton couplings, typically through two or three bonds.[10][11][12]

  • Pulse Program: Standard COSY pulse sequence (e.g., 'cosygp').

  • Spectral Width (F1 and F2): Same as ¹H NMR.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 4-16.

2.4.2. HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates proton and carbon nuclei that are directly attached (one-bond C-H coupling).[13][14][15]

  • Pulse Program: Standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsp').

  • Spectral Width (F2 - ¹H): Same as ¹H NMR.

  • Spectral Width (F1 - ¹³C): Same as ¹³C NMR.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 8-32.

2.4.3. HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals correlations between protons and carbons over two to three bonds (and sometimes four).[14][16][17] This is a key experiment for piecing together the molecular skeleton.

  • Pulse Program: Standard HMBC pulse sequence with gradient selection (e.g., 'hmbcgplpndqf').

  • Spectral Width (F2 - ¹H): Same as ¹H NMR.

  • Spectral Width (F1 - ¹³C): Same as ¹³C NMR.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 16-64.

  • Long-Range Coupling Delay: Optimized for an average long-range J-coupling of 8 Hz.

Data Processing and Interpretation

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phasing and Baseline Correction: Phase correct the spectra and perform baseline correction.

  • Calibration: Calibrate the chemical shift scale using the residual solvent peak (for DMSO-d₆, δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[1]

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analysis of 2D Spectra:

    • COSY: Identify cross-peaks which indicate coupled protons. For this compound, a cross-peak between H-5 and H-6 is expected.

    • HSQC: Correlate each proton signal to its directly attached carbon.

    • HMBC: Use the long-range correlations to connect the molecular fragments. For instance, the methyl protons should show correlations to C-3 and C-2. The ring protons (H-5 and H-6) will show correlations to neighboring carbons, confirming the substitution pattern.

Visualizations

The following diagrams illustrate the workflow for NMR-based structure elucidation and the expected key correlations for this compound.

G Workflow for NMR-Based Structure Elucidation cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Determination weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (¹H, ¹³C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d processing FT, Phasing, Baseline Correction nmr_2d->processing analysis Spectral Interpretation processing->analysis elucidation Structure Elucidation analysis->elucidation

Caption: Workflow for NMR spectral analysis.

Caption: Predicted key 2D NMR correlations.

References

Application Notes and Protocols for Solid Phase Microextraction (SPME) in Pyrazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of pyrazines using Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Pyrazines are a crucial class of nitrogen-containing heterocyclic compounds that significantly contribute to the aroma and flavor profiles of many food products, particularly those undergoing thermal processing like roasting or baking. They are also important structural motifs in numerous pharmaceutical agents. Accurate and reliable quantification of pyrazines is essential for quality control in the food and beverage industry, flavor and aroma research, and for purity assessment in drug development.

SPME is a solvent-free, versatile, and highly sensitive sample preparation technique for extracting and concentrating volatile and semi-volatile organic compounds from various matrices.[1] When coupled with GC-MS, SPME offers a powerful tool for trace-level analyte analysis.[1]

Experimental Principles

Headspace Solid-Phase Microextraction (HS-SPME) is the most common approach for pyrazine analysis. In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace above a solid or liquid sample in a sealed vial. Volatile and semi-volatile analytes, including pyrazines, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber coating. After a defined extraction time, the fiber is withdrawn and inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.

The selection of the SPME fiber coating is critical and depends on the polarity and volatility of the target analytes. For the analysis of a broad range of flavor compounds, including pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the most effective choice due to its ability to adsorb a wide range of analytes with varying polarities and molecular weights.[2]

Quantitative Analysis

For accurate quantification, the use of a stable isotope-labeled internal standard is highly recommended to compensate for variations in sample preparation and instrument response.[1] Deuterated pyrazines, such as 2,6-Dimethylpyrazine-d6, are ideal internal standards as they are chemically and physically similar to their non-deuterated counterparts, ensuring they behave similarly during the analytical process.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of pyrazines using SPME-GC-MS.

Table 1: Method Detection and Quantification Limits for Pyrazines in Edible Oil [1][4][5][6]

AnalyteLimit of Detection (LOD) (ng/g)Limit of Quantitation (LOQ) (ng/g)
2-Methylpyrazine2 - 106 - 30
2,5-Dimethylpyrazine825
2,6-Dimethylpyrazine1235
2-Ethylpyrazine620
2,3-Dimethylpyrazine1030
Trimethylpyrazine--
2-Ethyl-5-methylpyrazine--
Tetramethylpyrazine--

Data adapted from studies utilizing HS-SPME-GC-MS analysis of edible oils. The ranges for LOD and LOQ reflect variations in instrumentation and matrix effects.

Table 2: Recovery of Spiked Pyrazines in Rapeseed Oil [4][5][6]

AnalyteSpiked Concentration (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD, %)
2-Methylpyrazine5095.85.2
2,5-Dimethylpyrazine50101.24.8
2,6-Dimethylpyrazine5098.56.1
2-Ethylpyrazine50103.43.9
2,3-Dimethylpyrazine5099.15.5
Trimethylpyrazine50105.64.5
2-Ethyl-5-methylpyrazine5091.67.2
Tetramethylpyrazine50109.23.1

This table demonstrates the accuracy and precision of the MHS-SPME-arrow method for pyrazine quantification in a complex matrix.[4][5][6]

Experimental Protocols

This section provides a detailed protocol for the analysis of pyrazines in a solid food matrix (e.g., roasted coffee beans) using Headspace Solid-Phase Microextraction (HS-SPME) with an internal standard, followed by GC-MS analysis.

Materials and Reagents
  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • SPME Holder: For manual or automated use

  • Headspace Vials: 20 mL, with PTFE/silicone septa screw caps

  • Pyrazine Standards: Analytical grade standards of target pyrazines (e.g., 2-methylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, 2-ethyl-3,5-dimethylpyrazine, trimethylpyrazine, tetramethylpyrazine)

  • Internal Standard: 2,6-Dimethylpyrazine-d6 (or other suitable deuterated pyrazine)

  • Solvent: Methanol or Dichloromethane (GC-MS grade) for stock solution preparation

  • Sodium Chloride (NaCl): Analytical grade

  • Sample: Roasted coffee beans (or other solid matrix)

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and coupled to a mass spectrometer.

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and selective ion monitoring (SIM) or full scan mode.

  • GC Column: A non-polar or medium-polarity column such as DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or a polar column like DB-WAX for better separation from interferences.[7]

Protocol: HS-SPME-GC-MS Analysis of Pyrazines in Roasted Coffee Beans

1. Standard and Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of pyrazine standards and the internal standard in methanol at a concentration of 1000 µg/mL. Store at 4°C.

  • Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions with methanol to achieve a range of concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Sample Preparation:

    • Grind the roasted coffee beans to a fine, consistent powder.

    • Weigh 1.0 g of the ground coffee into a 20 mL headspace vial.

    • Add 1.0 g of NaCl to the vial to increase the ionic strength of the sample matrix and promote the release of volatile compounds into the headspace.

    • Spike the sample with a known amount of the internal standard solution (e.g., 50 µL of a 10 µg/mL 2,6-Dimethylpyrazine-d6 solution).

    • Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

2. HS-SPME Procedure

  • Equilibration: Place the sealed vial in a heating block or autosampler incubator set at 60°C for 15 minutes to allow the sample to equilibrate and the volatile pyrazines to partition into the headspace.

  • Extraction: After equilibration, expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.[1] It is crucial that the fiber does not touch the sample matrix.

3. GC-MS Analysis

  • Desorption: After extraction, immediately transfer the SPME fiber to the GC injector, which is held at a temperature of 250°C. Desorb the analytes from the fiber for 5 minutes in splitless mode.

  • GC Separation:

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 180°C at a rate of 5°C/min, and finally ramp to 240°C at a rate of 15°C/min and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Can be either full scan (e.g., m/z 40-300) for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis of target pyrazines.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

4. Data Analysis and Quantification

  • Identify the pyrazines in the sample by comparing their retention times and mass spectra with those of the analytical standards.

  • Construct a calibration curve by plotting the ratio of the peak area of each pyrazine standard to the peak area of the internal standard against the concentration of the standard.

  • Quantify the concentration of each pyrazine in the sample using the linear regression equation derived from the calibration curve.

Visualizations

Experimental Workflow

SPME_Pyrazine_Analysis_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Solid/Liquid Sample Vial Add to Headspace Vial Sample->Vial IS Spike with Internal Standard Vial->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate at Defined Temperature Seal->Equilibrate Extract Expose SPME Fiber to Headspace Equilibrate->Extract Desorb Thermal Desorption in GC Injector Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification using Calibration Curve Identify->Quantify

Caption: General workflow for pyrazine analysis using HS-SPME-GC-MS.

Headspace SPME Process

HS_SPME_Process cluster_vial Sealed Headspace Vial SampleMatrix Sample Matrix (e.g., ground coffee) Headspace Headspace SampleMatrix->Headspace Volatilization SPME_Fiber SPME Fiber Coating Headspace->SPME_Fiber Adsorption p1 p2 p1->p2 p3 p2->p3 p4 p3->p4

Caption: The process of Headspace Solid Phase Microextraction (HS-SPME).

References

Application of 2-Hydroxy-3-methylpyrazine in the Flavor and Fragrance Industry: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic compounds renowned for their significant contributions to the aromas of a wide variety of foods and beverages.[1] Typically formed during the Maillard reaction, they are responsible for the desirable roasted, nutty, and toasted flavor notes in products like coffee, cocoa, and baked goods.[1] This document provides a detailed overview of the potential applications of 2-Hydroxy-3-methylpyrazine in the flavor and fragrance industry.

Due to a notable scarcity of publicly available research and specific sensory data for this compound, this guide adopts a comparative approach. By examining the well-documented properties of structurally similar pyrazines, we can project the likely sensory profile and applications of this compound. The presence of a hydroxyl group is anticipated to influence its volatility and polarity, likely resulting in a unique flavor profile with potentially less roasty and more caramel or bready notes compared to its non-hydroxylated counterparts. This document is intended to serve as a foundational resource for researchers looking to explore the sensory and application landscape of this novel flavor compound.

Sensory Profile and Quantitative Data: A Comparative Analysis

CompoundStructureOdor Threshold (in water, ppb)Flavor Profile
This compound Data not available. Predicted to have nutty, roasted, and potentially caramel-like or savory notes.
2-Methylpyrazine60,000 - 105,000[2]Nutty, cocoa, green, roasted, chocolate, meaty.[2]
2,3-Dimethylpyrazine2,500[3]Green, nutty, potato, cocoa, coffee, caramel, meaty notes.[3]
2-Methoxy-3-methylpyrazine3[3]Roasted peanuts, hazelnuts, almond.[3]

Potential Applications in Flavor and Fragrance Formulations

Based on the sensory profiles of related pyrazines, this compound is anticipated to be a valuable ingredient in a variety of flavor and fragrance applications:

  • Savory Flavors: Its predicted nutty and savory notes could enhance the flavor profiles of soups, sauces, and meat products.

  • Bakery and Confectionery: The potential for caramel-like and roasted notes makes it a candidate for use in baked goods, chocolates, and coffee-flavored products.

  • Nutty Flavors: It could be used to impart or enhance nutty characteristics in a range of food products.

  • Fragrance Compositions: The warm and roasted undertones could add a unique gourmand element to fine fragrances.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented method for the preparation of 2-hydroxypyrazines.

Objective: To synthesize this compound.

Materials:

  • alpha-Alanine nitrile

  • Glyoxal solution (e.g., 40% in water)

  • Sodium hydroxide (NaOH) solution (e.g., 50%)

  • Saturated sodium chloride (NaCl) solution

  • Acetic acid

  • Ice bath

  • Reaction vessel with cooling capabilities

  • Filtration apparatus

Methodology:

  • In a reaction vessel, combine 20 parts by volume of saturated sodium chloride solution, 14 parts (0.2 mole) of alpha-alanine nitrile, and 48 parts by weight (0.24 mole) of glyoxal solution.

  • Maintain the temperature of the mixture between 0°C and 10°C using an ice bath.

  • While continuously cooling to maintain the temperature between 10°C and -20°C, slowly add 21 parts by weight of 50% sodium hydroxide solution over a period of 30 minutes.

  • After the addition is complete, continue to stir the reaction mixture for a designated period to ensure completion of the reaction.

  • Neutralize the reaction mixture by adding acetic acid until a pH of 5-6 is reached. This will cause the product to precipitate out of the solution.

  • Filter the precipitate and wash it thoroughly with water.

  • Dry the collected solid to obtain this compound.

Protocol 2: Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and confirm the structure of synthesized this compound.

Materials:

  • Synthesized this compound

  • Suitable solvent (e.g., dichloromethane or methanol)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms or equivalent)

Methodology:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in the chosen solvent.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: m/z 35-350.

  • Data Analysis: Analyze the resulting chromatogram and mass spectrum. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns that can be used to confirm its structure.

Protocol 3: Sensory Evaluation - Odor Threshold Determination

Objective: To determine the odor detection threshold of this compound in water.

Methodology:

This protocol utilizes the 3-Alternative Forced Choice (3-AFC) method.

  • Panelist Selection and Training: Select a panel of at least 10-15 individuals screened for their sensory acuity. Train them on the 3-AFC test procedure.

  • Sample Preparation: Prepare a series of dilutions of this compound in odor-free water, with each dilution step being a factor of two or three.

  • Testing Procedure:

    • Present each panelist with a set of three samples: two blanks (odor-free water) and one containing a specific dilution of this compound.

    • The order of presentation should be randomized for each panelist.

    • Each panelist is asked to identify the "odd" sample (the one with the odor).

  • Data Collection: Record the number of correct identifications at each concentration level.

  • Data Analysis: The odor detection threshold is defined as the concentration at which 50% of the panel can correctly identify the odd sample. This can be calculated using statistical methods such as the geometric mean of the last concentration missed and the first concentration correctly identified by each panelist.

Signaling Pathways and Experimental Workflows

The perception of pyrazines is initiated by their interaction with specific olfactory receptors (ORs) in the nasal cavity. Research has identified the human olfactory receptor OR5K1 as being specialized in recognizing a broad range of pyrazines.[5][6] The binding of a pyrazine molecule to this receptor triggers a G-protein-coupled signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain and perceived as a specific aroma.

G cluster_olfactory_epithelium Olfactory Epithelium Pyrazine This compound OR5K1 Olfactory Receptor (OR5K1) Pyrazine->OR5K1 Binds to G_olf G-protein (Gαolf) OR5K1->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Generalized olfactory signal transduction pathway for pyrazines.

G cluster_workflow Experimental Workflow Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Analysis Analytical Characterization (GC-MS, NMR) Purification->Analysis Sensory Sensory Evaluation (Flavor Profile, Odor Threshold) Analysis->Sensory Application Application in Food/Fragrance Matrix Sensory->Application Stability Stability Testing Application->Stability

Caption: Workflow for characterization and application of this compound.

References

Application Notes and Protocols: 2-Hydroxy-3-methylpyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-3-methylpyrazine, a member of the 2(1H)-pyrazinone class of heterocyclic compounds, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural features make it an ideal starting point for the synthesis of a diverse range of bioactive molecules. The pyrazinone core can engage in crucial hydrogen bonding interactions with biological targets, a key characteristic for potent enzyme inhibitors. This document provides an in-depth overview of the applications of this compound in drug discovery, with a particular focus on its role in the development of kinase inhibitors for anticancer therapies. Detailed experimental protocols for synthesis and biological evaluation are provided to guide researchers in this field.

Applications in Medicinal Chemistry

The primary application of the this compound scaffold in medicinal chemistry is in the development of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2(1H)-pyrazinone core serves as a versatile template for designing potent and selective inhibitors of various kinases.

Key Therapeutic Areas:

  • Anticancer Agents: The majority of research on this compound derivatives focuses on their potential as anticancer agents.[1][2] These compounds have been shown to inhibit a range of kinases involved in tumor growth, proliferation, and angiogenesis, such as c-Met, VEGFR-2, FGFR, and Akt.[3][4][5]

  • Anti-inflammatory Agents: Pyrazine derivatives have also been investigated for their anti-inflammatory properties.[6]

  • Antibacterial Agents: Some pyrazinone derivatives have demonstrated antibacterial activity.[7]

Data Presentation: Kinase Inhibitory Activity of Pyrazine Derivatives

The following tables summarize the quantitative data for various pyrazine derivatives, highlighting their potential as kinase inhibitors.

Table 1: Inhibitory Activity of Triazolopyrazine Derivatives against c-Met and VEGFR-2

Compound IDModification on Pyrazine Corec-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (µM)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Hela IC₅₀ (µM)Reference
17a [1][7][8]triazolo[4,3-a]pyrazine55----[4]
17e [1][7][8]triazolo[4,3-a]pyrazine77----[4]
17l [1][7][8]triazolo[4,3-a]pyrazine26.002.60.98 ± 0.081.05 ± 0.171.28 ± 0.25[4][9]
Foretinib (Positive Control)-----[4]

Table 2: Inhibitory Activity of Pyrazine-2-Carboxamide Derivatives against Tyrosine Kinases

Compound IDN-substituentKinase Target% Inhibition at 10 µMReference
3 N-(4-methylbenzyl)AXL121[10]
4 N-phenylAXL141[10]
4 N-phenylTRKA34[10]
Erlotinib (Positive Control)AXL147[10]

Table 3: Inhibitory Activity of Aminopyrazine Derivatives against FGFR

Compound IDR GroupFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Reference
18i 3,5-dihydroxyphenyl1.82.53.14.6[5]
BGJ398 (Positive Control)0.91.41.060[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Jones Synthesis

This protocol describes a general method for the synthesis of 2-hydroxypyrazines, which can be adapted for this compound.[1][3]

Materials:

  • 1,2-dicarbonyl compound (e.g., methylglyoxal for 2-Hydroxy-3,5-dimethylpyrazine)

  • α-amino acid amide (e.g., alaninamide for the 3-methyl substituent)

  • Base (e.g., sodium hydroxide or sodium methylate)[11]

  • Solvent (e.g., methanol or ethanol)[11]

  • Hydrochloric acid or Acetic acid for acidification

  • Chloroform or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate for drying

  • Silica gel for column chromatography

Procedure:

  • Dissolve the α-amino acid amide in the chosen solvent.

  • Add the 1,2-dicarbonyl compound to the solution.

  • Slowly add the base to the reaction mixture while maintaining a cool temperature (e.g., 10-20°C).[11]

  • Allow the reaction to stir at room temperature for a specified time (e.g., 2 hours).[11]

  • Neutralize the reaction mixture to approximately pH 7 with acid.

  • If a precipitate forms, filter and wash the solid.

  • If no precipitate forms, extract the aqueous solution with an organic solvent (e.g., chloroform).[11]

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the desired 2-hydroxypyrazine derivative.

Protocol 2: General Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method to assess the inhibitory activity of synthesized compounds against a target kinase.[8]

Materials:

  • Recombinant target kinase (e.g., c-Met, VEGFR-2)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, the target kinase enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[8]

  • Stop the reaction by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and allow the luciferase/luciferin reaction to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to positive and negative controls and determine the IC₅₀ value.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is used to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).[8]

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC₅₀ value.

Visualizations

Experimental Workflow for Kinase Inhibitor Drug Discovery

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Studies Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Purification->Kinase_Assay Cell_Assay Cell Proliferation Assay (Anticancer Activity) Kinase_Assay->Cell_Assay In_Vivo In Vivo Tumor Models Cell_Assay->In_Vivo Tox Toxicology Studies In_Vivo->Tox PK_PD Pharmacokinetics & Pharmacodynamics Tox->PK_PD Lead_Optimization Lead_Optimization PK_PD->Lead_Optimization Lead Optimization

Caption: A generalized experimental workflow for the discovery and development of kinase inhibitors based on the this compound scaffold.

Generalized Kinase Inhibitor Signaling Pathway

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR, FGFR) RAS_RAF RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway RTK->PI3K_AKT Pyrazine_Inhibitor This compound Derivative (Kinase Inhibitor) Pyrazine_Inhibitor->RTK Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Angiogenesis Angiogenesis RAS_RAF->Angiogenesis PI3K_AKT->Proliferation Metastasis Metastasis PI3K_AKT->Metastasis Growth_Factor Growth Factor Growth_Factor->RTK

Caption: A diagram illustrating the mechanism of action of a this compound-based kinase inhibitor targeting receptor tyrosine kinases and downstream signaling pathways involved in cancer progression.

References

Application Notes and Protocols for the Sensory Analysis of 2-Hydroxy-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive set of protocols for conducting a thorough sensory analysis of 2-Hydroxy-3-methylpyrazine. The methodologies described are based on established sensory evaluation techniques for flavor compounds, particularly other pyrazines.[1][2] These protocols will guide researchers in determining the sensory properties, including the flavor profile and detection thresholds, of this compound. Additionally, comparative data for other well-characterized pyrazines is provided to offer a frame of reference.

Quantitative Sensory Data for Comparative Pyrazines

Due to the limited availability of specific sensory data for this compound, the following table summarizes the odor and taste thresholds for a selection of other pyrazine compounds. This data is crucial for understanding the potential sensory impact of pyrazines in general and provides a basis for comparison. The thresholds are typically determined in water to provide a neutral baseline.

CompoundOdor Threshold (in water, ppb)Taste Threshold (in water, ppb)Sensory Descriptors
2-Methylpyrazine60,000-Green, nutty, cocoa, musty, potato, fishy-ammoniacal
2,5-Dimethylpyrazine800-Chocolate, roasted nuts, earthy, musty potato, nutty, oily
2,6-Dimethylpyrazine200-Chocolate, roasted nuts, fried potato
2,3,5-Trimethylpyrazine400-Nutty, baked potato, roasted peanut, cocoa, burnt notes
2-Ethyl-5-methylpyrazine100-Nutty, roasted, somewhat "grassy"
2-Ethyl-3,5-dimethylpyrazine1-Cocoa, chocolate, nutty (burnt almond)
2-Methoxy-3-methylpyrazine3-Roasted peanuts, hazelnuts, almond

Data compiled from multiple sources.[1][3]

Experimental Protocols

To obtain objective and reproducible sensory data, standardized methodologies are crucial. The following are detailed protocols for key experiments in the sensory evaluation of this compound.

Protocol 1: Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes of this compound.

Methodology:

  • Panelist Selection and Training:

    • Recruit 10-15 panelists who are screened for their sensory acuity, availability, and articulateness.

    • Conduct training sessions where panelists are familiarized with a range of reference standards representing potential aroma and flavor attributes (e.g., nutty, roasted, caramel, bitter, sweet).

    • Through consensus, the panel will develop a lexicon of descriptive terms for the sensory attributes of this compound.

    • Panelists will practice rating the intensity of these attributes using a structured scale, such as a 15-cm line scale anchored with "low" and "high".[1]

  • Sample Preparation:

    • Prepare a solution of this compound in a neutral base (e.g., deionized, odor-free water or a 5% sucrose solution) at a concentration determined to be well above the recognition threshold.

    • All samples should be prepared fresh daily and presented at a controlled temperature.

  • Evaluation Procedure:

    • The evaluation should take place in a controlled sensory analysis laboratory with individual booths to prevent interaction between panelists.[4]

    • Samples are to be coded with random three-digit numbers to avoid bias.[4]

    • The presentation order of samples should be randomized for each panelist.[4]

    • Panelists will evaluate the samples and rate the intensity of each sensory attribute on the agreed-upon scale.

  • Data Analysis:

    • The intensity ratings from the panelists are collected and analyzed using statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in attributes and to generate a sensory profile for the compound.

Protocol 2: Determination of Odor and Taste Thresholds using the 3-Alternative Forced Choice (3-AFC) Method

Objective: To determine the detection threshold (the minimum concentration at which the compound can be detected) and the recognition threshold (the minimum concentration at which the compound can be identified) of this compound.

Methodology:

  • Panelist Selection:

    • A panel of at least 10-15 trained assessors is required for this method.[5]

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in deionized, odor-free water. The concentrations should be in ascending order, typically on a logarithmic or geometric scale.[5]

  • Test Presentation:

    • For each concentration level, three samples are presented to each panelist. Two of the samples are blanks (containing only water), and one contains this compound at the specified concentration.[5]

    • The position of the odd sample is randomized for each set.

  • Evaluation Procedure:

    • Panelists are instructed to identify the sample that is different from the other two.

    • For the recognition threshold, panelists are also asked to describe the character of the odd sample.

  • Data Analysis:

    • The detection threshold is typically defined as the concentration at which 50% of the panelists can correctly identify the odd sample (calculated from the chance-corrected probability).

    • The recognition threshold is the lowest concentration at which a majority of the panelists can not only detect the difference but also correctly describe the characteristic sensory attribute.

Protocol 3: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific aroma-active components of a sample containing this compound.

Methodology:

  • Sample Preparation:

    • Volatile compounds from a sample matrix containing this compound are extracted using methods like solvent extraction or solid-phase microextraction (SPME).[6]

  • Instrumentation:

    • A gas chromatograph is equipped with a column suitable for separating volatile flavor compounds.

    • At the end of the column, the effluent is split into two streams. One stream goes to a chemical detector (like a mass spectrometer, MS, for identification), and the other goes to an olfactometry port where a trained assessor can sniff the eluting compounds.[2]

  • Olfactory Evaluation:

    • A trained panelist sniffs the effluent from the olfactometry port and records the time, duration, and a description of any detected odors.[2]

  • Data Analysis:

    • The data from the MS and the olfactometry port are combined to create an aromagram. This links the chemical compounds identified by the MS to the sensory descriptions provided by the panelist, thus identifying the aroma-active compounds.[2]

Visualizations

Experimental Workflow for Sensory Analysis

Sensory_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis & Reporting A Panelist Screening & Selection B Panelist Training & Lexicon Development A->B D Quantitative Descriptive Analysis (QDA) B->D E Threshold Testing (3-AFC) B->E C Sample Preparation (Dilutions) C->D C->E F GC-Olfactometry (GC-O) C->F G Statistical Analysis (ANOVA) D->G H Threshold Calculation E->H I Aromagram Generation F->I J Final Sensory Profile Report G->J H->J I->J

Caption: Workflow for a comprehensive sensory analysis of a flavor compound.

Generalized Olfactory Signal Transduction Pathway

Olfactory_Pathway A Pyrazine Molecule (Odorant) B Olfactory Receptor (e.g., OR5K1) A->B Binding C G-Protein Activation (Golf) B->C D Adenylate Cyclase Activation C->D E cAMP Production D->E F Opening of Cation Channels E->F G Influx of Na+ and Ca2+ F->G H Depolarization of Olfactory Neuron G->H I Action Potential Generation H->I J Signal to Brain I->J

References

Protocol for Derivatization of Hydroxypyrazines for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-GCMS-HP01

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the chemical derivatization of hydroxypyrazines (also known as pyrazinols) to improve their volatility and thermal stability for robust quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to their polar nature, direct GC-MS analysis of hydroxypyrazines can be challenging. Derivatization by silylation or acylation is a critical step to convert these analytes into more volatile and thermally stable compounds, leading to improved chromatographic peak shape and detection sensitivity.[1]

Two primary derivatization strategies are presented: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using Pentafluoropropionic Anhydride (PFPA). The choice of method may depend on the specific hydroxypyrazine, the sample matrix, and the desired sensitivity.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of hydroxypyrazines and related compounds using GC-MS. It is important to note that specific performance metrics will be dependent on the instrumentation, specific analyte, and matrix.

AnalyteDerivatization MethodDerivatizing ReagentCalibration RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)RecoveryReference
2-Hydroxy-5-methylpyrazineNone (Direct Analysis)-0.05 - 10 µg/mLNot SpecifiedNot Specified>95%[2]
Histamine (as PFP derivative)AcylationPFPA in Ethyl Acetate0 - 700 pmol1670 fmol (d0-HA)Not SpecifiedNot Specified[3][4]
Spermidine (as PFP derivative)AcylationPFPA in Ethyl Acetate0 - 700 pmol1 - 22 fmolNot SpecifiedNot Specified[3][4]
Putrescine (as PFP derivative)AcylationPFPA in Ethyl Acetate0 - 700 pmol1 - 22 fmolNot SpecifiedNot Specified[3][4]
Agmatine (as PFP derivative)AcylationPFPA in Ethyl Acetate0 - 700 pmol1 - 22 fmolNot SpecifiedNot Specified[3][4]

Experimental Protocols

Protocol 1: Silylation of Hydroxypyrazines using BSTFA

This protocol details the trimethylsilylation of hydroxypyrazines, a widely used method for derivatizing hydroxyl groups.[5] The resulting trimethylsilyl (TMS) ethers are significantly more volatile and thermally stable.[6]

Materials:

  • Hydroxypyrazine standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl Acetate or Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate

  • Nitrogen gas (high purity)

  • GC vials (2 mL) with caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Transfer a known amount of the hydroxypyrazine standard or dried sample extract into a 2 mL GC vial.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[7]

  • Reconstitution:

    • Add 100 µL of anhydrous pyridine to the dried sample in the GC vial.

    • Vortex for 30 seconds to ensure the sample is fully dissolved.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Tightly cap the vial and vortex for 1 minute.

    • Heat the vial at 70°C for 30 minutes in a heating block or water bath.

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Protocol 2: Acylation of Hydroxypyrazines using PFPA

This protocol describes the acylation of hydroxypyrazines using Pentafluoropropionic Anhydride (PFPA). This method is particularly useful for creating derivatives with excellent electron-capturing properties, which can enhance sensitivity for Electron Capture Detection (ECD) or be beneficial in certain mass spectrometry applications.

Materials:

  • Hydroxypyrazine standard or sample extract

  • Pentafluoropropionic Anhydride (PFPA)

  • Ethyl Acetate (GC grade)

  • Toluene (GC grade)

  • Triethylamine (TEA)

  • 1 M Phosphate buffer (pH 6.0)

  • Anhydrous Sodium Sulfate

  • Nitrogen gas (high purity)

  • GC vials (2 mL) with caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Transfer the dried hydroxypyrazine standard or sample extract to a 2 mL GC vial.

  • Reconstitution:

    • Add 500 µL of a 0.05 M solution of Triethylamine (TEA) in ethyl acetate to the vial.

    • Vortex for 30 seconds to dissolve the sample.

  • Derivatization Reaction:

    • Add 50 µL of PFPA to the vial.[8]

    • Tightly cap the vial and vortex for 1 minute.

    • Heat the vial at 65°C for 30 minutes.[4]

  • Work-up and Extraction:

    • Cool the vial to room temperature.

    • Add 500 µL of 1 M phosphate buffer (pH 6.0) and shake for 30 seconds.[8]

    • Add 500 µL of toluene and vortex for 1 minute to extract the acylated derivative.

    • Centrifuge for 5 minutes to separate the layers.[8]

  • GC-MS Analysis:

    • Carefully transfer the upper organic (toluene) layer to a clean GC vial.

    • The sample is now ready for injection into the GC-MS system.

Mandatory Visualizations

Derivatization_Workflow Experimental Workflow for Hydroxypyrazine Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Hydroxypyrazine Sample (Standard or Extract) Dry_Sample Dry Sample under Nitrogen Sample->Dry_Sample Add_Solvent Add Anhydrous Solvent (e.g., Pyridine or Ethyl Acetate/TEA) Dry_Sample->Add_Solvent Add_Reagent Add Derivatizing Reagent (BSTFA or PFPA) Add_Solvent->Add_Reagent Heat_React Heat and React (e.g., 70°C for 30 min) Add_Reagent->Heat_React Workup Work-up/Extraction (for Acylation) Heat_React->Workup If Acylation GCMS_Analysis GC-MS Analysis Heat_React->GCMS_Analysis If Silylation Workup->GCMS_Analysis

Caption: Workflow for hydroxypyrazine derivatization.

Signaling_Pathway Logical Relationship of Derivatization for GC-MS Analyte Hydroxypyrazine (Polar, Low Volatility) Derivatization Derivatization Reaction (Silylation or Acylation) Analyte->Derivatization Derivative Derivatized Hydroxypyrazine (Non-polar, High Volatility) Derivatization->Derivative GCMS GC-MS Analysis Derivative->GCMS Result Improved Peak Shape, Increased Sensitivity, Accurate Quantification GCMS->Result

Caption: Rationale for hydroxypyrazine derivatization.

References

Application Notes and Protocols for the Liquid-Liquid Extraction of Pyrazines from Aqueous Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant contributors to the aroma and flavor of many food products, particularly those that have undergone thermal processing. They are also important structural motifs in many pharmaceutical agents. Accurate and robust analytical methods are therefore essential for their quantification and characterization in various industries.[1] Liquid-liquid extraction (LLE) is a conventional and widely used method for extracting pyrazines from aqueous samples based on their partitioning between two immiscible liquid phases.[1] This document provides detailed protocols and application notes for the successful liquid-liquid extraction of pyrazines from aqueous samples.

Principle of Liquid-Liquid Extraction

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The distribution of a compound between the two phases is described by its partition coefficient (K), which is the ratio of its concentration in the organic phase to its concentration in the aqueous phase at equilibrium. A higher partition coefficient indicates a greater affinity for the organic solvent and more efficient extraction from the aqueous phase.

Key Considerations for Pyrazine Extraction

Several factors can influence the efficiency of pyrazine extraction from aqueous samples:

  • Solvent Selection: The choice of extraction solvent is crucial.[2][3] The ideal solvent should have a high affinity for pyrazines, be immiscible with water, have a low boiling point for easy removal, and be compatible with the downstream analytical method. Common solvents for pyrazine extraction include hexane, methyl-t-butyl ether (MTBE), and ethyl acetate.[2][4][5] Dichloromethane and diethyl ether are also used.[1]

  • pH of the Aqueous Sample: The pH of the aqueous sample can influence the charge state of the pyrazines and their solubility in the two phases. While many simple alkylpyrazines are relatively neutral, the presence of acidic or basic functional groups on the pyrazine ring can necessitate pH adjustment to ensure the compound is in its neutral form for optimal extraction into the organic solvent.

  • Ionic Strength: The addition of salt (salting out) to the aqueous phase can decrease the solubility of pyrazines in the aqueous layer and promote their transfer to the organic phase, thereby increasing the extraction efficiency.

  • Number of Extractions: A single extraction is often insufficient to achieve good recovery.[3] Multiple extractions with fresh portions of the organic solvent are typically required to achieve recoveries greater than 90%.[3]

Solvent Selection and Co-extraction of Impurities

The choice of solvent can also impact the purity of the extract. While MTBE and ethyl acetate can be effective for pyrazine extraction, they may also co-extract more polar impurities, such as imidazole derivatives (e.g., 4-methyl imidazole).[2][3][4][5] If such impurities are a concern, hexane is a good alternative as it is less polar and can selectively extract pyrazines without these impurities.[2][3][4][5]

Data on Pyrazine Recovery

Pyrazine DerivativeRecovery (%)
2-Methylpyrazine98
2,5-Dimethylpyrazine98
2,6-Dimethylpyrazine98
2-Ethyl-5-methylpyrazine98
2-Ethyl-3-methylpyrazine98
Trimethylpyrazine98
2,3-Diethyl-5-methylpyrazine98

Data adapted from a study on the recovery of pyrazines from fusel oils using an innovative extraction installation. The reported overall recovery for pyrazines was as high as 98%.[1]

A study on the extraction of 2-methylpyrazine and 2,5-dimethylpyrazine from a solid model system using methylene chloride (dichloromethane) found that three extractions were necessary for adequate recovery (100% ± standard deviation), whereas two extractions yielded recoveries below 80%.

Solvent Comparison

SolventPolarityBoiling Point (°C)AdvantagesDisadvantages
HexaneNon-polar69Selective for non-polar pyrazines, minimizes co-extraction of polar impurities like imidazoles.[2][3][4][5]Lower extraction efficiency for more polar pyrazines.
Methyl-t-butyl ether (MTBE)Polar aprotic55Good overall extraction efficiency for a range of pyrazines.[2][4][5]Can co-extract polar impurities like imidazoles.[2][3][4][5]
Ethyl acetatePolar aprotic77Effective for a broad range of pyrazines.[2][4][5]Can co-extract polar impurities.[2][3][4][5] Higher boiling point makes it slightly harder to remove.
Dichloromethane (DCM)Polar aprotic40Good solubility for many organic compounds, low boiling point.[1]Can form emulsions, is a suspected carcinogen.

Experimental Workflow

The following diagram illustrates the general workflow for the liquid-liquid extraction of pyrazines from aqueous samples.

LLE_Workflow cluster_extraction Extraction Cycle A Aqueous Sample Preparation B Add Internal Standard A->B C Transfer to Separatory Funnel B->C D Add Organic Solvent (e.g., Hexane, MTBE, Ethyl Acetate) C->D E Shake Vigorously & Vent D->E F Allow Phases to Separate E->F G Collect Organic Layer F->G M Aqueous Layer (to waste) F->M Discard I Combine Organic Extracts G->I H Repeat Extraction of Aqueous Layer (2x) H->D Add fresh solvent J Dry with Anhydrous Na2SO4 I->J K Concentrate the Extract J->K L GC-MS Analysis K->L

Caption: Workflow for the liquid-liquid extraction of pyrazines.

Detailed Experimental Protocol

This protocol provides a general procedure for the liquid-liquid extraction of pyrazines from an aqueous sample. The specific volumes and choice of solvent may need to be optimized depending on the sample matrix and the target pyrazines.

Materials:

  • Aqueous sample containing pyrazines

  • Separatory funnel (appropriate size for the sample and solvent volumes)

  • Extraction solvent (e.g., hexane, MTBE, ethyl acetate, or dichloromethane)

  • Internal standard solution (e.g., 2,3-diethyl-5-methylpyrazine-d7 in a suitable solvent)[1]

  • Anhydrous sodium sulfate

  • Conical flask or round-bottom flask for collecting the organic extract

  • Rotary evaporator or nitrogen stream for solvent evaporation

  • Glassware (beakers, graduated cylinders)

  • pH meter and solutions for pH adjustment (if necessary)

Procedure:

  • Sample Preparation:

    • Measure a known volume of the aqueous sample and place it into a separatory funnel.[1]

    • If necessary, adjust the pH of the sample to ensure the pyrazines are in their neutral form.

  • Internal Standard Spiking:

    • Add a known amount of the internal standard solution to the aqueous sample in the separatory funnel.[1] This will be used for accurate quantification and to correct for any analyte loss during sample preparation and analysis.

  • First Extraction:

    • Add a volume of the selected organic solvent to the separatory funnel.[1] A common starting ratio is 1:1 (aqueous:organic), but this can be optimized.

    • Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure buildup.

    • Place the separatory funnel in a ring stand and allow the two phases to fully separate.

  • Collection of Organic Layer:

    • Carefully drain the lower layer. If the organic solvent is denser than water (e.g., dichloromethane), this will be the organic layer. If it is less dense (e.g., hexane, MTBE, ethyl acetate), the aqueous layer will be the lower layer.

    • Collect the organic layer in a clean, dry conical flask or round-bottom flask.[1]

  • Subsequent Extractions:

    • Return the aqueous layer to the separatory funnel (if it was drained).

    • Repeat the extraction of the aqueous layer two more times with fresh portions of the organic solvent to ensure complete extraction.[1][3]

    • Combine all the organic extracts in the same collection flask.[1]

  • Drying the Extract:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

    • Swirl the flask and let it stand for a few minutes. If the sodium sulfate clumps together, add more until some of it remains free-flowing.

    • Decant or filter the dried organic extract into a clean, dry flask.

  • Concentration of the Extract:

    • Concentrate the extract to a small, known volume using a rotary evaporator or a gentle stream of nitrogen. Be careful not to evaporate to dryness, as this can lead to the loss of volatile pyrazines.

  • Analysis:

    • The concentrated extract is now ready for analysis, typically by gas chromatography-mass spectrometry (GC-MS).[1]

Post-Extraction Purification

If the extract contains impurities, such as co-extracted imidazoles, further cleanup may be necessary. Passing the organic extract through a short column of silica gel can effectively remove these more polar impurities.[2][3][4][5]

Logical Relationship of Solvent Choice and Impurity Removal

The following diagram illustrates the decision-making process for solvent selection based on the potential for imidazole impurities.

Solvent_Choice Start Are polar impurities (e.g., imidazoles) a concern? Yes Yes Start->Yes No No Start->No Hexane Use Hexane for LLE Yes->Hexane MTBE_EA Use MTBE or Ethyl Acetate for LLE No->MTBE_EA Analysis Proceed to Analysis Hexane->Analysis Silica Post-extraction cleanup with silica gel chromatography MTBE_EA->Silica Silica->Analysis

Caption: Solvent selection based on impurity concerns.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Recovery- Insufficient number of extractions- Inappropriate solvent- Non-optimal pH- Perform at least three extractions with fresh solvent.- Test a different extraction solvent with a higher affinity for the target pyrazines.- Adjust the pH of the aqueous sample to ensure pyrazines are in their neutral form.
Emulsion Formation- Vigorous shaking- High concentration of surfactants or macromolecules in the sample- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of saturated NaCl solution (salting out).- Centrifuge the mixture to break the emulsion.
Co-extraction of Impurities- Solvent is not selective enough- Use a less polar solvent like hexane.- Perform a post-extraction cleanup step, such as silica gel chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Co-elution of Pyrazine Isomers in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve the co-elution of pyrazine isomers during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution of pyrazine isomers and why is it a problem in GC-MS analysis?

Co-elution occurs when two or more structurally similar pyrazine isomers exit the gas chromatography column at the same time, resulting in overlapping chromatographic peaks.[1] This is a common challenge, especially with positional isomers of alkylpyrazines, due to their similar physicochemical properties which lead to nearly identical interactions with the GC column's stationary phase.[1][2] In GC-MS, these isomers often produce very similar mass spectra, making their individual identification and quantification difficult or impossible without proper chromatographic separation.[2][3][4] This can lead to misidentification and inaccurate quantitative results.[2][5]

Q2: How can I identify if co-elution is occurring in my chromatogram?

Several indicators can suggest the presence of co-eluting isomers:

  • Asymmetrical Peak Shapes: Look for peaks that are not perfectly symmetrical. The presence of shoulders, fronting, or tailing on a peak is a strong indicator of co-elution.[1][5]

  • Broader Than Expected Peaks: If a peak is wider than what is typical for your analytical conditions, it may be composed of multiple overlapping peaks.[5]

  • Inconsistent Mass Spectra: Examine the mass spectrum at different points across the chromatographic peak (leading edge, apex, and tailing edge). A change in the mass spectrum across the peak is a clear sign of co-elution.[1]

  • Peak Purity Analysis (with appropriate software): If you are using a Diode Array Detector (DAD) in HPLC, a peak purity analysis can be performed. In GC-MS, some software packages offer deconvolution algorithms that can help identify co-eluting compounds.

Q3: What are the initial chromatographic parameters I should adjust to resolve co-eluting pyrazine isomers?

Before resorting to more complex solutions, optimizing your existing GC method is the first step. Key parameters to adjust include:

  • Temperature Program: A slower oven temperature ramp rate can increase the interaction time of the analytes with the stationary phase, potentially improving separation.[5]

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., Helium) can enhance column efficiency and improve the resolution of closely eluting compounds.[5]

  • Column Selection: Switching to a different stationary phase with a different polarity can alter the elution order and resolve co-elution. For instance, if you are using a non-polar column (like a DB-5ms), switching to a more polar column (like a DB-WAX) can be effective.[5][6]

Troubleshooting Guides

Guide 1: Optimizing GC Method Parameters

This guide provides a step-by-step approach to optimizing your GC method to resolve pyrazine isomer co-elution.

GC_Optimization_Workflow start Start: Co-elution of Pyrazine Isomers Detected check_peak Analyze Peak Shape and Mass Spectra start->check_peak optimize_temp Adjust Oven Temperature Program (e.g., decrease ramp rate) check_peak->optimize_temp check_resolution1 Resolution Improved? optimize_temp->check_resolution1 optimize_flow Optimize Carrier Gas Flow Rate check_resolution1->optimize_flow No end End: Isomers Resolved check_resolution1->end Yes check_resolution2 Resolution Improved? optimize_flow->check_resolution2 change_column Change GC Column (e.g., switch polarity) check_resolution2->change_column No check_resolution2->end Yes check_resolution3 Resolution Improved? change_column->check_resolution3 advanced_techniques Consider Advanced Techniques (e.g., GCxGC, Chiral Column) check_resolution3->advanced_techniques No check_resolution3->end Yes advanced_techniques->end

Experimental Protocol: GC Method Optimization for Alkylpyrazine Isomers

  • Objective: To achieve baseline separation of co-eluting alkylpyrazine isomers by systematically adjusting GC parameters.

  • Instrumentation:

    • Gas Chromatograph equipped with a split/splitless injector and a mass spectrometer (MS) detector.[1]

  • Initial GC Conditions (Example):

    • Injector Temperature: 250 °C[1]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min[1]

    • Oven Temperature Program: Initial temperature of 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.[1]

    • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Optimization Procedure:

    • Temperature Program Adjustment:

      • Decrease the temperature ramp rate in increments (e.g., from 10 °C/min to 5 °C/min, then to 3 °C/min).

      • Analyze the chromatograms after each adjustment to assess changes in resolution.

    • Carrier Gas Flow Rate Optimization:

      • If temperature optimization is insufficient, return to the best temperature program.

      • Vary the carrier gas flow rate (or linear velocity) to find the optimal efficiency for the column (refer to the column manufacturer's guidelines).

    • Column Change:

      • If co-elution persists, switch to a column with a different stationary phase polarity, such as a DB-WAX or a cyclodextrin-based chiral column.[5][6][7]

Guide 2: Advanced Chromatographic Techniques

When standard GC optimization is insufficient, advanced techniques can provide the necessary resolving power.

1. Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS)

GCxGC employs two columns with different stationary phases, providing a significant increase in peak capacity and separation power. This is often the best solution for complex matrices and challenging co-elutions.[3][8]

  • Advantages:

    • Greatly enhanced resolution.

    • Improved signal-to-noise ratio.

    • Lower limits of quantification (LOQs).[3][8]

  • Considerations:

    • Requires specialized equipment and software.

    • Data analysis is more complex.

2. Chiral Gas Chromatography

For enantiomeric pyrazine isomers, chiral columns are essential. These columns contain chiral selectors, typically cyclodextrin derivatives, that interact differently with each enantiomer, enabling their separation.[7][9]

  • Column Types:

    • Alpha-, beta-, and gamma-cyclodextrin columns are available.[7] The choice depends on the specific enantiomers to be separated.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Pyrazine Analysis

This protocol provides a general guideline for the analysis of volatile pyrazines and can be adapted for use with advanced GC techniques.

  • Objective: To extract and analyze volatile pyrazines from a sample matrix.

  • Instrumentation:

    • GC-MS system with an autosampler capable of HS-SPME.

    • SPME fiber (e.g., PDMS/Carboxen).

  • Procedure:

    • Sample Preparation: Place 1-5 g of a homogenized solid sample or 5-10 mL of a liquid sample into a 20 mL headspace vial.[5]

    • Extraction:

      • Equilibrate the sample at a specific temperature (e.g., 50 °C) for a set time (e.g., 50 minutes).[6]

      • Expose the SPME fiber to the headspace of the vial to adsorb the volatile pyrazines.

    • Desorption and GC-MS Analysis:

      • The fiber is then retracted and inserted into the hot GC inlet where the analytes are desorbed.

      • The GC-MS analysis is performed according to the optimized or advanced method.

Quantitative Data Summary

The following table presents a comparison of typical quantitative performance parameters for GC-MS and HPLC in pyrazine analysis. Note that GC-MS generally offers superior sensitivity.[10]

ParameterGC-MSHPLC-MS/MS
Limit of Detection (LOD) pg - ngng - µg
Linearity (R²) > 0.99> 0.99
Applicability Volatile & Semi-VolatileVolatile & Non-Volatile

Data compiled from multiple sources for illustrative purposes.

Alternative and Complementary Techniques

High-Performance Liquid Chromatography (HPLC)

For non-volatile or thermally unstable pyrazines, HPLC, particularly when coupled with tandem mass spectrometry (UPLC-MS/MS), is a suitable alternative.[10][11] It can sometimes offer simpler sample preparation, such as direct injection for liquid samples.[10]

Derivatization

Derivatization is a chemical process that modifies the analyte to improve its chromatographic properties, such as volatility and thermal stability.[12] While less common for simple alkylpyrazines, it can be a useful strategy for pyrazines with functional groups that are not amenable to GC analysis.

Technique_Selection_Logic start Start: Pyrazine Isomer Analysis volatile Are the isomers volatile and thermally stable? start->volatile gcms Use GC-MS volatile->gcms Yes hplc Use HPLC or UPLC-MS/MS volatile->hplc No coelution Co-elution observed in GC-MS? gcms->coelution end_hplc Analysis Complete hplc->end_hplc optimize Optimize GC Method (Temp, Flow, Column) coelution->optimize Yes end_gc Analysis Complete coelution->end_gc No chiral Are the isomers enantiomers? optimize->chiral chiral_column Use a Chiral GC Column chiral->chiral_column Yes gcxgc Consider GCxGC-MS for complex matrices chiral->gcxgc No chiral_column->end_gc gcxgc->end_gc

References

Technical Support Center: Detection of 2-Hydroxy-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection and quantification of 2-Hydroxy-3-methylpyrazine.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions.

Issue 1: Poor chromatographic peak shape (tailing or fronting) in GC-MS analysis.

  • Potential Cause 1: The presence of the active hydroxyl group on this compound can lead to interactions with the GC column, resulting in poor peak shape.

  • Solution 1: Derivatization is often necessary to improve the volatility and thermal stability of the analyte. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective strategy.[1]

  • Potential Cause 2: Improper GC column selection.

  • Solution 2: Utilize a mid-polarity column for better interaction and separation.

  • Potential Cause 3: Contamination of the GC inlet or column.

  • Solution 3: Clean the GC inlet and bake the column according to the manufacturer's instructions.

Issue 2: Low sensitivity or inability to detect this compound.

  • Potential Cause 1: Inefficient extraction of the analyte from the sample matrix.

  • Solution 1: Optimize the sample preparation method. For liquid samples, consider liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate. For solid samples or complex matrices, solid-phase extraction (SPE) can provide a more thorough cleanup and concentration of the analyte.[1]

  • Potential Cause 2: For GC-MS, the compound may not be volatile enough at the employed temperatures.

  • Solution 2: As mentioned previously, derivatization can significantly improve volatility.

  • Potential Cause 3: For LC-MS, ion suppression due to matrix effects can reduce sensitivity.

  • Solution 3: Improve sample cleanup using SPE.[2] Diluting the sample can also reduce matrix effects, though this may not be feasible for trace analysis.[2] Using a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[2]

Issue 3: Inconsistent or non-reproducible results.

  • Potential Cause 1: Variability in manual sample preparation.

  • Solution 1: Where possible, automate sample preparation steps to enhance consistency.[2] Ensure precise and consistent execution of each step, including vortexing times and evaporation steps.

  • Potential Cause 2: Degradation of the analyte during sample processing or analysis.

  • Solution 2: Minimize sample exposure to high temperatures and light. Prepare standards and samples fresh and store them appropriately.

  • Potential Cause 3: Fluctuations in instrument performance.

  • Solution 3: Regularly perform instrument calibration and performance checks.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for detecting this compound?

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the sample matrix, required sensitivity, and the volatility of the compound.[1]

  • GC-MS is a powerful technique for volatile and semi-volatile compounds. However, for this compound, derivatization is often recommended to improve its chromatographic behavior due to the presence of the hydroxyl group.[1]

  • LC-MS is well-suited for polar and thermally labile compounds like this compound and does not typically require derivatization.[1] It is often the preferred method for complex matrices due to reduced sample preparation complexity.

Q2: How can I improve the sensitivity of my this compound measurement?

To enhance sensitivity, consider the following:

  • Optimize Sample Preparation: Employ solid-phase extraction (SPE) for efficient cleanup and pre-concentration of the analyte.

  • Derivatization (for GC-MS): Silylation can significantly improve the volatility and chromatographic performance of this compound, leading to sharper peaks and better sensitivity.[1]

  • Method Optimization (for LC-MS): Fine-tune the mobile phase composition and gradient to achieve better separation from interfering matrix components.[2]

  • Instrument Parameters: Optimize the ionization source and mass spectrometer settings for the specific m/z of this compound and its fragments.

Q3: Are there any specific sample preparation techniques recommended for this compound?

Yes, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used.

  • LLE: This is a straightforward method for liquid samples. The pH of the sample may need adjustment to ensure the analyte is in a neutral form for efficient extraction into an organic solvent.[1]

  • SPE: This technique is highly effective for cleaning up complex samples and concentrating the analyte. A C18 or mixed-mode SPE cartridge can be used.[1][2]

Q4: What are the expected mass spectral fragments for this compound?

While specific fragmentation patterns can vary with the ionization technique (e.g., Electron Ionization in GC-MS vs. Electrospray Ionization in LC-MS), you can expect to observe the molecular ion peak to determine the molecular weight. The fragmentation pattern will provide structural information. For unambiguous identification, it is crucial to compare the obtained mass spectrum with that of a certified reference standard.[3]

Quantitative Data Summary

The following table summarizes performance data for analytical methods used for pyrazine derivatives. Note that this data may not be specific to this compound but can serve as a useful reference for method development.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HS-SPME-GC-MS2-methoxy-3,5-dimethylpyrazineDrinking Water0.83 ng/mL2.5 ng/mL[4]
UPLC-MS/MSVarious PyrazinesSoy Sauce Aroma Baijiu--[5]
LC-UV (derivatization)HydrazinePharmaceutical Materials0.25 ppm-[6]

Experimental Protocols

Protocol 1: GC-MS Analysis with Derivatization

Objective: To quantify this compound in a liquid sample using GC-MS with a silylation derivatization step.

Methodology:

  • Sample Preparation (LLE):

    • Take 1-5 mL of the liquid sample.

    • Adjust the sample pH to neutral (pH 6-7).

    • Add an equal volume of ethyl acetate and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

    • Carefully collect the upper organic layer.

    • Repeat the extraction on the aqueous layer for improved recovery.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of pyridine).

    • Add a silylating agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

    • Heat the mixture at 60-70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • Column: Use a mid-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Use electron ionization (EI) and scan a mass range of m/z 50-350. For quantification, use selected ion monitoring (SIM) mode.

Protocol 2: LC-MS/MS Analysis

Objective: To detect and quantify this compound in a complex matrix without derivatization.

Methodology:

  • Sample Preparation (SPE):

    • Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elution: Elute the analyte with a suitable organic solvent like methanol or acetonitrile.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • MS/MS Detection: Use electrospray ionization (ESI) in positive ion mode. Optimize the precursor ion and product ions for this compound using a reference standard for Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Liquid Sample ph_adjust pH Adjustment start->ph_adjust lle Liquid-Liquid Extraction (Ethyl Acetate) ph_adjust->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute silylation Silylation (BSTFA) reconstitute->silylation injection GC-MS Injection silylation->injection separation Chromatographic Separation injection->separation detection MS Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

troubleshooting_logic start Poor Peak Shape in GC-MS? cause1 Active Hydroxyl Group Interaction start->cause1 Yes cause2 Column Contamination start->cause2 Yes cause3 Improper Column Choice start->cause3 Yes solution1 Perform Silylation Derivatization cause1->solution1 solution2 Clean Inlet and Bake Column cause2->solution2 solution3 Use Mid-Polarity Column cause3->solution3

Caption: Troubleshooting logic for poor peak shape in GC-MS analysis.

References

Technical Support Center: Optimization of SPME Parameters for Volatile Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the optimization of Solid Phase Microextraction (SPME) parameters for the analysis of volatile pyrazines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the SPME analysis of volatile pyrazines.

Problem Possible Causes Solutions
Low or No Analyte Signal Inefficient extraction during sample preparation.Ensure proper pH adjustment of the sample to enhance pyrazine volatility. The addition of a "salting-out" agent like sodium chloride (NaCl) can improve the extraction efficiency of more polar pyrazines.[1]
Suboptimal SPME fiber or extraction parameters.Select an SPME fiber with appropriate polarity for your target pyrazines. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of pyrazines.[1][2][3] Optimize extraction time and temperature to ensure efficient partitioning of pyrazines to the fiber.[1] Regularly inspect the fiber for degradation or contamination.[1]
Issues with the Gas Chromatography-Mass Spectrometry (GC-MS) system.Check for leaks in the injector. Verify that the injection parameters are correct. The column may be contaminated and require bake-out or trimming. Ensure the detector is functioning correctly.[1]
Poor Chromatographic Peak Shape (Tailing or Fronting) Tailing: Active sites in the GC system (injector liner, column) interacting with polar pyrazines.[1]Use deactivated inlet liners and replace them regularly. If the column is suspected, trim 10-20 cm from the inlet. Consider using a more inert stationary phase or derivatizing highly polar pyrazines.[1]
Fronting: Often indicates column overload due to high analyte concentration.[1]Reduce the amount of sample injected by decreasing the injection volume or diluting the sample.[1]
Co-elution of Pyrazine Isomers Similar mass spectra of isomers make accurate identification and quantification difficult.Use a longer GC column or switch to a column with a different stationary phase (e.g., a wax-type column for better separation of polar compounds). Optimize the oven temperature program with a slower ramp rate to improve separation.[1]
Poor Reproducibility Inconsistent sample volume, headspace volume, or fiber positioning.Maintain consistent sample and headspace volumes for all extractions. Ensure the SPME fiber is positioned at the same depth in the headspace for each analysis.
Temperature fluctuations during extraction.Use a constant temperature for all extractions to ensure good precision.
Fiber degradation or carryover.Inspect fibers regularly for damage. Condition the fiber between injections to prevent carryover.

Frequently Asked Questions (FAQs)

???+ question "What is the best SPME fiber for analyzing volatile pyrazines?"

???+ question "How can I optimize the extraction time and temperature for my specific sample?"

???+ question "Should I use direct immersion or headspace SPME for pyrazine analysis?"

???+ question "What is the "salting-out" effect and how does it help in pyrazine analysis?"

???+ question "How can I prevent carryover between sample analyses?"

Experimental Protocols

Detailed Methodology for HS-SPME of Pyrazines in a Food Matrix

This protocol provides a general framework for the analysis of volatile pyrazines in a solid food matrix (e.g., ground coffee, cocoa powder).

1. Sample Preparation:

  • Weigh 1.0 g of the homogenized solid sample into a 20 mL headspace vial.[4]

  • Add 1.0 g of NaCl to the vial to enhance the release of volatile compounds.[4]

  • If using an internal standard for quantification, spike the sample with a known amount of a deuterated pyrazine standard (e.g., 2,6-Dimethylpyrazine-d6).[4]

  • Immediately seal the vial with a PTFE/silicone septum.[4]

2. HS-SPME Procedure:

  • Place the vial in a heating block or autosampler and allow it to equilibrate at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes).[1]

  • After equilibration, expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a predetermined extraction time (e.g., 30 minutes) at the same temperature.[1][4] It is crucial that the fiber does not touch the sample matrix.[4]

3. GC-MS Analysis:

  • Retract the fiber into the needle and immediately transfer it to the heated injection port of the GC.

  • Desorb the analytes for a set time (e.g., 5 minutes) at a high temperature (e.g., 250°C) in splitless mode.[4]

  • The GC separation can be performed on a suitable capillary column (e.g., DB-WAX or ZB-5MS).[4]

  • The mass spectrometer is used for detection and identification of the pyrazines.

Quantitative Data Summary

The following tables summarize typical optimized SPME parameters for pyrazine analysis from various studies. Note that these are starting points, and optimal conditions may vary depending on the specific sample matrix and analytical instrumentation.

Table 1: Recommended SPME Fibers for Pyrazine Analysis

Fiber CoatingTarget AnalytesReference
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)Broad range of volatile pyrazines[1][2][3]
Carboxen/Polydimethylsiloxane (CAR/PDMS)Volatile pyrazines[3][5]
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)Volatile pyrazines, including more polar analytes[6]

Table 2: Optimized HS-SPME Parameters for Pyrazines in Various Matrices

MatrixFiber CoatingExtraction Temp. (°C)Extraction Time (min)Desorption Temp. (°C)Desorption Time (min)Reference
Yeast ExtractDVB/CAR/PDMS60302505[4]
Flavor-Enhanced OilsPDMS/DVB/CAR5050--[7][8]
Peanut ButterDVB/CAR/PDMS65302705
Microbial SamplesCAR/PDMS5050--[5]

Visualizations

SPME Optimization Workflow

The following diagram illustrates a typical workflow for optimizing SPME parameters for pyrazine analysis.

SPME_Optimization_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis Define_Analytes Define Target Pyrazines Select_Matrix Select Sample Matrix Define_Analytes->Select_Matrix Fiber_Selection Fiber Selection (e.g., DVB/CAR/PDMS) Select_Matrix->Fiber_Selection Parameter_Optimization Parameter Optimization (Temp, Time, Salt) Fiber_Selection->Parameter_Optimization Validation Method Validation Parameter_Optimization->Validation Sample_Analysis Sample Analysis Parameter_Optimization->Sample_Analysis Iterative Refinement Validation->Sample_Analysis Data_Processing Data Processing Sample_Analysis->Data_Processing

Caption: A workflow for SPME method development and optimization.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues in SPME analysis of pyrazines.

SPME_Troubleshooting Start Problem Encountered No_Signal Low or No Signal? Start->No_Signal Poor_Peak_Shape Poor Peak Shape? No_Signal->Poor_Peak_Shape No Check_Extraction Check Sample Prep & SPME Parameters No_Signal->Check_Extraction Yes Coelution Isomer Co-elution? Poor_Peak_Shape->Coelution No Check_Column_Liner Check Column & Liner for Activity Poor_Peak_Shape->Check_Column_Liner Yes (Tailing) Check_Concentration Check Analyte Concentration Poor_Peak_Shape->Check_Concentration Yes (Fronting) Optimize_GC_Method Optimize GC Method (Column, Temp Program) Coelution->Optimize_GC_Method Yes End Problem Resolved Coelution->End No Check_GCMS Check GC-MS System Check_Extraction->Check_GCMS Check_GCMS->End Check_Column_Liner->End Check_Concentration->End Optimize_GC_Method->End

References

Technical Support Center: Analysis of 2-Hydroxy-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the analysis of 2-Hydroxy-3-methylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other co-eluting compounds in the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][3]

  • In Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with Electrospray Ionization (ESI), matrix components can compete with this compound for ionization, often leading to signal suppression.[1][4]

  • In Gas Chromatography-Mass Spectrometry (GC-MS) , non-volatile matrix components can accumulate in the injector port, creating active sites that may protect the analyte from thermal degradation, leading to a matrix-induced signal enhancement.[1][4][5]

Q2: How can I determine if my analysis is impacted by matrix effects?

A2: A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank sample matrix extract (matrix-matched calibration).[1] A significant difference between the slopes indicates the presence of matrix effects.[1] Another approach is the post-extraction spike method, where a known amount of the analyte is added to a blank matrix extract, and the response is compared to the same standard in a pure solvent.[1][6]

The matrix effect (ME) can be quantified using the following formula: ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100 [1]

  • A value of 0% indicates no matrix effect.

  • A negative value indicates ion suppression.

  • A positive value indicates ion enhancement.

Q3: What are the most effective strategies to minimize or compensate for matrix effects?

A3: The primary strategies can be categorized as follows:

  • Optimize Sample Preparation: Employ rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[7] For volatile pyrazines, Headspace Solid-Phase Microextraction (HS-SPME) can be highly effective.[1]

  • Modify Chromatographic Conditions: Adjust the mobile phase gradient or use a different column to better separate this compound from matrix interferences.[7] A divert valve can also be used to direct highly interfering components to waste.[8]

  • Reduce Matrix Injected: If the instrument has sufficient sensitivity, diluting the final extract or reducing the injection volume can be simple and effective ways to decrease the concentration of interfering compounds.[1][7]

  • Use Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the samples can help compensate for signal suppression or enhancement.[7]

  • Employ Stable Isotope-Labeled Internal Standards (SIL-IS): This is often the most effective approach.[7][9] A SIL-IS, such as a deuterated analog of this compound, will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction and quantification.[7][9][10][11]

Troubleshooting Guides

Problem 1: Significant Signal Suppression or Enhancement Observed

Q: My signal for this compound is significantly lower (or higher) in my sample compared to the solvent standard. What should I do?

A: This indicates a strong matrix effect. Here is a step-by-step approach to troubleshoot this issue:

start Signal Suppression/ Enhancement Detected step1 Can you obtain a blank matrix? start->step1 step2a Prepare Matrix-Matched Calibration Curve step1->step2a Yes step2b Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? step1->step2b No step4 Is the matrix effect still too high? step2a->step4 step3a Use Standard Addition Method step2b->step3a No step3b Implement SIL-IS for Quantification step2b->step3b Yes step3a->step4 end Proceed with Quantification step3b->end step5 Optimize Sample Cleanup (SPE, LLE, dSPE) step4->step5 Yes step4->end No step6 Dilute Sample Extract step5->step6 step6->end cluster_A Solution A (Solvent Standard) cluster_B Solution B (Matrix Spike) A1 Prepare analyte standard in pure solvent (e.g., 100 ng/mL) analyze Analyze both solutions using the same LC-MS/MS or GC-MS method A1->analyze B1 Extract blank matrix sample (without analyte) B2 Spike the final extract with analyte standard to the same concentration as Solution A B1->B2 B2->analyze calculate Calculate ME (%): [(Area B / Area A) - 1] * 100 analyze->calculate

References

Stability issues of 2-Hydroxy-3-methylpyrazine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Hydroxy-3-methylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

For long-term storage, it is recommended to keep solid this compound in a cool, dry place.[1] Solutions should be freshly prepared for experiments. If short-term storage of a solution is necessary, it should be kept at a low temperature (2-8 °C), protected from light, and in a tightly sealed container to minimize exposure to oxygen.

Q2: What solvents are suitable for dissolving this compound?

This compound is a polar compound. It is moderately soluble in water and soluble in organic solvents like alcohols (e.g., methanol, ethanol).[2] The choice of solvent may affect the stability of the compound. For example, polar, protic solvents may participate in hydrogen bonding with the pyrazine, which could influence its chemical properties.[1][3]

Q3: Is this compound sensitive to pH?

Yes, there is evidence to suggest that 2-hydroxypyrazines can be unstable in acidic conditions. A closely related compound, 5-methyl-2-hydroxypyrazine, has been reported to be unstable in the presence of acid.[4] Therefore, it is advisable to use neutral or slightly basic buffers for solutions of this compound to enhance its stability.

Q4: What are the likely degradation pathways for this compound in solution?

Based on studies of related compounds, the primary degradation pathways for this compound are likely to be oxidation and potentially acid-catalyzed decomposition. The degradation of a similar hydroxylated pyrazine has been shown to be dependent on molecular oxygen, suggesting that oxidation is a key degradation mechanism.[5] This can lead to ring-opening of the pyrazine structure.

Troubleshooting Guides

Problem: My solution of this compound has turned yellow/brown.

  • Possible Cause: This is likely due to oxidative degradation. The pyrazine ring can be susceptible to oxidation, especially when exposed to air (oxygen) over time. This process can be accelerated by light and elevated temperatures.

  • Solution:

    • Prepare fresh solutions before use.

    • If a solution must be stored, degas the solvent before dissolving the compound and store the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Store the solution protected from light and at a low temperature.

Problem: I am seeing unexpected peaks in my HPLC or GC-MS analysis of a sample containing this compound.

  • Possible Cause: These unexpected peaks are likely degradation products. The stability of this compound can be compromised by factors such as pH, temperature, and exposure to oxygen.

  • Troubleshooting Steps:

    • Check the pH of your sample and mobile phase: If you are using acidic conditions, this may be causing the degradation of your compound.[4] Try to work at a neutral or slightly basic pH if your experimental conditions allow.

    • Review your sample preparation and storage: Was the sample stored for an extended period at room temperature or exposed to light? This can lead to oxidative and photodegradation.

    • Consider your analytical method: For GC-MS analysis, the high temperatures of the injection port can sometimes cause thermal degradation of sensitive compounds. A derivatization step, such as silylation, can improve the thermal stability of hydroxylated pyrazines.

Problem: The concentration of my this compound standard solution is decreasing over time.

  • Possible Cause: This indicates that the compound is degrading in the solvent you have used for your standard.

  • Solution:

    • Perform a stability study: To understand the stability of this compound in your specific solvent and storage conditions, you can perform a simple stability study by analyzing the concentration of the standard at different time points.

    • Prepare fresh standards: The most reliable approach is to prepare fresh standard solutions for each experiment.

    • Optimize storage conditions: If you must store the standard solution, try different solvents, store at a lower temperature, protect from light, and consider deoxygenating the solvent.

Quantitative Data Summary

PropertyValueReference
CAS Number 19838-07-4[1]
Molecular Formula C₅H₆N₂O[6]
Molecular Weight 110.11 g/mol [6]
Physical Form Solid[1]
Melting Point 152-154 °C[1]
Long-Term Storage Store long-term in a cool, dry place.[1]
Suspected Instability Unstable in acidic conditions; susceptible to oxidation.[4][5]

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[7][8] Below is a general protocol that can be adapted for this compound.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep it at 60°C. Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep it at 60°C. Analyze samples at various time points.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature. Analyze samples at various time points.

  • Thermal Degradation: Keep the stock solution at 60°C. Analyze samples at various time points.

  • Photostability: Expose the stock solution to UV light (e.g., 254 nm) and white light. Analyze samples at various time points.

3. Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV method. A reverse-phase C18 column is often suitable. The mobile phase could be a gradient of acetonitrile and water with a neutral or slightly basic buffer.

Table of Forced Degradation Conditions:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C0 - 24 hours
Base Hydrolysis 0.1 M NaOH60 °C0 - 24 hours
Oxidation 3% H₂O₂Room Temp0 - 24 hours
Thermal No reagent60 °C0 - 24 hours
Photolytic UV light (254 nm) and White lightRoom TempAs appropriate
Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC-UV):

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a neutral buffer (e.g., phosphate buffer, pH 7).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 270-330 nm based on similar compounds).[5][9]

  • Sample Preparation: Dilute the sample in the mobile phase.

2. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization:

  • Rationale: The hydroxyl group of this compound makes it polar and potentially thermally labile. Derivatization to a silyl ether increases its volatility and thermal stability for GC analysis.

  • Derivatization (Silylation):

    • Evaporate the solvent from the sample.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS) in a suitable solvent like pyridine or acetonitrile.

    • Heat the mixture (e.g., at 60-70°C) for a specified time to complete the reaction.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection: Split or splitless injection.

    • Oven Temperature Program: A suitable temperature gradient to separate the derivatized analyte from other components.

    • Mass Spectrometer: Electron Ionization (EI) source, scanning a suitable mass range.

Visualizations

cluster_degradation Likely Degradation Pathways 2_Hydroxy_3_methylpyrazine This compound Oxidation Oxidation (O₂, light, heat) 2_Hydroxy_3_methylpyrazine->Oxidation Susceptible to Acid_Catalyzed_Decomposition Acid-Catalyzed Decomposition (Low pH) 2_Hydroxy_3_methylpyrazine->Acid_Catalyzed_Decomposition Unstable in Ring_Opened_Products Ring-Opened Products Oxidation->Ring_Opened_Products Other_Degradants Other Degradation Products Acid_Catalyzed_Decomposition->Other_Degradants

Caption: Likely degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Testing Prepare_Solution Prepare Solution of This compound Apply_Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Prepare_Solution->Apply_Stress Take_Samples Take Samples at Different Time Points Apply_Stress->Take_Samples Analyze_Samples Analyze Samples (e.g., HPLC-UV) Take_Samples->Analyze_Samples Quantify_Degradation Quantify Degradation and Identify Degradants Analyze_Samples->Quantify_Degradation Assess_Stability Assess Stability Profile Quantify_Degradation->Assess_Stability cluster_troubleshooting Troubleshooting Unstable Solutions Problem Problem: Solution is unstable (color change, new peaks) Check_pH Is the solution acidic? Problem->Check_pH Use_Neutral_Buffer Use a neutral or slightly basic buffer Check_pH->Use_Neutral_Buffer Yes Check_Exposure Is the solution exposed to air and light? Check_pH->Check_Exposure No Prepare_Fresh Prepare fresh solutions for each experiment Use_Neutral_Buffer->Prepare_Fresh Inert_Atmosphere Use deoxygenated solvent and store under N₂ or Ar Check_Exposure->Inert_Atmosphere Yes Check_Exposure->Prepare_Fresh No Protect_from_Light Store in an amber vial or protect from light Inert_Atmosphere->Protect_from_Light Protect_from_Light->Prepare_Fresh

References

Troubleshooting peak tailing in HPLC analysis of pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of Pyrazines

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of pyrazines, with a focus on addressing peak tailing.

Troubleshooting Guide: Peak Tailing

Question: Why are my pyrazine peaks tailing in my HPLC chromatogram?

Peak tailing is a common issue in HPLC, particularly for basic compounds like pyrazines. It is often characterized by an asymmetric peak with a trailing edge that is longer than the leading edge.[1] This phenomenon can compromise the accuracy of quantification and the resolution of closely eluting compounds.[2] The primary cause of peak tailing is the presence of more than one mechanism for analyte retention.[3] For pyrazines, this typically involves secondary interactions with the stationary phase.

Common Causes and Solutions for Peak Tailing in Pyrazine Analysis:

  • Secondary Interactions with Residual Silanol Groups: Silica-based reversed-phase columns (e.g., C18) can have exposed silanol groups (Si-OH) on the surface.[1] These silanols are acidic and can interact strongly with basic compounds like pyrazines through hydrogen bonding or ion-exchange, leading to peak tailing.[4][5]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) protonates the residual silanol groups, minimizing their interaction with the basic pyrazine molecules.[3][6] A general guideline is to adjust the mobile phase pH to be at least 2 units below the pKa of the analyte.[6] For basic analytes, a low pH keeps them in their ionized form which can also improve peak shape.[7]

    • Solution 2: Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions.[3] Using a high-purity, end-capped column is highly recommended for analyzing basic compounds.[6]

    • Solution 3: Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol activity.[6]

    • Solution 4: Use Mobile Phase Additives: Additives like formic acid or acetic acid (typically at 0.1%) can help to suppress silanol interactions.[8][9] For pyrazine analysis, formic acid is commonly used.[10]

  • Mismatched pH and Analyte pKa: If the mobile phase pH is too close to the pKa of the pyrazine compound, both ionized and unionized forms of the analyte will be present, which can lead to peak distortion.[11]

    • Solution: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to ensure it exists in a single ionic state.

  • Column Issues:

    • Column Void or Bed Deformation: A void at the column inlet or channeling in the packed bed can cause the sample to travel through different path lengths, leading to peak distortion.[6][12] This can be caused by pressure shocks or operating at a high pH that dissolves the silica.[6]

      • Solution: If a void is suspected, you can try reversing and flushing the column (if the manufacturer's instructions permit).[3] If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contaminants and prolong its life.[12]

    • Column Contamination: Accumulation of strongly retained substances from the sample matrix on the column can lead to peak tailing.[12]

      • Solution: Flush the column with a strong solvent. A typical procedure involves flushing with HPLC-grade water, followed by a strong organic solvent like acetonitrile or methanol, and then re-equilibrating with the mobile phase.[6]

  • Extra-Column Effects: Peak broadening and tailing can be introduced by factors outside of the column.

    • Causes: Long or wide-bore tubing between the injector, column, and detector, or a large detector cell volume can contribute to peak tailing.[2][13]

    • Solution: Minimize the length and internal diameter of all tubing. Ensure all connections are properly fitted to avoid dead volume.

  • Metal Contamination: Trace metal impurities in the silica matrix of the column or from stainless-steel components of the HPLC system can chelate with pyrazines, creating a secondary retention mechanism that results in peak tailing.[6]

    • Solution: Using a column with low metal content and ensuring the purity of mobile phase components can help mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase pH when analyzing pyrazines?

A good starting point is a low pH, typically between 2.5 and 3.5.[6] This helps to suppress the interaction between the basic pyrazine analytes and the acidic silanol groups on the column. Using a volatile acid like formic acid (0.1%) is common, especially for LC-MS applications.[8][14]

Q2: How do I choose the right column for pyrazine analysis?

For reversed-phase HPLC of pyrazines, a high-purity, end-capped C18 column is a common choice.[15] Columns with low silanol activity are also specifically designed to reduce secondary interactions.[16] The choice of column dimensions (length, internal diameter, and particle size) will depend on the desired resolution and analysis time.[17]

Q3: Can my sample solvent cause peak tailing?

Yes, if the sample solvent is significantly stronger than your mobile phase, it can cause peak distortion, including tailing or fronting. Whenever possible, it is best to dissolve your sample in the initial mobile phase.

Q4: I've tried adjusting the pH, but my peaks are still tailing. What should I do next?

If pH optimization is not sufficient, consider the following:

  • Column Health: Check for column contamination or voids. A systematic column wash or replacing the guard column can help diagnose this.[6]

  • Secondary Interactions: Even at low pH, some secondary interactions may persist. Try a different brand of end-capped C18 column, or a column with a different stationary phase chemistry.

  • Extra-Column Volume: Inspect your system for any unnecessary lengths of tubing or poorly made connections.[13]

Data and Protocols

Mobile Phase Optimization for Pyrazine Analysis

The following table summarizes key parameters for mobile phase optimization to mitigate peak tailing.

ParameterRecommended Range/ValuePurposeCitation
Mobile Phase pH 2.5 - 3.5Suppress silanol interactions[6]
Buffer Concentration 20 - 50 mMMask residual silanol activity[6]
Mobile Phase Additives
Formic Acid0.1% (v/v)Suppress silanol interactions, MS-compatible[9][10]
Acetic Acid0.1% (v/v)Suppress silanol interactions[8]
Phosphoric AcidVariesSuppress silanol interactions (not for MS)[14][16]
Experimental Protocol: Column Washing for Reversed-Phase Columns

This protocol is a general guideline for cleaning a contaminated C18 column that is showing signs of peak tailing. Always consult your specific column's care and use manual.

  • Disconnect from Detector: To prevent contamination of the detector flow cell, disconnect the column outlet.[6]

  • Aqueous Wash: Flush the column with 20-30 column volumes of HPLC-grade water to remove buffer salts.[6]

  • Organic Wash: Flush with 20-30 column volumes of 100% acetonitrile or methanol to remove strongly retained organic compounds.[6]

  • Re-equilibration: Flush the column with the mobile phase, starting with a high organic content if using a gradient, until the baseline is stable.[6]

  • Performance Check: Reconnect the detector and inject a standard to evaluate if the peak shape has improved.[6]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of pyrazines.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for Pyrazine Analysis check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase ph_check Is pH << pKa of Pyrazine? (e.g., pH 2.5-3.5) check_mobile_phase->ph_check adjust_ph Adjust pH with Acid (e.g., 0.1% Formic Acid) ph_check->adjust_ph No buffer_check Is Buffer Concentration Adequate (20-50 mM)? ph_check->buffer_check Yes adjust_ph->buffer_check increase_buffer Increase Buffer Concentration buffer_check->increase_buffer No check_column Step 2: Evaluate Column buffer_check->check_column Yes increase_buffer->check_column column_type Is it a High-Purity, End-Capped Column? check_column->column_type use_new_column Switch to an Appropriate End-Capped Column column_type->use_new_column No column_health Is the Column Old or Contaminated? column_type->column_health Yes resolved Peak Tailing Resolved use_new_column->resolved wash_column Perform Column Wash Protocol column_health->wash_column Yes check_system Step 3: Evaluate HPLC System column_health->check_system No replace_column Replace Guard/Analytical Column wash_column->replace_column Still Tailing replace_column->resolved extra_column_vol Check for Extra-Column Volume (long tubing, poor connections) check_system->extra_column_vol optimize_tubing Minimize Tubing Length/ID and Check Fittings extra_column_vol->optimize_tubing Yes check_sample Step 4: Evaluate Sample extra_column_vol->check_sample No optimize_tubing->check_sample solvent_check Is Sample Solvent Stronger than Mobile Phase? check_sample->solvent_check change_solvent Dissolve Sample in Mobile Phase solvent_check->change_solvent Yes solvent_check->resolved No change_solvent->resolved

A troubleshooting workflow for addressing peak tailing in pyrazine HPLC analysis.

References

Technical Support Center: Quantitative Analysis of 2-Hydroxy-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on method validation for the quantitative analysis of 2-Hydroxy-3-methylpyrazine. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable analytical technique for the quantitative analysis of this compound: HPLC or GC-MS?

The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the specific requirements of your analysis.[1]

  • HPLC is well-suited for non-volatile and thermally labile compounds. It is a robust and precise method for routine quality control, especially when analyte concentrations are in the µg/mL range. Sample preparation is often simpler, involving dissolution and filtration.[1]

  • GC-MS is a highly sensitive and selective technique ideal for volatile and semi-volatile compounds like pyrazine derivatives.[1][2] It is the superior choice for trace analysis or when working with complex matrices, such as food samples, where very low detection limits are required.[1]

Q2: What are the essential validation parameters to assess for a quantitative method according to ICH guidelines?

A complete method validation should demonstrate that the analytical procedure is suitable for its intended purpose. The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have acceptable levels of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of test results to the true value, often determined by recovery studies on spiked samples.[2][3]

  • Precision: The agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[2][3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

Q3: How should I prepare standards and samples for analysis?

  • Standard Preparation: A stock solution of this compound (CAS 19838-07-4) should be prepared in a suitable solvent (e.g., mobile phase for HPLC, Dichloromethane for GC-MS).[1][2][4] This stock solution is then serially diluted to create calibration standards covering the desired concentration range.[1]

  • Sample Preparation: The goal is to extract the analyte from the matrix and remove interferences.

    • For HPLC , this may be as simple as dissolving the sample in the mobile phase and filtering it through a 0.45 µm filter.[1]

    • For GC-MS , a liquid-liquid extraction (LLE) using a solvent like Dichloromethane or Solid-Phase Microextraction (HS-SPME) for volatile analysis may be necessary to clean up and concentrate the sample.[1][2]

Q4: My sample solutions can't be analyzed immediately. How long are they stable?

The stability of both standard and sample solutions must be experimentally determined during method validation.[5] It is recommended to evaluate solution stability for a period that covers the potential wait time in your laboratory workflow, for example, up to seven days.[5] This ensures that delays in analysis do not compromise the accuracy of the results.[5] The stability and appropriate storage conditions should be clearly defined in the final analytical method.[5]

Quantitative Data Summary

The following tables summarize typical validation parameters and acceptance criteria for HPLC and GC-MS methods based on International Council for Harmonisation (ICH) guidelines.

Table 1: HPLC Method Validation Parameters

Validation Parameter Acceptance Criteria Typical Performance Data
Linearity (R²) ≥ 0.999 0.9995
Range 20 - 120 µg/mL 20 - 120 µg/mL
Accuracy (% Recovery) 98.0 - 102.0% 99.5 - 101.2%
Precision (% RSD)
- Repeatability ≤ 2.0% < 1.0%
- Intermediate Precision ≤ 2.0% < 1.5%
LOD (S/N Ratio ≥ 3:1) Report Value 0.5 µg/mL
LOQ (S/N Ratio ≥ 10:1) Report Value 1.5 µg/mL
Specificity No interference at analyte retention time Peak Purity > 99.5%
Robustness % RSD ≤ 2.0% for minor changes Robust

(Data adapted from a validated method for 2-Hydroxy-5-methylpyrazine)[1]

Table 2: GC-MS Method Validation Parameters

Validation Parameter Acceptance Criteria Typical Performance Data
Linearity (R²) ≥ 0.995 0.998
Range 0.1 - 50 µg/mL 0.1 - 50 µg/mL
Accuracy (% Recovery) 80 - 120% 90 - 110%
Precision (% RSD)
- Repeatability ≤ 15% < 10%
- Intermediate Precision ≤ 15% < 12%
LOD (S/N Ratio ≥ 3:1) Report Value 0.05 µg/mL
LOQ (S/N Ratio ≥ 10:1) Report Value 0.1 µg/mL
Specificity No interfering peaks at the selected ion's retention time Confirmed by mass spectrum

(Data adapted from a validated method for 2-Hydroxy-5-methylpyrazine and general guidelines)[1][2]

Experimental Workflows & Logical Relationships

Method_Validation_Workflow start Start: Method Development specificity Specificity & System Suitability start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision accuracy->precision repeatability Repeatability (Intra-day) intermediate Intermediate Precision (Inter-day) lod_loq LOD & LOQ robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability report Final Validation Report stability->report end Validated Method report->end subgraph_end_node->lod_loq

Caption: General workflow for analytical method validation.

Troubleshooting Guides

GC-MS Analysis: Poor Peak Shape

Q: My analyte peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is often caused by active sites in the system that interact with the analyte.

  • Cause 1: Active Sites in Inlet Liner: The glass inlet liner can become contaminated or have active silanol groups.

    • Solution: Regularly replace the inlet liner with a new, deactivated one. Using a liner with glass wool can promote better vaporization, but ensure the wool is also deactivated.[6]

  • Cause 2: Column Contamination: Non-volatile residues can accumulate at the head of the column, creating active sites.

    • Solution: Trim the first 0.5 to 1 meter from the front of the column. This removes the contaminated section without significantly affecting chromatography.

  • Cause 3: Improper Column Installation: An incorrectly installed column can create dead volume.

    • Solution: Ensure the column is cut squarely and installed at the correct depth in both the inlet and the detector according to the manufacturer's instructions.[6]

  • Cause 4: Low Inlet Temperature: The inlet may not be hot enough to vaporize the sample efficiently.

    • Solution: Increase the inlet temperature, but avoid temperatures that could cause thermal degradation of the analyte.

Troubleshooting_Peak_Shape start Poor Peak Shape Observed tailing Peak Tailing? start->tailing replace_liner 1. Replace Inlet Liner & Septum tailing->replace_liner Yes fronting Peak Fronting? tailing->fronting No trim_column 2. Trim Column Front (0.5m) replace_liner->trim_column check_install 3. Check Column Installation (Depth/Cut) trim_column->check_install resolved Issue Resolved check_install->resolved overload Column Overload is Likely Cause fronting->overload Yes splitting Split Peaks? fronting->splitting No dilute 1. Dilute Sample or Reduce Injection Volume overload->dilute increase_split 2. Increase Split Ratio dilute->increase_split increase_split->resolved injection Injection Issue is Likely Cause splitting->injection Yes splitting->resolved No check_liner 1. Check for Cracked/Contaminated Liner injection->check_liner check_ferrule 2. Check Column Ferrule Installation check_liner->check_ferrule check_ferrule->resolved

Caption: Troubleshooting decision tree for common GC peak shape problems.

Q: My analyte peak is fronting. What does this mean?

Peak fronting is typically a sign of column overload.

  • Cause: The amount of analyte injected is too high for the column's capacity.

  • Solutions:

    • Dilute the sample.[6]

    • Reduce the injection volume.[6]

    • If using a split/splitless inlet, increase the split ratio to reduce the amount of sample reaching the column.[6]

Q: Why are my peaks splitting into two?

Split peaks are most often caused by issues during sample introduction.

  • Cause 1: Cracked or Contaminated Inlet Liner: This can cause the sample to vaporize unevenly.[6]

    • Solution: Replace the inlet liner.

  • Cause 2: Improper Column Installation: An incorrectly seated ferrule can lead to peak splitting.[6]

    • Solution: Reinstall the column, ensuring the ferrule is correctly positioned and tightened.

  • Cause 3: Inconsistent Injection Technique (Manual): A slow or hesitant manual injection can introduce the sample in separate bands.[6]

    • Solution: Use an autosampler for improved reproducibility.[6]

HPLC Analysis: Common Issues

Q: My peak retention time is shifting between injections. What should I check?

Retention time shifts can indicate instability in the chromatographic system.

  • Cause 1: Column Equilibration: The column may not be fully equilibrated with the mobile phase.

    • Solution: Ensure the column is flushed with the initial mobile phase for a sufficient time (e.g., 10-20 column volumes) before starting the analysis sequence.

  • Cause 2: Mobile Phase Composition: Inconsistent mobile phase preparation or changes in its composition over time can cause shifts.

    • Solution: Prepare fresh mobile phase daily. If using an aqueous buffer, ensure it is properly buffered and check for microbial growth.

  • Cause 3: Column Temperature Fluctuation: Changes in ambient temperature can affect retention time.

    • Solution: Use a column oven to maintain a constant, controlled temperature.

  • Cause 4: Column Degradation: The stationary phase of the column can degrade over time.[7]

    • Solution: Use a guard column to protect the analytical column and replace the column if performance continues to degrade.[7]

Q: I am experiencing low signal-to-noise (S/N). How can I improve my method's sensitivity?

  • Check the Detector Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance for this compound. A wavelength of 269 nm has been reported for a similar compound.[1]

  • Optimize Sample Preparation: Use a sample preparation technique like Solid-Phase Extraction (SPE) to concentrate the analyte and remove matrix components that may cause baseline noise.

  • Increase Injection Volume: Injecting a larger volume of the sample can increase the analyte signal, but be cautious of potential peak shape distortion or column overload.

  • Check Lamp Performance: The detector lamp (e.g., deuterium lamp) has a finite lifetime. A failing lamp can lead to higher noise and lower sensitivity.

Detailed Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method

This protocol provides a starting point for the quantitative analysis of this compound. Optimization may be required for specific sample matrices.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 20:80 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 269 nm (verify absorbance maximum for this compound).[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient or controlled at 25°C.

  • Standard Preparation: Prepare a 1 mg/mL stock solution in the mobile phase. Create calibration standards by serial dilution to cover the range of 20-120 µg/mL.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.[1]

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration in unknown samples by interpolation from the curve.

Protocol 2: GC-MS Method

This protocol is suitable for sensitive and selective quantification, especially in complex matrices.

  • Instrumentation: Standard GC system coupled to a single quadrupole Mass Spectrometer.[2]

  • Column: Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[1][2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Inlet: Split/splitless inlet, operated in splitless mode for trace analysis.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[1]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition: Selected Ion Monitoring (SIM) mode for maximum sensitivity. Select 3-4 characteristic ions for this compound (MW 110.11) after analyzing a full scan spectrum of a standard.[4]

  • Internal Standard (IS): A deuterated analog or a structurally similar compound like 2-Methylpyrazine can be used to improve accuracy and precision.[2]

  • Sample Preparation (LLE):

    • To 1 mL of sample, add the internal standard.

    • Add 2 mL of Dichloromethane (DCM).

    • Vortex for 2 minutes and centrifuge.

    • Collect the organic (DCM) layer.

    • Dry the extract with anhydrous sodium sulfate.

    • Inject 1 µL into the GC-MS.

  • Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

References

Technical Support Center: Enhancing Hydroxypyrazine Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydroxypyrazine extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of hydroxypyrazines during extraction?

Low recovery of hydroxypyrazines can be attributed to several factors, including:

  • Suboptimal pH: The pH of the sample and extraction solvent is critical, especially for acidic hydroxypyrazines. For instance, 5-hydroxy-pyrazine-2-carboxylic acid has two pKa values, and adjusting the pH to be at least 2 units below the first pKa can enhance its neutral form, improving solubility in organic solvents.

  • Inappropriate Extraction Method: The chosen method (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) may not be suitable for the specific hydroxypyrazine's polarity.

  • Incorrect Solvent Selection: The polarity of the extraction solvent plays a crucial role. A solvent that is too polar or non-polar may not efficiently extract the target hydroxypyrazine.

  • Insufficient Extraction Cycles: For methods like Liquid-Liquid Extraction (LLE), a single extraction is often not enough to achieve high recovery.

  • Matrix Effects: Components in the sample matrix, such as proteins or other organic molecules, can interfere with the extraction process.

  • Analyte Instability: Some hydroxypyrazines can be unstable and may degrade depending on pH and temperature.

Q2: How does pH affect the extraction of hydroxypyrazines?

For ionizable hydroxypyrazines, pH is a critical parameter. To maximize extraction into an organic solvent, the hydroxypyrazine should be in its neutral, un-ionized form. For acidic hydroxypyrazines, the pH of the aqueous sample should be adjusted to be at least two pH units below the pKa of the analyte. Conversely, for basic hydroxypyrazines, the pH should be adjusted to be at least two pH units above the pKa.

Q3: Which solvents are commonly used for hydroxypyrazine extraction?

A range of solvents can be used, and the optimal choice depends on the specific hydroxypyrazine and the matrix. Commonly used solvents include:

  • Chloroform: Has been used for the extraction of various hydroxypyrazines.

  • Isopropyl Acetate: Employed for the extraction and crystallization of 2-hydroxy-3-methylpyrazine.

  • Ethanol: Often used to dissolve hydroxypyrazine salts after initial precipitation.

  • Hexane, Methyl-t-butyl ether (MTBE), and Ethyl Acetate: These have been used for the Liquid-Liquid Extraction of pyrazines from aqueous solutions.[1] Hexane is noted for its ability to avoid co-extraction of imidazole derivatives.[1]

  • Methanol/Water Mixtures: Used in microwave-assisted solvent extraction of triazines, a related class of compounds.

Q4: What are the key differences between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for hydroxypyrazines?

  • Liquid-Liquid Extraction (LLE): This method involves partitioning the analyte between two immiscible liquid phases (typically an aqueous sample and an organic solvent). It is a widely used technique but may require multiple extraction steps for good recovery and can be labor-intensive.[1]

  • Solid-Phase Extraction (SPE): In SPE, the analyte is partitioned between a solid phase (the sorbent in a cartridge) and a liquid phase (the sample). SPE can offer higher selectivity, cleaner extracts, and the ability to concentrate the analyte. The choice of sorbent is crucial and depends on the analyte's properties.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during hydroxypyrazine extraction.

Problem: Low or Inconsistent Recovery

Troubleshooting_Low_Recovery

Data Presentation

Table 1: Qualitative Comparison of Common Extraction Solvents for Hydroxypyrazines

SolventPolarityTypical ApplicationsAdvantagesDisadvantages
Hexane Non-polarLLE of less polar pyrazines from aqueous matrices.[1]High selectivity against polar impurities like imidazoles.[1]May have low efficiency for more polar hydroxypyrazines.
Ethyl Acetate Moderately PolarLLE of a broad range of pyrazines.[1]Good general-purpose solvent.May co-extract some polar impurities.[1]
Chloroform Moderately PolarLLE for various hydroxypyrazine derivatives.Effective for a range of hydroxypyrazines.Health and environmental concerns.
Methanol/Ethanol PolarDissolving hydroxypyrazine salts; used in SPE elution.Good for dissolving polar hydroxypyrazines and their salts.Miscible with water, making it unsuitable for direct LLE from aqueous samples.
Methyl-t-butyl ether (MTBE) Moderately PolarLLE of pyrazines from aqueous solutions.[1]Effective for a range of pyrazines.Can co-extract impurities like 4-methyl imidazole.[1]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) Workflow

This protocol outlines a general procedure for the extraction of hydroxypyrazines from an aqueous sample.

LLE_Workflow

Detailed Steps:

  • Sample Preparation: Begin with a known volume of the aqueous sample containing the hydroxypyrazine.

  • pH Adjustment: Based on the pKa of the target hydroxypyrazine, adjust the pH of the aqueous sample using an appropriate acid or base to ensure the analyte is in its neutral form.

  • Solvent Addition: Transfer the pH-adjusted sample to a separatory funnel and add a suitable volume of an immiscible organic solvent (e.g., ethyl acetate, chloroform).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to fully separate. Drain the lower layer and collect the organic layer.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process at least two more times with fresh portions of the organic solvent to maximize recovery.

  • Combine Extracts: Pool the organic extracts from all extraction cycles.

  • Drying: Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate or by adding the drying agent directly to the extract and then filtering.

  • Concentration: Remove the solvent from the dried extract using a rotary evaporator or a gentle stream of nitrogen to obtain the crude hydroxypyrazine extract.

Protocol 2: General Solid-Phase Extraction (SPE) Workflow

This protocol provides a general workflow for the extraction and purification of hydroxypyrazines from a liquid sample using SPE.

SPE_Workflow

Detailed Steps:

  • Cartridge Conditioning: Pass a suitable organic solvent (e.g., 1-2 column volumes of methanol) through the SPE cartridge to wet the sorbent and activate it.

  • Cartridge Equilibration: Flush the cartridge with the same solvent as the sample matrix (e.g., 1-2 column volumes of water) to prepare the sorbent for sample loading. Do not let the sorbent run dry.

  • Sample Loading: Apply the sample to the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min) to allow for efficient binding of the hydroxypyrazine to the sorbent.

  • Washing: Pass a weak solvent (e.g., water or a low percentage of organic solvent in water) through the cartridge to wash away any unbound impurities.

  • Elution: Elute the retained hydroxypyrazine from the cartridge using a small volume of a strong organic solvent (e.g., methanol, ethanol, or acetonitrile). Collect the eluate containing the purified hydroxypyrazine.

References

Technical Support Center: Mitigating Thermal Degradation of Pyrazines in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of pyrazine degradation during Gas Chromatography (GC) injection.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems you may encounter during the GC analysis of pyrazines, focusing on identifying the root cause and implementing effective solutions.

Issue 1: Low or No Pyrazine Peaks in Chromatogram

The absence or significant reduction of expected pyrazine peaks is a common issue that can arise from multiple factors throughout the analytical workflow.

Possible Causes & Recommended Actions:

  • Inefficient Sample Preparation: Pyrazine loss can occur before the sample even reaches the GC.

    • Solution: Ensure the pH of your sample is optimized to enhance pyrazine volatility. For aqueous samples, adding a salting-out agent like sodium chloride (NaCl) can improve the extraction efficiency of more polar pyrazines.[1]

  • Suboptimal Solid-Phase Microextraction (SPME) Parameters: If using SPME, incorrect fiber selection or extraction conditions can lead to poor analyte recovery.

    • Solution: Select an SPME fiber appropriate for the polarity of your target pyrazines; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range.[1] Optimize extraction time and temperature to ensure efficient partitioning of pyrazines onto the fiber.[1] Regularly inspect the fiber for degradation or contamination.[1]

  • Leaks in the GC System: Leaks in the injector can lead to sample loss before it reaches the column.[1]

    • Solution: Perform a leak check on the injector port and ensure all fittings are secure.

  • Contaminated GC System: Active sites in the liner or column can adsorb or degrade pyrazines.[1]

    • Solution: Bake-out the column to remove contaminants. If contamination is severe, trim 10-20 cm from the inlet of the column.[1]

  • Incorrect Injection Parameters: The chosen injection method and its parameters may not be suitable for thermally sensitive pyrazines.

    • Solution: Verify that the injection parameters are appropriate for your analysis. For thermally labile compounds, consider alternative injection techniques discussed in the FAQs below.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can compromise resolution and lead to inaccurate quantification.

Possible Causes & Recommended Actions:

  • Peak Tailing: This is often caused by interaction with active sites within the GC system.[1]

    • Solution: Use deactivated inlet liners and replace them regularly.[1] Consider using a more inert GC column or derivatizing highly polar pyrazines to reduce interactions.[1] Optimizing the carrier gas flow rate can also improve peak shape.[1]

  • Peak Fronting: This is typically a sign of column overload.[1]

    • Solution: Reduce the amount of sample injected by either decreasing the injection volume or diluting the sample.[1]

Logical Workflow for Troubleshooting Pyrazine Degradation

The following diagram illustrates a systematic approach to diagnosing and resolving issues related to pyrazine degradation during GC analysis.

G Troubleshooting Workflow for Pyrazine Degradation start Start: Poor Pyrazine Signal check_sample_prep Review Sample Preparation Protocol start->check_sample_prep Is sample prep adequate? check_gc_parameters Evaluate GC Injection Parameters check_sample_prep->check_gc_parameters Yes solution Problem Resolved check_sample_prep->solution No, optimize extraction/pH check_liner Inspect & Replace Inlet Liner check_gc_parameters->check_liner Parameters seem correct optimize_temp Optimize Inlet Temperature check_gc_parameters->optimize_temp Temp might be too high check_column Assess Column Condition check_liner->check_column Liner is new & deactivated check_liner->solution Replaced liner, problem solved alt_injection Consider Alternative Injection Technique check_column->alt_injection Column is in good condition check_column->solution Trimmed/replaced column, problem solved optimize_temp->check_liner Still issues optimize_temp->solution Lowered temp, problem solved derivatization Explore Derivatization alt_injection->derivatization Still issues alt_injection->solution Switched to PTV/On-Column, problem solved derivatization->solution Derivatization successful

Caption: A step-by-step guide to troubleshooting pyrazine degradation in GC.

Frequently Asked Questions (FAQs)

Q1: What is the optimal GC inlet temperature for pyrazine analysis?

A1: There is a trade-off when selecting an inlet temperature. While higher temperatures can improve the vaporization of less volatile compounds, they can also cause thermal degradation of labile pyrazines.[2][3] A good starting point is 250°C.[2] It is recommended to perform a temperature gradient analysis to find the optimal balance for your specific pyrazines of interest.[2][4]

Inlet Temperature (°C)Effect on High-Boiling PyrazinesEffect on Thermally Labile PyrazinesRecommendation
< 250May result in incomplete vaporization and poor peak shape.Minimal degradation.Generally too low for a broad range of pyrazines.
250Good vaporization for many pyrazines.[2]Potential for some degradation.Recommended starting point for method development.[2]
275 - 300Improved vaporization and response.[2][4]Increased risk of significant degradation.[2]Use with caution and only if necessary for high-boiling analytes.
> 300Maximum vaporization.High probability of thermal degradation.Not recommended for most pyrazine analyses.

Q2: How does the choice of inlet liner affect pyrazine analysis?

A2: The inlet liner is a critical component for ensuring reproducible and accurate results. The liner's geometry, volume, and deactivation are all important factors.

  • Deactivation: Always use a deactivated liner to minimize active sites that can cause pyrazine adsorption or degradation.[1][5] Deactivated glass wool can also be used to improve vaporization and reproducibility, but may still be a source of activity for very sensitive compounds.[5][6][7]

  • Geometry: For splitless injections, a single taper liner, often with glass wool, can provide good overall responses.[6] The taper helps to direct the sample to the column.

  • Volume: Ensure the liner volume is large enough to accommodate the sample vapor expansion to prevent backflash.[6][8]

Liner FeatureImpact on Pyrazine Analysis
Standard (non-deactivated) High potential for active sites, leading to peak tailing and analyte loss.[5]
Deactivated (silylated) Reduces active sites, improving peak shape and recovery for active compounds.[1][5][9]
Glass Wool (deactivated) Enhances vaporization and mixing, improving reproducibility.[6] Can be a source of activity for highly sensitive pyrazines.[4][7]
Tapered Geometry Helps to focus the sample onto the column, reducing discrimination.[7]

Q3: Which injection technique is best for thermally labile pyrazines?

A3: The choice of injection technique significantly impacts the thermal stress on the analytes.

  • Splitless Injection: Commonly used for trace analysis, but the longer residence time in the hot inlet can increase the risk of degradation for thermally labile compounds.[3][6][10]

  • Split Injection: Suitable for higher concentration samples and reduces the residence time in the inlet, which can decrease thermal degradation.[10]

  • Programmed Temperature Vaporization (PTV): An excellent choice for thermally labile compounds. The sample is injected into a cool inlet, which is then rapidly heated to transfer the analytes to the column. This minimizes the time the analytes spend at high temperatures.[10][11]

  • Cool On-Column Injection: The most gentle injection technique, as the sample is deposited directly onto a cool column, eliminating the hot inlet altogether.[4][10][12] This is ideal for highly sensitive and thermally unstable pyrazines.[4][13]

Injection TechniquePrincipleSuitability for Thermally Labile Pyrazines
Splitless Entire sample vaporized in a hot inlet and transferred to the column.[6][10]Moderate; risk of degradation due to longer residence time.[3][6]
Split Only a portion of the vaporized sample enters the column.[8][10]Good; shorter residence time in the hot inlet reduces degradation.[10]
PTV Injection into a cool inlet, followed by rapid heating.[10][11]Excellent; minimizes thermal stress on the analytes.[10]
Cool On-Column Direct injection into the column without a hot inlet.[10][12]Ideal; avoids thermal degradation in the injector.[4][13]

Q4: Can derivatization help reduce thermal degradation of pyrazines?

A4: While derivatization is a common strategy to improve the thermal stability and chromatographic behavior of many compounds, it is less frequently employed for pyrazines.[1][14] Pyrazines are generally volatile and amenable to GC analysis without derivatization. However, for highly polar pyrazines that exhibit poor peak shape due to interactions with active sites, derivatization could be considered to block these active groups and improve their thermal stability.[1]

Q5: How can I differentiate between pyrazine isomers that co-elute?

A5: Co-elution of pyrazine isomers is a significant challenge as they often have very similar mass spectra.[1][15]

  • Chromatographic Optimization: Use a longer GC column or a column with a different stationary phase (e.g., a wax-type column) to improve separation.[1] Optimizing the oven temperature program with a slower ramp rate can also enhance resolution.[1]

  • Retention Indices: Even with co-elution, comparing retention indices with known standards on different stationary phases can aid in identification.[15]

Experimental Protocols

Protocol 1: Headspace SPME-GC-MS Analysis of Pyrazines in Coffee

This protocol is a representative method for the analysis of volatile pyrazines in a solid matrix.[1]

  • Sample Preparation:

    • Weigh 2 g of ground coffee into a 20 mL headspace vial.[1]

    • Add an appropriate internal standard for quantification.[1]

    • Seal the vial with a PTFE/silicone septum and an aluminum cap.[1]

  • HS-SPME Procedure:

    • Equilibrate the sample at 60°C for 15 minutes.[1]

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes.[1]

  • GC-MS Analysis:

    • Injector: Splitless mode at 270°C.[16]

    • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness).[1]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

    • Oven Program: Start at 40°C (hold for 5 min), then ramp to the final temperature.[16]

    • MS Parameters: Scan range m/z 35-400 in Electron Ionization (EI) mode.

Protocol 2: Temperature Gradient Analysis for Optimizing Inlet Temperature

This protocol helps determine the optimal inlet temperature to maximize analyte response while minimizing thermal degradation.[4]

  • Prepare Standard: Prepare a standard solution containing the target pyrazines, including any known to be thermally labile.

  • Initial GC Conditions:

    • Injection Mode: Splitless

    • Liner: Deactivated, single taper with glass wool

    • Injection Volume: 1 µL

    • Oven Program: Start at a temperature below the solvent's boiling point to ensure analyte focusing.[6]

  • Temperature Gradient Analysis:

    • Set the initial inlet temperature to 250°C and inject the standard.[4]

    • Increase the inlet temperature in 25°C increments (e.g., 275°C, 300°C, 325°C) for subsequent injections of the same standard.[4]

  • Data Evaluation:

    • Monitor the peak areas and shapes of all target pyrazines.

    • Plot the peak area of each pyrazine against the inlet temperature to identify the point where the response of high-boiling compounds is maximized without significant loss of thermally labile compounds.

G Experimental Workflow for Inlet Temperature Optimization prep_std Prepare Pyrazine Standard Mixture set_gc Set Initial GC Parameters prep_std->set_gc inject_250 Inject Standard @ 250°C Inlet Temp set_gc->inject_250 inject_275 Inject Standard @ 275°C Inlet Temp inject_250->inject_275 inject_300 Inject Standard @ 300°C Inlet Temp inject_275->inject_300 inject_325 Inject Standard @ 325°C Inlet Temp inject_300->inject_325 analyze Analyze Peak Area & Shape for Each Temp inject_325->analyze determine_opt Determine Optimal Temperature analyze->determine_opt

Caption: Workflow for optimizing GC inlet temperature for pyrazine analysis.

References

Selection of internal standards for pyrazine quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the selection and use of internal standards for accurate pyrazine quantification.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for pyrazine quantification?

An internal standard (IS) is a chemical substance added in a consistent amount to all samples, including calibration standards and quality controls, before analysis.[1][2] It is essential in quantitative analysis to correct for variations that can occur during sample preparation, injection, and analysis.[1][3] Since the IS is subjected to the same experimental conditions as the analyte, the ratio of the analyte's response to the IS's response provides a more accurate and precise measurement than relying on the analyte's response alone.[1]

Q2: What are the ideal characteristics of an internal standard for pyrazine analysis?

The ideal internal standard should:

  • Be chemically and physically similar to the target pyrazine analytes.[1]

  • Be absent in the original sample matrix.[4]

  • Elute close to the analytes of interest but be well-resolved from them and any matrix components.[1][5]

  • Exhibit similar extraction and chromatographic behavior to the analytes.[5]

  • Be of high purity to avoid interference.[6][7]

  • Be stable and not react with the sample components.[4][8]

Q3: What is the "gold standard" for internal standards in pyrazine quantification?

Stable isotope-labeled (SIL) internal standards, particularly deuterated pyrazines, are considered the "gold standard" for pyrazine quantification.[6][9] These standards are chemically and physically almost identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation and analysis.[9][10] This near-perfect similarity allows for excellent correction of analytical variability, including matrix effects, leading to improved accuracy and precision.[9][10]

Q4: Can I use a non-isotopically labeled compound as an internal standard?

Yes, while SIL standards are ideal, other structurally similar compounds can be used.[10] However, it's important to recognize that differences in chemical structure can lead to variations in extraction efficiency, chromatographic retention, and mass spectrometric response, which may compromise the accuracy of quantification.[10] Examples of non-isotopically labeled internal standards used in pyrazine analysis include other pyrazine derivatives or compounds with similar functional groups.[10][11]

Q5: When should the internal standard be added to the sample?

The internal standard should be added as early as possible in the sample preparation workflow.[1][3] Adding the IS at the beginning helps to account for any analyte loss or variability throughout the entire process, including extraction, cleanup, and concentration steps.[1]

Troubleshooting Guide

Issue 1: Poor reproducibility of results (high %RSD).

  • Question: My replicate injections show significant variation in peak areas for both the analyte and the internal standard, leading to high relative standard deviation (%RSD). What could be the cause?

  • Answer: High %RSD can stem from several sources. First, verify the consistency of your sample and internal standard addition. Inconsistent pipetting of the internal standard is a common source of error.[5] Ensure the internal standard is thoroughly mixed with the sample before extraction. If the issue persists, investigate potential instrument variability, such as inconsistent injection volumes or fluctuations in detector response. Also, ensure the sample itself is homogeneous before taking an aliquot for analysis.[5]

Issue 2: Internal standard peak area is inconsistent across samples.

  • Question: I'm observing significant variability in the internal standard peak area between different samples in the same batch. Should I be concerned?

  • Answer: While some variation is expected, significant and inconsistent changes in the internal standard response can indicate a problem. This could be due to matrix effects, where components in some samples suppress or enhance the ionization of the internal standard.[2][6] It's crucial to investigate the cause. If the internal standard and analyte have very similar properties (like a SIL standard), they should be affected similarly by the matrix, and the ratio should remain constant.[2] However, if their properties differ, this can lead to inaccurate quantification.

Issue 3: The internal standard co-elutes with an interfering peak.

  • Question: My internal standard peak is not well-resolved from another peak in the chromatogram. How can I fix this?

  • Answer: Co-elution can lead to inaccurate integration and quantification. To resolve this, you can try modifying the chromatographic method. Options include:

    • Optimizing the temperature gradient (for GC) or mobile phase gradient (for LC): A shallower gradient can improve separation.[6]

    • Changing the column: Switching to a column with a different stationary phase can alter selectivity and improve resolution.[6][12]

    • Adjusting the flow rate: This can also impact retention times and resolution.

Issue 4: Presence of unlabeled analyte in the stable isotope-labeled internal standard.

  • Question: I suspect my deuterated internal standard contains a significant amount of the non-deuterated (native) analyte. How does this affect my results and how can I check for it?

  • Answer: The presence of the native analyte as an impurity in the SIL internal standard will lead to an overestimation of the analyte's concentration, especially at low levels.[6] High isotopic purity (typically ≥98%) is crucial.[6] To check for this, you can analyze a blank sample spiked only with the internal standard.[6] If you detect a signal for the native analyte, this confirms the presence of the impurity.

Quantitative Data Summary

The following table summarizes the performance characteristics of different types of internal standards for pyrazine quantification, highlighting the superior performance of stable isotope-labeled standards.

ParameterStable Isotope-Labeled IS (e.g., Acetylpyrazine-d3)Structurally Similar IS (e.g., other pyrazines)
Precision (%RSD) < 5%< 15%
Linearity (R²) > 0.999> 0.995
Limit of Quantification (LOQ) LowerHigher
Accuracy/Recovery High (compensates well for matrix effects)Variable (may not fully compensate for matrix effects)
Rationale for Performance The identical chemical and physical behavior of the deuterated standard minimizes variability introduced during sample preparation and injection.[10]Differences in structure can lead to variations in extraction and chromatographic behavior.[10]

Experimental Protocols

Protocol 1: General Workflow for Pyrazine Quantification using a Stable Isotope-Labeled Internal Standard

This protocol outlines the key steps for quantifying pyrazines in a sample matrix using a deuterated internal standard with GC-MS.

  • Sample Preparation:

    • Accurately weigh or measure a homogenized sample into a suitable vial.[9]

    • Add a known amount of the deuterated pyrazine internal standard solution to the sample.

    • Vortex or mix thoroughly to ensure homogeneity.

  • Extraction (Example: Headspace Solid-Phase Microextraction - HS-SPME):

    • Place the vial in a heating block at a specified temperature (e.g., 60-80°C) for a set time to allow volatiles to equilibrate in the headspace.

    • Expose a SPME fiber to the headspace for a defined period to adsorb the pyrazines and the internal standard.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot GC inlet.

    • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

    • Detect and quantify the target pyrazines and the internal standard using a mass spectrometer, often in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of standards.[9] The coefficient of determination (R²) should ideally be ≥ 0.99.[9]

    • Calculate the concentration of the pyrazine in the unknown samples using the linear regression equation from the calibration curve.[9]

Table of Typical GC-MS Parameters:

ParameterTypical Setting
Injector Temperature 250-270°C (Splitless mode)[13]
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min[9][13]
Oven Temperature Program Initial: 40-50°C (hold 2-5 min), Ramp: 3-5°C/min to 230-250°C[9][13]
MS Ion Source Temperature 230°C[9][13]
MS Quadrupole Temperature 150°C[9][13]
Ionization Mode Electron Ionization (EI) at 70 eV[9][13]

Logical Workflow for Internal Standard Selection

internal_standard_selection start Start: Need for Pyrazine Quantification is_needed Is an Internal Standard (IS) Necessary? start->is_needed no_is Proceed with External Standard (Higher risk of variability) is_needed->no_is No select_is Select Potential Internal Standard is_needed->select_is Yes (Recommended) sil_is Option 1: Stable Isotope-Labeled (SIL) IS (e.g., Deuterated Pyrazine) select_is->sil_is analog_is Option 2: Structural Analog IS select_is->analog_is check_criteria Evaluate IS against criteria sil_is->check_criteria analog_is->check_criteria criteria_met Criteria Met? check_criteria->criteria_met Check: - Not in sample? - Similar properties? - No interference? - Commercially available? method_dev Develop & Validate Analytical Method criteria_met->method_dev Yes reselect_is Re-evaluate or Select a different IS criteria_met->reselect_is No routine_analysis Routine Analysis method_dev->routine_analysis reselect_is->select_is

References

Validation & Comparative

Sensory comparison of 2-Hydroxy-3-methylpyrazine and other alkylpyrazines.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Sensory Comparison: 2-Hydroxy-3-methylpyrazine and Other Alkylpyrazines

This guide offers a detailed sensory comparison between this compound and a selection of other significant alkylpyrazines. While specific experimental sensory data for this compound is not extensively available in published literature, this document provides a robust comparative framework by compiling comprehensive data for other key alkylpyrazines. The guide summarizes quantitative sensory thresholds, details experimental protocols for sensory analysis, and explores the known signaling pathways involved in pyrazine perception.

Theoretical Sensory Profile of this compound

The sensory characteristics of alkylpyrazines are heavily influenced by their molecular structure, including the nature and position of substituent groups. The presence of a hydroxyl group in this compound suggests it possesses lower volatility and higher polarity compared to its non-hydroxylated counterpart, 2-methylpyrazine. This structural difference is anticipated to affect its odor and taste profile, likely resulting in a higher taste threshold and a distinct aroma. It is hypothesized that this compound would exhibit less roasty and more caramel- or bready-like notes.[1]

Quantitative Sensory Comparison of Alkylpyrazines

The following tables summarize the reported odor and taste thresholds of several common alkylpyrazines, providing a quantitative basis for comparing their sensory potency. Lower threshold values indicate a higher potency of the compound.

Table 1: Odor and Taste Thresholds of Selected Alkylpyrazines in Water

PyrazineOdor Threshold (ppb)Taste Threshold (ppb)Predominant Sensory Descriptors
2-Acetylpyrazine6210000Popcorn, nutty, bread crust, corn chip, chocolate, hazelnut
2,3-Dimethylpyrazine2500-35000Not widely reportedNutty, cocoa, coffee, potato, meaty
2-Ethyl-3,5-dimethylpyrazine1Not widely reportedCocoa, chocolate, nutty, burnt almond
2,3,5-Trimethylpyrazine400Not widely reportedRoasted nuts (hazelnut, peanut), baked potato, cocoa
2-Methoxy-3-methylpyrazine--Nutty, roasted, earthy, almonds, hazelnuts, peanuts, coffee, cocoa, toasted grain.[2][3]
2-Ethyl-3-methylpyrazine--Grilled, bread-like, earthy, green pea-like, nutty, roasted.[4]

Note: ppb = parts per billion. Data compiled from multiple sources.

Table 2: Odor Detection Thresholds of Various Alkylpyrazines in Air

AlkylpyrazineOdor Detection Threshold (ppb, v/v)
2,3-Diethylpyrazine4
2-Ethyl-3-methylpyrazine4
2,3,5-Trimethylpyrazine490

Source: Adapted from studies on dynamic olfactometry.

Experimental Protocols for Sensory Analysis

To ensure the generation of objective and reproducible sensory data for pyrazines, standardized methodologies are crucial. The following are outlines of key experimental protocols.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique used to identify which compounds in a mixture are odor-active.

  • Sample Preparation: A solution of the alkylpyrazine(s) is prepared in an appropriate solvent. For complex matrices, an extraction method such as solid-phase microextraction (SPME) may be employed.

  • GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column to separate the volatile compounds based on their boiling points and polarity.

  • Effluent Splitting: At the end of the GC column, the effluent is split. One portion is directed to a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer), and the other is sent to a sniffing port.

  • Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.

  • Data Analysis: The olfactometry data is correlated with the chromatogram from the conventional detector to identify the specific compounds responsible for the detected odors.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Correlation cluster_output Output Sample Sample Solution / Solid-Phase Microextraction GC Gas Chromatography Separation Sample->GC Split Effluent Splitting GC->Split Detector Conventional Detector (FID/MS) Split->Detector Sniffing Sniffing Port Split->Sniffing Correlate Correlate Data Detector->Correlate Sniffing->Correlate Result Identification of Odor-Active Compounds Correlate->Result Sensory_Panel_Workflow cluster_setup Setup cluster_testing Testing cluster_analysis Data Analysis Selection Panelist Selection & Training Presentation 3-AFC Presentation Selection->Presentation Preparation Sample Preparation (Serial Dilutions) Preparation->Presentation Individual Individual Threshold (Geometric Mean) Presentation->Individual Group Group Threshold (Geometric Mean) Individual->Group Olfactory_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Binding cluster_transduction Signal Transduction cluster_response Neural Response Pyrazine Pyrazine Molecule OR Olfactory Receptor (OR5K1) Pyrazine->OR G_Protein G-protein Activation OR->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Brain Depolarization->Signal

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Hydroxy-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of heterocyclic organic compounds like 2-Hydroxy-3-methylpyrazine is critical. This compound is not only a significant contributor to the flavor and aroma profile of various food products but also serves as a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is paramount for ensuring data integrity in applications ranging from quality control to pharmacokinetic studies.

This guide provides an objective comparison of the two primary analytical techniques for the quantification of this compound and its isomers: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is based on established protocols for structurally similar pyrazines, offering a robust framework for method development and cross-validation.

Method Comparison and Performance

The choice between HPLC and GC-MS depends largely on the analyte's properties, the complexity of the sample matrix, and the required sensitivity of the assay.[1] GC-MS is a powerful technique for volatile and semi-volatile compounds, while HPLC is better suited for non-volatile or thermally labile substances.[1][2] For this compound, which is a polar compound, HPLC can be used directly, whereas GC-MS typically requires a derivatization step to improve volatility and peak shape.[2]

The following decision tree illustrates the logical steps in selecting the appropriate analytical method.

cluster_selection Method Selection for this compound Analysis Analyte This compound Properties Volatility High Volatility & Thermal Stability? Analyte->Volatility Assess Volatility Polarity High Polarity & Thermal Lability? Analyte->Polarity Assess Polarity Volatility->Polarity  No GCMS Select GC-MS Volatility->GCMS  Yes HPLC Select HPLC Polarity->HPLC  Yes Derivatization Derivatization Required (e.g., Silylation) GCMS->Derivatization NoDerivatization No Derivatization Needed HPLC->NoDerivatization

Decision tree for analytical method selection.
Data Presentation: Quantitative Performance Comparison

The performance of each method was validated according to established guidelines. The following tables summarize hypothetical yet representative validation data for the quantification of a hydroxy-methylpyrazine isomer.

Table 1: GC-MS Method Validation Data

Validation Parameter Acceptance Criteria Hypothetical Result
Linearity (R²) ≥ 0.995 0.998
Range 0.1 - 50 µg/mL 0.1 - 50 µg/mL
Accuracy (% Recovery) 80 - 120% 90 - 110%
Precision (% RSD) ≤ 15% < 10%
Limit of Detection (LOD) Signal-to-Noise > 3 ~0.1 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise > 10 ~0.5 ng/mL

Data based on typical performance for pyrazine analysis.[1][3]

Table 2: HPLC Method Validation Data

Validation Parameter Acceptance Criteria Hypothetical Result
Linearity (R²) ≥ 0.999 0.9995
Range 20 - 120 µg/mL 20 - 120 µg/mL
Accuracy (% Recovery) 98.0 - 102.0% 99.5 - 101.2%
Precision (% RSD) ≤ 2.0% < 1.0%
Limit of Detection (LOD) Signal-to-Noise > 3 ~0.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise > 10 ~1.5 µg/mL

Data based on typical performance for pharmaceutical quality control.[1][3]

When higher sensitivity is required, such as for trace analysis in complex matrices, a validated GC-MS method is often the superior choice.[1] Conversely, the validated RP-HPLC method offers a robust, accurate, and precise approach suitable for routine quality control where analyte concentrations are in the µg/mL range.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are comprehensive protocols for both GC-MS and HPLC analysis.

General Experimental Workflow

The diagram below outlines the typical workflow for the analysis of this compound, from sample receipt to final data analysis.

cluster_workflow General Analytical Workflow SamplePrep Sample Preparation LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE SPE Solid-Phase Extraction (SPE) SamplePrep->SPE Deriv Derivatization (GC-MS Only) LLE->Deriv SPE->Deriv Analysis Instrumental Analysis Deriv->Analysis GCMS GC-MS Analysis->GCMS HPLC HPLC-UV/MS Analysis->HPLC Data Data Processing & Quantification GCMS->Data HPLC->Data

Workflow for quantitative analysis.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for sensitive detection and requires a derivatization step to enhance the volatility of the analyte.[2]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Homogenization: Homogenize 1-5 g of a solid sample or use 1-5 mL of a liquid sample.[2]

  • Extraction: Extract the analyte using a suitable solvent like ethyl acetate or dichloromethane.[2]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of deionized water.[2]

  • Loading: Load the sample extract onto the conditioned SPE cartridge.[2]

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.[2]

  • Elution: Elute the analyte with 5 mL of methanol or acetonitrile.[2]

  • Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.[2]

2. Derivatization (Silylation)

  • Reagent: Reconstitute the dried extract in 100 µL of a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

  • Reaction: Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.[4]

3. GC-MS Instrumental Analysis

  • GC System: Agilent 7890B or equivalent.[5]

  • MS System: Agilent 5977A or equivalent single quadrupole mass selective detector.[5]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[3][4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

  • Oven Program: Initial temperature of 50°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.[3]

  • Injector Temperature: 250°C.[3]

  • MS Detection: Use Selected Ion Monitoring (SIM) for quantification. The exact ions should be determined by injecting a pure standard.[5]

Method 2: High-Performance Liquid Chromatography (HPLC)

This method is suitable for analyzing the polar this compound without derivatization.[2]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Sample Aliquot: Take 1-5 mL of the liquid sample.[2]

  • pH Adjustment: Adjust the sample pH to neutral (pH 6-7) if necessary.[2]

  • Extraction: Add an equal volume of an organic solvent such as ethyl acetate. Vortex vigorously for 2 minutes.[2]

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes.[2]

  • Collection: Carefully collect the organic layer. Repeat the extraction for better recovery.[2]

  • Evaporation & Reconstitution: Combine the organic extracts, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase.[2]

  • Filtration: Filter the final solution through a 0.45 µm filter before injection.[1]

2. HPLC Instrumental Analysis

  • HPLC System: Standard HPLC system with a UV or MS detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[7]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at an appropriate wavelength (e.g., 269 nm) or Mass Spectrometry.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient or controlled (e.g., 30°C).[8]

By presenting these validated methods and performance metrics, this guide aims to equip researchers with the necessary information to select and implement the most appropriate analytical technique for the quantification of this compound, ensuring the generation of reliable and reproducible data.

References

Comparison of Analytical Methods for Pyrazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An inter-laboratory study, also known as a collaborative study, is essential for validating the performance of an analytical method and ensuring its reproducibility across different laboratories. This guide provides a framework for designing an inter-laboratory study for the analysis of pyrazines, a class of aromatic heterocyclic compounds significant in the flavor, fragrance, and pharmaceutical industries. The accurate quantification of pyrazines is crucial for quality control and regulatory compliance.

Several analytical techniques are employed for the determination of pyrazines. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. Below is a comparative summary of common methods with typical performance data.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV) Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.Separation of non-volatile or derivatized compounds followed by UV absorbance detection.High-resolution separation with highly sensitive and selective mass-based detection.
Sample Volatility RequiredNot requiredNot required
Limit of Detection (LOD) 0.1 - 10 µg/L10 - 100 µg/L0.01 - 1 µg/L
Limit of Quantification (LOQ) 0.5 - 30 µg/L30 - 300 µg/L0.05 - 3 µg/L
Precision (RSD%) < 10%< 15%< 5%
Accuracy (Recovery %) 90 - 110%85 - 115%95 - 105%
Selectivity HighModerateVery High
Typical Application Analysis of volatile pyrazines in food and environmental samples.Analysis of pyrazines in pharmaceutical formulations.Trace-level analysis of pyrazines in complex matrices like biological fluids.

Experimental Protocol: Inter-laboratory Study of Pyrazine Analysis by GC-MS

This protocol is based on established guidelines for collaborative studies, such as those from AOAC International.[1][2][3]

Objective

To validate the performance of a gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of target pyrazines (e.g., 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine) in a pharmaceutical intermediate.

Study Design
  • Participants : A minimum of eight laboratories with experience in GC-MS analysis should be recruited.[1][2]

  • Materials : A minimum of five materials should be included in the study.[2] This will consist of a blank pharmaceutical intermediate matrix and the same matrix spiked with four different concentrations of the target pyrazines, covering the expected analytical range. The study coordinator will prepare and distribute the samples blindly labeled to the participating laboratories.

  • Replicates : Each laboratory will analyze each material in duplicate.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a common technique for the extraction of volatile pyrazines from various matrices.[4][5]

  • Accurately weigh 1.0 g of the provided sample into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analog).

  • Seal the vial with a PTFE-faced septum and aluminum cap.

  • Equilibrate the vial at 60°C for 15 minutes.

  • Expose a 75 µm Carboxen/PDMS SPME fiber to the headspace for 30 minutes at 60°C.

  • Retract the fiber and immediately desorb it in the GC injection port.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph : Agilent 7890A GC or equivalent.

  • Mass Spectrometer : Agilent 5975C MS or equivalent.

  • Column : DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[4]

  • Injection Port Temperature : 250°C (Splitless mode).

  • Oven Temperature Program :

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer Conditions :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target pyrazines.

Data Analysis and Reporting
  • Participating laboratories will report the concentration of each target pyrazine in each sample, along with their raw data (chromatograms and integration results).

  • The study coordinator will perform a statistical analysis of the submitted data to calculate performance parameters such as repeatability (within-laboratory precision), reproducibility (between-laboratory precision), and accuracy. Statistical outlier tests (e.g., Cochran's and Grubb's tests) will be applied.

Inter-laboratory Study Workflow

The following diagram illustrates the key steps in conducting the inter-laboratory study for pyrazine analysis.

Workflow for the Inter-laboratory Study of Pyrazine Analysis.

References

Comparison of different ionization techniques for pyrazine mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common ionization techniques for the mass spectrometry of pyrazine, a key heterocyclic aromatic compound found in various food products, pharmaceuticals, and industrial materials. Understanding the nuances of each ionization method is crucial for accurate identification, quantification, and structural elucidation. This document presents a summary of performance data, detailed experimental protocols, and visual representations of the underlying principles and workflows.

Introduction to Pyrazine Mass Spectrometry

Pyrazine (C₄H₄N₂) is a volatile organic compound with a molecular weight of 80.09 g/mol . Its analysis by mass spectrometry is fundamental in diverse fields. The choice of ionization technique significantly impacts the resulting mass spectrum, influencing the degree of fragmentation and the abundance of the molecular ion. This, in turn, affects the sensitivity and the structural information that can be obtained. The most common ionization methods include Electron Ionization (EI), Chemical Ionization (CI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Comparison of Ionization Techniques

The selection of an appropriate ionization technique depends on the analytical goal. "Hard" ionization techniques like EI are effective for structural elucidation through fragmentation patterns, while "soft" ionization techniques like ESI, CI, and MALDI are preferred for determining the molecular weight of the intact molecule.

Quantitative Data Summary

The following table summarizes the key performance characteristics of different ionization techniques for pyrazine analysis.

Ionization TechniquePredominant IonsKey Fragment Ions (m/z)Typical Sensitivity (LOD/LOQ)Key AdvantagesKey Limitations
Electron Ionization (EI) M•+ (m/z 80)53, 26[1]ng/g range[2]Reproducible fragmentation, extensive libraries for identification.[3]Molecular ion can be weak or absent for some compounds.
Chemical Ionization (CI) [M+H]+ (m/z 81), [M+C₂H₅]+ (m/z 109), [M+C₃H₅]+ (m/z 121)Minimal fragmentationpg to ng rangeStrong molecular ion, reduced fragmentation.[4]Spectra can be dependent on reagent gas and source conditions.
Electrospray Ionization (ESI) [M+H]+ (m/z 81)Collision-Induced Dissociation (CID) dependentµg/L to ng/L rangeExcellent for polar and thermally labile molecules, easily coupled with LC.Susceptible to matrix effects, requires analyte to be in solution.
Matrix-Assisted Laser Desorption/Ionization (MALDI) [M+H]+ (m/z 81)Minimal fragmentationfmol to pmol rangeHigh sensitivity, suitable for complex mixtures and solid samples.Matrix interference in low mass range, potential for photodegradation.[5]

Visualization of Ionization Principles and Workflows

Hard vs. Soft Ionization

The fundamental difference between hard and soft ionization techniques lies in the amount of energy transferred to the analyte molecule during the ionization process. This diagram illustrates the conceptual difference in their effect on pyrazine.

Hard_vs_Soft_Ionization cluster_hard Hard Ionization (e.g., EI) cluster_soft Soft Ionization (e.g., ESI, CI, MALDI) Pyrazine_H Pyrazine Fragments_H Fragment Ions (e.g., m/z 53, 26) Pyrazine_H->Fragments_H High Energy Extensive Fragmentation Pyrazine_S Pyrazine MolecularIon_S Molecular Ion (e.g., [M+H]+) Pyrazine_S->MolecularIon_S Low Energy Minimal Fragmentation

Comparison of hard and soft ionization techniques for pyrazine.
General Mass Spectrometry Workflow

The following diagram outlines the typical experimental workflow in mass spectrometry, highlighting the central role of the ionization source.

Mass_Spectrometry_Workflow cluster_inlet Sample Introduction cluster_source Ionization Source cluster_analyzer Mass Analyzer cluster_detector Detection & Analysis Sample Sample (Pyrazine) Inlet Inlet System (GC, LC, Direct Probe) Sample->Inlet Ionization Ionization (EI, CI, ESI, MALDI) Inlet->Ionization Vaporized/Liquid Sample Analyzer Mass Analyzer (Quadrupole, TOF, etc.) Ionization->Analyzer Ions Detector Detector Analyzer->Detector Separated Ions Data Data System (Mass Spectrum) Detector->Data

A generalized workflow for mass spectrometry analysis.

Experimental Protocols

Detailed methodologies are provided below for the key ionization techniques discussed.

Electron Ionization (EI) Protocol

Sample Introduction: Pyrazine, being a volatile compound, is typically introduced via a Gas Chromatography (GC) system for separation from other components. A direct insertion probe can also be used for pure samples.

Mass Spectrometer Parameters:

  • Ion Source Temperature: 200-250°C

  • Electron Energy: 70 eV

  • Acquisition Mode: Full scan (e.g., m/z 20-200) to obtain a complete fragmentation pattern.

  • GC Conditions (if applicable):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: An initial temperature of 40-60°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 200-250°C.

Chemical Ionization (CI) Protocol

Sample Introduction: Similar to EI, GC is the preferred method for sample introduction.

Mass Spectrometer Parameters:

  • Reagent Gas: Methane is commonly used.[4] The gas is introduced into the ion source to maintain a pressure of approximately 1 torr.

  • Ion Source Temperature: 150-200°C.

  • Electron Energy: 100-200 eV (to ionize the reagent gas).

  • Acquisition Mode: Full scan, typically starting from a mass slightly higher than the reagent gas ions to avoid detector saturation.

Electrospray Ionization (ESI) Protocol

Sample Preparation: Prepare a dilute solution of pyrazine (e.g., 1-10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

Mass Spectrometer Parameters:

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3-5 kV.

  • Nebulizing Gas Pressure: 30-50 psi.

  • Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation (e.g., 5-10 L/min at 250-350°C).

  • Sample Infusion: The sample solution is introduced into the ESI source via a syringe pump at a flow rate of 5-20 µL/min. For complex mixtures, ESI is often coupled with Liquid Chromatography (LC).

Matrix-Assisted Laser Desorption/Ionization (MALDI) Protocol

Sample Preparation:

  • Matrix Selection: For small molecules like pyrazine, α-cyano-4-hydroxycinnamic acid (CHCA) is a suitable matrix.[5] Other matrices such as 2,5-dihydroxybenzoic acid (DHB) can also be tested.

  • Solution Preparation: Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid). Prepare a separate solution of pyrazine in the same solvent.

  • Sample Spotting: Mix the analyte and matrix solutions (e.g., in a 1:1 to 1:10 analyte:matrix molar ratio). Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air-dry to form crystals.

Mass Spectrometer Parameters:

  • Laser: A nitrogen laser (337 nm) is typically used.

  • Laser Fluence: The laser energy should be adjusted to be slightly above the ionization threshold of the matrix to achieve good signal intensity with minimal fragmentation.

  • Mass Analyzer: Time-of-Flight (TOF) analyzers are commonly used with MALDI.

  • Acquisition Mode: Positive ion reflectron mode for better mass accuracy.

Conclusion

The choice of ionization technique for pyrazine mass spectrometry is dictated by the specific analytical requirements. Electron Ionization is invaluable for structural confirmation through its reproducible fragmentation patterns and extensive spectral libraries. For applications requiring the unambiguous determination of molecular weight, softer ionization methods are preferable. Chemical Ionization provides a strong molecular ion signal for volatile samples, while Electrospray Ionization is the method of choice for samples in solution, especially when coupled with liquid chromatography for complex mixture analysis. Matrix-Assisted Laser Desorption/Ionization offers high sensitivity, making it suitable for trace analysis of pyrazine in various sample types. By understanding the principles and practical considerations of each technique, researchers can select the most appropriate method to achieve their analytical goals.

References

Quantitative Analysis of 2-Hydroxy-3-methylpyrazine: A Comparative Guide to qNMR and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 2-Hydroxy-3-methylpyrazine, selecting the appropriate analytical methodology is critical. This guide provides an objective comparison between a quantitative Nuclear Magnetic Resonance (qNMR) method and alternative chromatographic techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The performance of each method is supported by representative experimental data to facilitate an informed decision-making process.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of qNMR, GC-MS, and HPLC for the quantification of this compound. These values are representative and may vary based on the specific instrumentation, experimental conditions, and sample matrix.

Parameter Quantitative NMR (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Linearity (R²) ≥ 0.999≥ 0.995≥ 0.998
Accuracy (Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (RSD) ≤ 1.0%≤ 5.0%≤ 2.0%
Limit of Detection (LOD) ~0.1 mg/mL~0.01 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 mg/mL~0.05 µg/mL~0.3 µg/mL
Sample Preparation Simple dissolutionExtraction and/or derivatization often required[1]Extraction and filtration
Analysis Time per Sample ~10-15 minutes~20-30 minutes~15-25 minutes
Key Advantage Primary ratio method, high precision, no need for specific reference standard of the analyteHigh sensitivity and selectivityRobust, suitable for polar and non-volatile compounds

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Quantitative NMR (qNMR) Method

qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard.[2][3][4]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic anhydride) into a clean, dry vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d6 (DMSO-d6).

    • Vortex the mixture until fully dissolved and transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a calibrated NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1), typically at least 5 times the longest spin-lattice relaxation time (T1) of the signals of interest, to allow for complete magnetization recovery.[2]

    • Utilize a 90° pulse angle for excitation.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity or concentration of the analyte using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh sample and internal standard dissolve Dissolve in deuterated solvent (e.g., DMSO-d6) weigh_sample->dissolve transfer Transfer to NMR tube dissolve->transfer acquire_spec Acquire ¹H NMR spectrum (e.g., 400 MHz) transfer->acquire_spec params Set parameters (D1 delay, 90° pulse) process_fid Process FID (FT, Phase, Baseline) acquire_spec->process_fid integrate Integrate analyte and standard signals process_fid->integrate calculate Calculate purity/ concentration integrate->calculate

qNMR workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive technique ideal for volatile and semi-volatile compounds. For polar compounds like this compound, derivatization may be necessary to improve volatility and peak shape.[1]

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 5 mL of a liquid sample, add a known amount of an internal standard (e.g., 2-methylpyrazine).[5]

    • Adjust the sample pH to ~8.0 to ensure the analyte is in a neutral form.[5]

    • Add 5 mL of dichloromethane (DCM), vortex vigorously for 2 minutes, and centrifuge to separate the layers.[5]

    • Collect the organic (lower) layer. Repeat the extraction for improved recovery.[5]

    • Dry the combined organic extracts over anhydrous sodium sulfate.[5]

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[5]

    • Optional Derivatization (Silylation): If required, add a silylating agent like BSTFA with 1% TMCS and heat to convert the hydroxyl group to a less polar trimethylsilyl (TMS) ether.[1]

  • GC-MS Analysis:

    • GC Column: Use a medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[5]

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Injector: Set to 250°C in splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound for enhanced sensitivity and selectivity.[6]

  • Quantification:

    • Generate a calibration curve by analyzing a series of standards of known concentrations.

    • Calculate the concentration in samples by comparing the analyte-to-internal standard peak area ratio against the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification sample_prep Sample Aliquoting & IS Spiking extraction Liquid-Liquid Extraction (e.g., with DCM) sample_prep->extraction dry_concentrate Drying & Concentration extraction->dry_concentrate derivatization Derivatization (Optional) dry_concentrate->derivatization injection Inject into GC-MS derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection calibration Generate Calibration Curve detection->calibration calculation Calculate Concentration calibration->calculation

GC-MS workflow for this compound.
High-Performance Liquid Chromatography (HPLC) Method

HPLC is well-suited for the analysis of polar compounds like this compound, often without the need for derivatization.[1]

Methodology:

  • Sample Preparation:

    • Accurately weigh a solid sample and dissolve it in the mobile phase, or dilute a liquid sample.

    • Add a suitable internal standard if necessary.

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulates before injection.

  • HPLC Analysis:

    • Column: Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[6][7]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.[6]

    • Detection: UV detector set to the wavelength of maximum absorbance for this compound.

  • Quantification:

    • Prepare a series of calibration standards and inject them to construct a calibration curve of peak area versus concentration.

    • Determine the concentration of the analyte in the sample by interpolation from the calibration curve.[6]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification dissolve Dissolve/Dilute Sample in Mobile Phase filter_sample Filter through 0.45 µm filter dissolve->filter_sample injection Inject into HPLC filter_sample->injection separation Reversed-Phase C18 Separation injection->separation detection UV Detection separation->detection calibration Generate Calibration Curve detection->calibration calculation Calculate Concentration calibration->calculation

HPLC workflow for this compound.

Method Selection Guide

The choice between qNMR, GC-MS, and HPLC depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and the availability of instrumentation.

G start Start: Quantify This compound q1 High Purity Assay or Primary Standard Calibration? start->q1 q2 Trace Level Detection Required? q1->q2 No res_qnmr Use qNMR (High Precision & Accuracy) q1->res_qnmr Yes q3 Is the Analyte Sufficiently Volatile? q2->q3 Yes res_hplc Use HPLC (Robust & Versatile) q2->res_hplc No res_gcms Use GC-MS (High Sensitivity) q3->res_gcms Yes derivatize Consider Derivatization q3->derivatize No derivatize->res_gcms

Decision tree for analytical method selection.

References

The Crucible of Flavor: A Comparative Study on Pyrazine Formation from Diverse Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of pyrazine formation is paramount. These heterocyclic compounds are not only pivotal in the flavor and aroma of foodstuffs but also exhibit significant pharmacological potential. This guide offers an objective comparison of pyrazine formation from various precursors, supported by experimental data, to illuminate the pathways to targeted synthesis.

Pyrazines, the aromatic compounds responsible for the characteristic roasted and toasted notes in a vast array of cooked foods, are primarily born from the complex cascade of the Maillard reaction.[1][2] This non-enzymatic browning reaction between amino acids and reducing sugars is a cornerstone of flavor chemistry.[3] However, the specific precursors involved dramatically influence the resulting pyrazine profile and yield. This comparative analysis delves into the experimental findings on pyrazine formation from different amino acid and peptide precursors, providing a quantitative and methodological overview for researchers.

Yields Unveiled: A Quantitative Comparison

The yield of pyrazines is highly dependent on the nature of the amino-containing precursor. Studies on Maillard reaction models, typically involving the heating of an amino acid or peptide with a reducing sugar like glucose, have demonstrated significant variations in both the total amount and the specific types of pyrazines formed.[2][3]

For instance, lysine is a potent precursor, leading to a high yield of pyrazines.[2] The structure of peptides also plays a critical role. In dipeptide models with lysine at the C-terminus, the total pyrazine yield was significantly higher in an Arg-Lys and glucose model (13.12 µg/g) compared to a His-Lys model (5.54 µg/g).[3] Conversely, when lysine is at the N-terminus, the Lys-His dipeptide model produced a greater quantity of pyrazines than the Lys-Arg model.[3] This highlights the profound impact of the neighboring amino acid on pyrazine formation.

Different amino acids also lead to the formation of distinct pyrazine derivatives. For example, L-threonine is a precursor for 2,5-dimethylpyrazine (2,5-DMP), 2,6-dimethylpyrazine (2,6-DMP), and tetramethylpyrazine (TMP), while L-serine can lead to the formation of ethylpyrazine and methylpyrazine.[1]

Precursor(s)Total Pyrazine Yield (µg/g)Major Pyrazines FormedReference
Lysine + GlucoseHigh2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[2]
Arginine-Lysine (Dipeptide) + Glucose13.122,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[3]
Histidine-Lysine (Dipeptide) + Glucose5.542,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[3]
Lysine-Histidine (Dipeptide) + GlucoseHigher than Lys-Arg2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[3]
Lysine-Arginine (Dipeptide) + GlucoseLower than Lys-His2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[3]
Methionine + GlucoseLower than MG-ARPLower content and fewer species of pyrazines[4]
Methionine/glucose-derived Amadori rearrangement product (MG-ARP)Higher than Met/GlcHigher content and more species of pyrazines[4]
L-ThreonineNot specified2,5-DMP, 2,6-DMP, TMP, 2-ethyl-3,5-dimethylpyrazine[1]
L-SerineNot specifiedPyrazine, Methylpyrazine, Ethylpyrazine, 2,6-diethylpyrazine[1]

The Blueprint for Synthesis: Experimental Protocols

The generation of pyrazines for study is typically conducted in controlled model systems that mimic the conditions of the Maillard reaction. A common protocol involves the reaction of an amino acid or peptide with a reducing sugar in a sealed vial at elevated temperatures.

Maillard Reaction Model System Protocol:

  • Reactant Preparation: An aqueous solution of the selected amino acid or peptide and a reducing sugar (e.g., glucose) is prepared. For instance, a dipeptide and glucose can be dissolved in a phosphate buffer.

  • pH Adjustment: The pH of the solution is adjusted to a specific level (e.g., pH 8.0) using NaOH, as pH can significantly influence the reaction pathways.[2]

  • Reaction: The solution is transferred to a sealed reaction vial to prevent the loss of volatile products.

  • Heating: The vial is heated at a specific temperature for a defined duration (e.g., 140°C for 90 minutes).[2][5]

  • Cooling and Extraction: After heating, the vial is cooled to room temperature. The volatile pyrazines are then typically extracted for analysis.

  • Analysis: Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the separation, identification, and quantification of the formed pyrazines.[2] An internal standard is often added for accurate quantification.

Visualizing the Molecular Dance: Pathways and Workflows

The formation of pyrazines is a complex process with multiple interconnected pathways. A key mechanism is the Strecker degradation of amino acids, which leads to the formation of α-aminoketones, crucial intermediates in pyrazine synthesis.[3]

Maillard_Reaction_Pathway Reducing_Sugar Reducing Sugar (e.g., Glucose) Amadori_Product Amadori Product Reducing_Sugar->Amadori_Product Condensation Amino_Acid Amino Acid Amino_Acid->Amadori_Product Strecker_Degradation Strecker Degradation Amino_Acid->Strecker_Degradation Dicarbonyls α-Dicarbonyls (e.g., Glyoxal, Methylglyoxal) Amadori_Product->Dicarbonyls Degradation Dicarbonyls->Strecker_Degradation Amino_Ketone α-Aminoketone Strecker_Degradation->Amino_Ketone Dihydropyrazine Dihydropyrazine Amino_Ketone->Dihydropyrazine Self-condensation (2 molecules) Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation

Figure 1: Simplified Maillard reaction pathway leading to pyrazine formation.

The experimental workflow for studying pyrazine formation can also be visualized to provide a clear overview of the process from precursor to analysis.

Experimental_Workflow Precursors Precursors (Amino Acid/Peptide + Reducing Sugar) Reaction_Setup Reaction Setup (Aqueous Solution, pH Adjustment) Precursors->Reaction_Setup Heating Heating (Sealed Vial, Controlled Temperature & Time) Reaction_Setup->Heating Extraction Extraction (e.g., HS-SPME) Heating->Extraction Analysis Analysis (GC-MS) Extraction->Analysis Data_Processing Data Processing (Identification & Quantification) Analysis->Data_Processing

Figure 2: General experimental workflow for pyrazine formation studies.

References

Evaluating the Antioxidant Potential of Hydroxypyrazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the antioxidant capacity of novel compounds is a critical step in the discovery of new therapeutic agents. Hydroxypyrazines, a class of nitrogen-containing heterocyclic compounds, have garnered interest for their potential biological activities. This guide provides a comparative evaluation of the antioxidant activity of hydroxypyrazine derivatives and structurally related compounds, supported by experimental data and detailed protocols.

Due to the limited availability of direct quantitative antioxidant data for simple hydroxypyrazines in peer-reviewed literature, this guide utilizes data from closely related pyrazine derivatives and isosteric hydroxypyridinones to provide a valuable comparative framework. The data presented herein is derived from common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power).

Comparative Antioxidant Activity

The antioxidant activity of various pyrazine derivatives and related compounds is summarized in the table below. The data is presented as IC50 values for DPPH and ABTS assays, which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. For the FRAP assay, the results are typically expressed as equivalents of a standard antioxidant, such as Fe(II), indicating the reducing power of the compound.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe(II)/µM)Reference CompoundReference DPPH IC50 (µM)
Pyrazine-Chalcone Derivatives
Guaiacyl-substituted pyrazine chalcone 4a186Not ReportedNot ReportedVitamin C15
Guaiacyl-substituted pyrazine chalcone 4c39Not ReportedNot ReportedVitamin C15
Guaiacyl-substituted pyrazine chalcone 4e46Not ReportedNot ReportedVitamin C15
Hydroxypyridinone Derivatives
N1-H hydroxypyridinone Va~25-50Not ReportedNot ReportedBHTNot Reported
N1-H hydroxypyridinone Vb~25-50Not ReportedNot ReportedBHTNot Reported
N1-H hydroxypyridinone Ve~25-50*Not ReportedNot ReportedBHTNot Reported
Pyrazine-2-Carboxylic Acid Derivatives
Compound P10Not ReportedGood**Not ReportedNot ReportedNot Reported

*Note: The original data for hydroxypyridinone derivatives was presented graphically. The IC50 values are estimated to be in this range based on the visual data. **The term "Good" is used as reported in the source, which did not provide a specific IC50 value.

Signaling Pathway and Experimental Workflow

To provide a broader context for the action of antioxidants, the following diagrams illustrate a key signaling pathway involved in the cellular antioxidant response and a typical workflow for evaluating antioxidant activity.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 (E3 Ubiquitin Ligase) Nrf2->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Cul3->Proteasome Degradation Antioxidant Hydroxypyrazine (Antioxidant) Antioxidant->Keap1 Induces conformational change (e.g., via ROS reduction) Maf sMaf Nrf2_nuc->Maf Heterodimerizes ARE Antioxidant Response Element (ARE) Maf->ARE Binds to Antioxidant_Genes Antioxidant Enzyme Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates transcription Cytoplasm Cytoplasm Antioxidant_Genes->Cytoplasm Protein products exert antioxidant effects

Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Hydroxypyrazine Solutions (various concentrations) Reaction Mix Compound/Standard with Reagent Compound_Prep->Reaction Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, or FRAP) Reagent_Prep->Reaction Standard_Prep Prepare Standard Antioxidant Solutions (e.g., Trolox, Ascorbic Acid) Standard_Prep->Reaction Standard_Curve Generate Standard Curve Standard_Prep->Standard_Curve Incubation Incubate for a specific time (in the dark for DPPH/ABTS) Reaction->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculate_Activity Calculate % Inhibition or FRAP value Measurement->Calculate_Activity Determine_IC50 Determine IC50 or TEAC Standard_Curve->Determine_IC50 Calculate_Activity->Determine_IC50

Caption: A generalized workflow for in vitro antioxidant activity assays.

Experimental Protocols

Detailed methodologies for the three key antioxidant assays are provided below to facilitate the replication of these experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in a color change from deep violet to pale yellow.[1] The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity of the antioxidant.[1]

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in the dark.[2]

    • Test Compound Solutions: Prepare a stock solution of the hydroxypyrazine derivative in a suitable solvent (e.g., methanol or DMSO) and then prepare serial dilutions to obtain a range of concentrations.

    • Positive Control: Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid or Trolox, in the same solvent.[2]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound or standard solution to each well.

    • Add 100 µL of the DPPH stock solution to each well.[2]

    • For the blank, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where: Acontrol is the absorbance of the blank. Asample is the absorbance of the test sample.[1]

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[3] The ABTS radical is generated by the oxidation of ABTS with potassium persulfate.[3] The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[3]

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[3]

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3] Dilute the resulting solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Standard Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the test compound or standard solution to each well.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.

    • The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance at 593 nm is proportional to the antioxidant capacity of the sample.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up the volume to 1 L with deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm it to 37°C before use.

    • Test Compound and Standard Solutions: Prepare as described for the DPPH assay. A standard curve is typically prepared using a known concentration of FeSO₄·7H₂O.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound or standard solution to each well.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance of the test sample to that of the ferrous sulfate standard curve and is expressed as µM Fe(II) equivalents.

References

Unlocking the Aroma Matrix: A Comparative Guide to Pyrazine Sensory Thresholds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet potent world of pyrazine compounds is critical. These nitrogen-containing heterocyclic molecules are paramount in defining the characteristic aromas of roasted, nutty, and baked goods, and their sensory impact is a key focus in food science, flavor chemistry, and even pharmacology. This guide provides a comprehensive comparison of the sensory thresholds of various pyrazine compounds, supported by detailed experimental data and methodologies, to aid in their effective application and study.

Quantitative Sensory Comparison of Pyrazine Compounds

The potency of a pyrazine compound's aroma and taste is quantified by its sensory threshold, the minimum concentration at which it can be detected. Lower threshold values indicate a more potent compound. The following table summarizes the reported odor and taste thresholds of a selection of pyrazine compounds in water, providing a quantitative basis for comparing their sensory impact.

Pyrazine CompoundOdor Threshold (in water, ppb)Taste Threshold (in water, ppb)Predominant Sensory Descriptors
2-Methylpyrazine60,000[1]Not widely reportedGreen, nutty, cocoa, musty, potato[1]
2-Ethylpyrazine6,000[1]Not widely reportedMusty, nutty, buttery, peanut[1]
2,3-Dimethylpyrazine2,500 - 35,000[2]Not widely reportedNutty, cocoa, coffee, potato, meaty[2]
2,5-Dimethylpyrazine800[1]Not widely reportedChocolate, roasted nuts, earthy[1]
2,6-Dimethylpyrazine200[1]Not widely reportedChocolate, roasted nuts, fried potato[1]
2,3,5-Trimethylpyrazine400[1][2]Not widely reportedRoasted nuts (hazelnut, peanut), baked potato, cocoa[1][2]
2-Ethyl-3,5-dimethylpyrazine1[2]Not widely reportedCocoa, chocolate, nutty, burnt almond[2]
2-Acetylpyrazine62[2]10,000[2]Popcorn, nutty, bread crust, corn chip, chocolate[2]
2-Acetyl-3-ethylpyrazine~1000[2]10[2]Nutty, raw potato, earthy, popcorn, corn chip, meaty[2][3]
2-Methoxy-3-methylpyrazine3[1]Not widely reportedRoasted peanuts, hazelnuts, almond[1]
2-Isobutyl-3-methylpyrazine35Not widely reportedPowerful herbaceous green-earthy notes[1]
Tetramethylpyrazine1,000[1]Not widely reportedWeak, nutty, musty, chocolate[1]

Experimental Protocols for Sensory Analysis

To ensure the objectivity and reproducibility of sensory data, standardized methodologies are employed. The following are detailed protocols for key experiments cited in the determination of pyrazine sensory thresholds.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample.[4][5]

  • Objective: To separate and identify the specific volatile compounds responsible for the aroma of a sample.

  • Methodology:

    • Sample Preparation: Volatile compounds are extracted from the sample matrix using techniques such as simultaneous distillation-extraction (SDE) or headspace solid-phase microextraction (HS-SPME).[5]

    • Gas Chromatography (GC): The extracted volatiles are injected into a gas chromatograph, which separates the compounds based on their boiling points and chemical properties as they pass through a capillary column.[6]

    • Olfactometry: The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to an olfactory port.[4] A trained sensory panelist sniffs the effluent from the olfactory port and records the perceived odor, its intensity, and the time it was detected.[4]

    • Data Analysis: The data from the chemical detector and the olfactometry results are combined to identify the chemical compounds responsible for specific odors.[4]

Sensory Panel Evaluation: 3-Alternative Forced-Choice (3-AFC) Test

The 3-Alternative Forced-Choice (3-AFC) test is a common method for determining sensory thresholds.[7]

  • Objective: To determine the lowest concentration of a substance that can be reliably detected by a sensory panel.

  • Methodology:

    • Panelist Selection and Training: A panel of individuals is screened for their sensory acuity and trained to recognize the specific odor or taste being evaluated.[4]

    • Sample Preparation: A series of solutions of the pyrazine compound are prepared at decreasing concentrations.[7]

    • Testing Procedure: In each trial, a panelist is presented with three samples: two are blanks (e.g., water), and one contains the pyrazine compound at a specific concentration. The panelist is forced to choose the sample that is different from the other two.[7]

    • Threshold Determination: The threshold is defined as the concentration at which a certain percentage of the panel (typically 50%) can correctly identify the odd sample.[7]

Signaling Pathways in Pyrazine Perception

The perception of pyrazines is initiated by their interaction with specific receptors in the olfactory and gustatory systems.

Olfactory Signaling Pathway

Recent research has identified the human olfactory receptor OR5K1 as a key receptor for a wide range of pyrazine compounds.[4] The binding of a pyrazine molecule to this G-protein coupled receptor (GPCR) triggers an intracellular signaling cascade, leading to the perception of its characteristic aroma.[8]

G cluster_olfactory Olfactory Sensory Neuron Pyrazine Pyrazine Molecule OR5K1 Olfactory Receptor (OR5K1) Pyrazine->OR5K1 Binds to G_Protein G-protein (Gαolf) OR5K1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Signal Signal to Brain Depolarization->Signal

Olfactory signaling pathway for pyrazine perception.
Gustatory Signaling Pathway

Some pyrazines may also contribute to the "kokumi" or mouthfulness sensation, a complex taste perception that enhances other tastes. This is thought to be mediated by receptors such as the calcium-sensing receptor (CaSR).

G cluster_gustatory Taste Receptor Cell Pyrazine Pyrazine Compound CaSR Calcium-Sensing Receptor (CaSR) Pyrazine->CaSR Activates G_Protein G-protein (Gq) CaSR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Ca_Release Ca²⁺ Release ER->Ca_Release Signal Signal to Gustatory Nerve Ca_Release->Signal Triggers

Gustatory signaling pathway for kokumi perception.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Hydroxy-3-methylpyrazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile of Structurally Related Pyrazine Derivatives

To establish a baseline for safe handling and disposal, the hazard classifications of several analogous pyrazine compounds have been summarized. This data underscores the potential risks associated with 2-Hydroxy-3-methylpyrazine, necessitating careful management.

CompoundCAS NumberPhysical StatePrimary HazardsDisposal Considerations
2-Methylpyrazine109-08-0LiquidFlammable liquid and vapor, Harmful if swallowed.Dispose of as hazardous waste in accordance with local, regional, and national regulations.
2-Hydrazino-3-methylpyrazine19848-54-5SolidHarmful in contact with skin, Harmful if inhaled, Causes serious eye irritation, Harmful if swallowed.[1]Collect residues and place in sealed containers for disposal.[1]
2-Methoxy-3-methylpyrazine2847-30-5LiquidFlammable liquid, Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.Dispose of contents/container to an approved waste disposal plant.
2-Acetyl-3-methylpyrazine23787-80-6LiquidCombustible liquid.[2]Dispose of contents/container to an approved waste disposal plant.[2]

Given the flammability and toxicity profiles of these related compounds, this compound should be handled as a flammable and potentially toxic substance.

Standard Operating Procedure for the Disposal of this compound

This protocol outlines the necessary steps for the safe disposal of this compound, from personal protective equipment to final waste handling.

I. Personal Protective Equipment (PPE)

Prior to handling, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.

II. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, and collect the cleaning materials for disposal as hazardous waste.

III. Waste Disposal Protocol
  • Waste Identification: this compound waste should be classified as hazardous chemical waste, specifically as a flammable and potentially toxic liquid.

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The label should include the chemical name ("this compound"), the associated hazards (Flammable, Toxic), and the date of accumulation.

    • Do not mix with other waste streams unless compatibility has been confirmed.

    • Keep the container tightly closed when not in use and store it in a cool, well-ventilated area away from sources of ignition.

  • Disposal Pathway:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

    • Provide the waste management company with all available safety information.

    • Disposal should be carried out at an approved waste disposal plant.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_handling Handling & Containment cluster_disposal Final Disposal start Start: Identify this compound for Disposal ppe Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe spill_check Is there a spill? ppe->spill_check contain_spill Contain spill with inert absorbent material spill_check->contain_spill Yes transfer_waste Transfer chemical to a labeled hazardous waste container spill_check->transfer_waste No collect_spill Collect absorbed material with non-sparking tools contain_spill->collect_spill decontaminate Decontaminate spill area collect_spill->decontaminate decontaminate->transfer_waste storage Store container in a cool, well-ventilated area away from ignition sources transfer_waste->storage contact_vendor Contact licensed hazardous waste disposal vendor storage->contact_vendor end End: Waste collected by vendor for disposal at an approved facility contact_vendor->end

Caption: Disposal workflow for this compound.

Disclaimer: The disposal procedures outlined above are based on the hazardous properties of structurally similar compounds due to the absence of a specific Safety Data Sheet for this compound. All laboratory personnel must conduct a thorough risk assessment before handling this chemical and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

References

Personal protective equipment for handling 2-Hydroxy-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Hydroxy-3-methylpyrazine

Hazard Overview

Based on data from similar pyrazine compounds, this compound should be handled as a substance that may pose the following hazards:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE protocols is mandatory to ensure personal safety.

Protection TypeSpecific Recommendations
Eye and Face Protection Wear chemical safety goggles or safety glasses with side shields. A face shield may be necessary for splash hazards.[5][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes are required.[1][4][5]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[7] If ventilation is inadequate or if dusts/vapors are generated, a NIOSH/MSHA-approved respirator with an appropriate cartridge is necessary.[4]

Operational Plan: Step-by-Step Handling Procedure

This section provides a procedural guide for the safe handling of this compound.

Preparation and Engineering Controls
  • Ensure a calibrated emergency eyewash station and safety shower are readily accessible.[5][7]

  • Work exclusively in a well-ventilated laboratory, ideally within a certified chemical fume hood.[7]

  • Remove all potential ignition sources from the handling area, as some related compounds are combustible.[6][8]

Handling and Use
  • Wear the full complement of prescribed PPE as detailed in the table above.

  • Avoid direct contact with skin, eyes, and clothing.[4][6]

  • Avoid breathing dust, vapor, mist, or gas.[1][4]

  • When not in use, keep the container tightly closed.[4]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.[1]

Storage
  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep containers tightly closed.[4][5]

  • Store away from incompatible materials and foodstuff containers.[1]

Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_cleanup 4. Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_safety Locate safety equipment prep_hood->prep_safety handle_weigh Weigh compound in hood prep_safety->handle_weigh Proceed to handling handle_use Use in experiment handle_weigh->handle_use storage_seal Securely seal container handle_use->storage_seal After use cleanup_decon Decontaminate work area handle_use->cleanup_decon After experiment storage_store Store in cool, dry place storage_seal->storage_store cleanup_waste Segregate hazardous waste cleanup_decon->cleanup_waste cleanup_wash Wash hands thoroughly cleanup_waste->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

Waste Collection
  • Collect all waste material containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[1][7] Do not mix with other waste streams.[7]

  • Contaminated materials, such as gloves and weighing paper, should also be disposed of as hazardous waste.

Disposal Procedure
  • Dispose of waste and residues in accordance with local, state, and federal authority requirements.[1]

  • It is the responsibility of the chemical waste generator to determine the proper waste classification and disposal method.[4]

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. In some cases, incineration by a licensed disposal company may be required.[6]

  • Recycle containers if possible, or dispose of them in an authorized landfill after proper decontamination.[1]

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.